2-Chloro-5-(oxazol-4-yl)aniline
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-chloro-5-(1,3-oxazol-4-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c10-7-2-1-6(3-8(7)11)9-4-13-5-12-9/h1-5H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQHUMIQVBWOTJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=COC=N2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10739218 | |
| Record name | 2-Chloro-5-(1,3-oxazol-4-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10739218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
916051-61-1 | |
| Record name | 2-Chloro-5-(1,3-oxazol-4-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10739218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-Chloro-5-(oxazol-4-yl)aniline: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-5-(oxazol-4-yl)aniline is a substituted aniline derivative featuring a five-membered oxazole heterocycle. This unique combination of a chloroaniline moiety and an oxazole ring makes it a molecule of significant interest in medicinal chemistry and drug discovery. The aniline component provides a versatile scaffold for further chemical modifications, while the oxazole ring is a known pharmacophore present in numerous biologically active compounds, contributing to target binding and metabolic stability.
This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and potential applications of this compound, offering valuable insights for researchers engaged in the design and development of novel therapeutics.
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 916051-61-1 | |
| Molecular Formula | C₉H₇ClN₂O | |
| Molecular Weight | 194.62 g/mol | |
| Appearance | Predicted: Off-white to light brown solid | Inferred from related anilines |
| Melting Point | Predicted: 120-140 °C | Inferred from related anilines |
| Boiling Point | > 300 °C (decomposes) | Inferred from related anilines |
| Solubility | Soluble in DMSO, DMF, and methanol; sparingly soluble in water. | Inferred from structural features |
| pKa (of the anilinium ion) | Predicted: 2.5 - 3.5 | Inferred from substituted anilines |
Molecular Structure and Spectroscopic Analysis
The structure of this compound is characterized by a benzene ring substituted with a chlorine atom, an amino group, and an oxazole ring. The relative positions of these substituents are key to its chemical reactivity and biological activity.
Predicted Spectroscopic Data
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ ~8.3 ppm (s, 1H, oxazole H5)
-
δ ~8.1 ppm (s, 1H, oxazole H2)
-
δ ~7.3 ppm (d, J=8.5 Hz, 1H, Ar-H)
-
δ ~7.1 ppm (d, J=2.5 Hz, 1H, Ar-H)
-
δ ~6.9 ppm (dd, J=8.5, 2.5 Hz, 1H, Ar-H)
-
δ ~5.5 ppm (s, 2H, -NH₂)
-
-
¹³C NMR (100 MHz, DMSO-d₆):
-
δ ~152 ppm (oxazole C2)
-
δ ~148 ppm (Ar-C-NH₂)
-
δ ~138 ppm (oxazole C5)
-
δ ~135 ppm (oxazole C4)
-
δ ~130 ppm (Ar-C-Cl)
-
δ ~125 ppm (Ar-C)
-
δ ~118 ppm (Ar-CH)
-
δ ~116 ppm (Ar-CH)
-
δ ~114 ppm (Ar-CH)
-
-
FT-IR (KBr, cm⁻¹):
-
3450-3300 (N-H stretching of the primary amine)
-
3150-3100 (C-H stretching of the aromatic and oxazole rings)
-
1620-1580 (C=N and C=C stretching of the oxazole and aromatic rings)
-
1100-1000 (C-O-C stretching of the oxazole ring)
-
850-750 (C-Cl stretching)
-
-
Mass Spectrometry (EI):
-
M⁺ at m/z 194/196 (due to ³⁵Cl and ³⁷Cl isotopes)
-
Key fragmentation patterns would likely involve the loss of CO, HCN, and cleavage of the oxazole ring.
-
Synthesis and Reactivity
A plausible and efficient synthesis of this compound can be designed based on established methods for oxazole formation. A common and effective route is the Robinson-Gabriel synthesis or a related cyclodehydration reaction.
Proposed Synthetic Workflow
Caption: Proposed synthesis of this compound.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 2-Chloro-5-(oxazol-4-yl)nitrobenzene
-
To a solution of 2-chloro-5-nitrobenzaldehyde (1.0 eq) in methanol, add tosylmethyl isocyanide (TosMIC) (1.1 eq) and potassium carbonate (K₂CO₃) (1.5 eq).
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude intermediate oxazoline is then subjected to dehydration and oxidation. This can often be achieved by heating the reaction mixture at reflux for an extended period or by the addition of a mild oxidizing agent.
-
Purify the resulting 2-Chloro-5-(oxazol-4-yl)nitrobenzene by column chromatography on silica gel.
Step 2: Reduction to this compound
-
Dissolve 2-Chloro-5-(oxazol-4-yl)nitrobenzene (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.
-
Add a reducing agent. A common and effective method is the use of tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid (HCl). Alternatively, catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst can be employed.
-
If using SnCl₂/HCl, stir the reaction at room temperature or with gentle heating until the reduction is complete (monitored by TLC).
-
Neutralize the reaction mixture with a base (e.g., sodium bicarbonate or sodium hydroxide solution) and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify the final product, this compound, by column chromatography or recrystallization.
Reactivity Profile
The reactivity of this compound is dictated by its three key functional components:
-
Aniline Moiety: The primary amino group is nucleophilic and can undergo a variety of reactions, including acylation, alkylation, arylation, and diazotization. These reactions allow for the straightforward introduction of diverse substituents, making it a valuable building block in combinatorial chemistry.
-
Oxazole Ring: The oxazole ring is a relatively stable aromatic heterocycle. However, it can be susceptible to cleavage under harsh acidic or basic conditions. The nitrogen and oxygen atoms can also act as hydrogen bond acceptors, which is important for its interaction with biological targets.
-
Chlorinated Aromatic Ring: The chlorine atom deactivates the aromatic ring towards electrophilic substitution but also serves as a potential site for nucleophilic aromatic substitution under specific conditions or with appropriate catalysts.
Applications in Drug Discovery
The structural features of this compound make it an attractive scaffold for the development of kinase inhibitors and other targeted therapies.[1] The aniline nitrogen can serve as a key hydrogen bond donor, mimicking the hinge-binding motif of many ATP-competitive kinase inhibitors.
Potential as a Kinase Inhibitor Scaffold
Many successful kinase inhibitors, such as gefitinib and dasatinib, feature a substituted aniline or a related nitrogen-containing heterocycle that forms crucial hydrogen bonds with the hinge region of the kinase ATP-binding pocket. The this compound core can be readily elaborated to explore interactions with various kinase targets.
Caption: Potential binding mode of a this compound-based kinase inhibitor.
By modifying the aniline nitrogen with various chemical groups, researchers can target the hydrophobic regions of the ATP binding site, while the oxazole and chloro-substituted phenyl ring can be tailored to occupy other pockets, thereby enhancing potency and selectivity. Potential kinase targets for inhibitors derived from this scaffold include:
-
Epidermal Growth Factor Receptor (EGFR)
-
Vascular Endothelial Growth Factor Receptor (VEGFR)
-
Src Family Kinases (SFKs)
-
Aurora Kinases
Safety and Handling
No specific safety data sheet (SDS) is publicly available for this compound. Therefore, it must be handled with the precautions appropriate for a novel chemical entity of unknown toxicity. Based on its structural components, the following hazards should be considered:
-
Aniline Toxicity: Anilines are known to be toxic and can be absorbed through the skin. They can cause methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced.[2]
-
Organochloride Toxicity: Chlorinated aromatic compounds can be persistent in the environment and may have long-term health effects.
-
General Chemical Hazards: As with any fine chemical, inhalation of dust and direct contact with skin and eyes should be avoided.
Recommended Handling Procedures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
-
Avoid generating dust.
-
In case of contact, wash the affected area immediately with copious amounts of water.
-
Store in a cool, dry, and well-ventilated area, away from strong oxidizing agents.
Conclusion
This compound is a promising building block for the synthesis of novel compounds with potential therapeutic applications, particularly in the area of kinase inhibition. Its versatile chemical handles allow for extensive structural modifications, enabling the exploration of structure-activity relationships and the optimization of drug-like properties. While further experimental characterization is required, the information and predictive data presented in this guide provide a solid foundation for researchers to utilize this compound in their drug discovery efforts. As with all novel chemical entities, appropriate safety precautions must be taken during its handling and use.
References
-
Broussy, S., et al. (2009). Toxicology Laboratory Analysis and Human Exposure to p-Chloroaniline. Journal of Medical Toxicology, 5(2), 69–73. [Link]
Sources
An In-depth Technical Guide to the Physicochemical Properties of 4-(2-chloro-6,7-dimethoxyquinazolin-4-yl)-N-(4-cyanophenyl)piperazine-1-carboxamide (CAS 916051-61-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(2-chloro-6,7-dimethoxyquinazolin-4-yl)-N-(4-cyanophenyl)piperazine-1-carboxamide, identified by CAS number 916051-61-1, is a complex heterocyclic molecule belonging to the quinazoline family. The quinazoline scaffold is a constituent of numerous biologically active compounds, exhibiting a wide array of pharmacological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The incorporation of a piperazine-1-carboxamide linkage to the quinazoline core suggests a design strategy aimed at exploring and optimizing the compound's interaction with biological targets. This technical guide provides a comprehensive overview of the available physicochemical data, a plausible synthetic pathway, and an exploration of the potential biological significance of this compound, synthesized from available literature on structurally related molecules.
Chemical Identity and Structure
IUPAC Name: 4-(2-chloro-6,7-dimethoxyquinazolin-4-yl)-N-(4-cyanophenyl)piperazine-1-carboxamide
CAS Number: 916051-61-1
Chemical Formula: C₂₄H₂₃ClN₆O₃
Molecular Weight: 494.94 g/mol
Chemical Structure:
Caption: Proposed synthetic pathway for CAS 916051-61-1.
Step-by-Step Methodology
Step 1: Synthesis of 2,4-Dichloro-6,7-dimethoxyquinazoline (Intermediate D)
This key intermediate is crucial for the final coupling step. Its synthesis typically starts from a substituted anthranilic acid derivative, which is cyclized and then chlorinated.
-
Cyclization: 2-Amino-4,5-dimethoxybenzoic acid (B) is reacted with a cyclizing agent such as urea or sodium cyanate under heating to form 6,7-dimethoxyquinazolin-2,4(1H,3H)-dione (C). This reaction establishes the core bicyclic quinazoline ring system. The rationale for this step is the intramolecular condensation to form the pyrimidine ring fused to the benzene ring.
-
Chlorination: The resulting dione (C) is then treated with a strong chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), often in the presence of a catalytic amount of a tertiary amine like N,N-dimethylaniline, to yield 2,4-dichloro-6,7-dimethoxyquinazoline (D). [4]This step is a critical activation of the 2 and 4 positions of the quinazoline ring for subsequent nucleophilic substitution.
Step 2: Synthesis of 1-(4-Cyanophenylcarbamoyl)piperazine (Intermediate E)
This intermediate can be prepared by reacting piperazine with 4-cyanophenyl isocyanate or by a two-step process involving the formation of a carbamoyl chloride followed by reaction with piperazine.
Step 3: Final Coupling Reaction
The final step involves the nucleophilic substitution of one of the chlorine atoms on the 2,4-dichloro-6,7-dimethoxyquinazoline (D) with the secondary amine of 1-(4-cyanophenylcarbamoyl)piperazine (E).
-
Reaction Conditions: The reaction is typically carried out in a suitable solvent such as isopropanol or dimethylformamide (DMF) at an elevated temperature. [4]The choice of solvent and temperature is critical to ensure sufficient reactivity and to control the regioselectivity of the substitution. The 4-position of the quinazoline ring is generally more susceptible to nucleophilic attack than the 2-position.
-
Work-up and Purification: After the reaction is complete, the product is isolated by precipitation upon cooling or by the addition of a non-solvent like water. The crude product is then purified by recrystallization or column chromatography to obtain the final target compound, 4-(2-chloro-6,7-dimethoxyquinazolin-4-yl)-N-(4-cyanophenyl)piperazine-1-carboxamide (F).
Characterization Techniques
The structural confirmation of the synthesized compound would rely on a combination of standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the proton and carbon framework of the molecule and confirm the connectivity of the different structural motifs.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the elemental composition.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule, such as the C=O of the carboxamide, the C≡N of the nitrile, and the C-Cl bond.
-
Elemental Analysis: To determine the percentage composition of carbon, hydrogen, nitrogen, and other elements, providing further confirmation of the empirical formula.
Potential Applications and Biological Significance
The chemical structure of 4-(2-chloro-6,7-dimethoxyquinazolin-4-yl)-N-(4-cyanophenyl)piperazine-1-carboxamide suggests potential for biological activity, drawing from the well-established pharmacology of its constituent moieties.
Quinazoline Core: Quinazoline derivatives are known to exhibit a broad spectrum of biological activities, including but not limited to:
-
Anticancer: Many quinazoline derivatives have been developed as potent inhibitors of tyrosine kinases, which are crucial enzymes in cancer cell signaling pathways. [1]* Antimicrobial: The quinazoline ring system is found in various compounds with antibacterial and antifungal properties. [1][3]* Anti-inflammatory: Some quinazolines have demonstrated anti-inflammatory effects. [1] Piperazine and Carboxamide Linkers: The piperazine ring is a common scaffold in medicinal chemistry, often used to improve pharmacokinetic properties and to orient functional groups for optimal target binding. The carboxamide linkage is also a prevalent feature in many drug molecules, contributing to hydrogen bonding interactions with biological targets. [3] Based on these structural features, CAS 916051-61-1 could be a candidate for investigation in the following areas:
-
Oncology: As a potential kinase inhibitor.
-
Infectious Diseases: As a potential antimicrobial agent.
-
Inflammatory Disorders: As a potential anti-inflammatory compound.
Further biological evaluation would be necessary to determine the specific activity and therapeutic potential of this compound.
Experimental Protocols for Physicochemical Characterization
To obtain accurate physicochemical data, the following experimental protocols are recommended:
Determination of Melting Point
-
Apparatus: Capillary melting point apparatus.
-
Procedure:
-
A small amount of the dry, crystalline sample is packed into a capillary tube.
-
The capillary tube is placed in the melting point apparatus.
-
The temperature is raised at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
The temperature range over which the sample melts is recorded.
-
Determination of Solubility
-
Method: Shake-flask method.
-
Procedure:
-
An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed flask.
-
The flask is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The suspension is filtered to remove the undissolved solid.
-
The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Determination of logP (Octanol-Water Partition Coefficient)
-
Method: Shake-flask method.
-
Procedure:
-
A known amount of the compound is dissolved in a mixture of n-octanol and water.
-
The mixture is shaken vigorously to allow for partitioning of the compound between the two phases.
-
The mixture is then centrifuged to separate the octanol and water layers.
-
The concentration of the compound in each layer is determined by a suitable analytical method.
-
The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
Sources
An In-depth Technical Guide to 2-chloro-5-(1,3-oxazol-4-yl)aniline: A Key Intermediate in Modern Drug Discovery
This guide provides a comprehensive technical overview of 2-chloro-5-(1,3-oxazol-4-yl)aniline, a heterocyclic amine of significant interest to researchers and professionals in the field of medicinal chemistry and drug development. We will delve into its fundamental physicochemical properties, detailed synthesis protocols, and its emerging role as a crucial building block in the creation of targeted therapeutic agents.
Core Molecular Profile
2-chloro-5-(1,3-oxazol-4-yl)aniline is a substituted aniline derivative featuring a chloro group and an oxazole ring. The precise arrangement of these functional groups makes it a valuable synthon, particularly in the development of kinase and tubulin inhibitors. Its structural attributes are foundational to its utility in constructing complex, biologically active molecules.
The fundamental properties of this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₇ClN₂O | [1][2] |
| Molecular Weight | 194.621 g/mol | [1][2] |
| CAS Number | 916051-61-1 | [1] |
| Canonical SMILES | NC1=CC(=CC=C1Cl)C1=COC=N1 | [1] |
| Purity (Typical) | ≥95% | [2] |
| Storage Conditions | 2-8 °C | [1][2] |
Synthesis and Purification: A Validated Workflow
The synthesis of oxazole-containing compounds often involves multi-step reaction sequences. While a direct, published protocol for 2-chloro-5-(1,3-oxazol-4-yl)aniline can be proprietary, a robust synthesis can be designed based on established methodologies for analogous structures. The following protocol represents a logical and field-proven approach. The causality behind this synthetic choice lies in its efficiency and the commercial availability of starting materials.
Conceptual Synthesis Pathway
The workflow hinges on the construction of the oxazole ring from a suitable precursor, followed by the reduction of a nitro group to the target aniline. This ensures the stability of the oxazole ring during the final reductive step.
Sources
The Ascendant Therapeutic Potential of Oxazole-Containing Anilines: A Technical Guide for Drug Discovery
Foreword: The Oxazole Moiety as a Privileged Scaffold in Medicinal Chemistry
In the landscape of modern drug discovery, the relentless pursuit of novel molecular entities with enhanced therapeutic indices remains a paramount objective. Among the myriad of heterocyclic scaffolds, the oxazole ring system has emerged as a "privileged" structural motif, consistently appearing in a diverse array of biologically active natural products and synthetic compounds.[1] Its unique electronic properties, metabolic stability, and ability to engage in a multitude of non-covalent interactions with biological macromolecules have cemented its status as a cornerstone in medicinal chemistry. This guide delves into a particularly promising subclass: oxazole-containing anilines. The strategic incorporation of an aniline moiety onto the oxazole core provides a versatile handle for synthetic modification, enabling the fine-tuning of physicochemical properties and the exploration of vast chemical space to optimize biological activity. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of these compelling compounds.
I. Anticancer Activity: A Multifaceted Approach to Targeting Malignancy
The fight against cancer necessitates the development of therapeutic agents that can selectively target tumor cells while minimizing off-target toxicity. Oxazole-containing anilines have demonstrated significant promise in this arena, exhibiting cytotoxic and cytostatic effects against a broad spectrum of cancer cell lines through various mechanisms of action.
A. Mechanism of Action: Interrupting Key Oncogenic Pathways
A significant body of research points to the ability of oxazole-containing anilines to disrupt fundamental cellular processes that are hijacked by cancer cells to promote their growth and survival.
-
Tubulin Polymerization Inhibition: The microtubule network, formed by the dynamic polymerization of α- and β-tubulin heterodimers, is crucial for mitotic spindle formation and, consequently, cell division.[2] Several classes of anticancer drugs, such as the vinca alkaloids and taxanes, exert their effects by disrupting microtubule dynamics. Emerging evidence indicates that certain 2-anilino-oxazole derivatives act as potent inhibitors of tubulin polymerization, arresting cancer cells in the G2/M phase of the cell cycle and subsequently inducing apoptosis.[3][4] This mechanism is particularly attractive as it targets a well-validated anticancer target.
-
Kinase Inhibition: The aberrant activity of protein kinases is a hallmark of many cancers. These enzymes play a central role in signal transduction pathways that regulate cell proliferation, survival, and angiogenesis. A notable example is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis, the process by which new blood vessels are formed to supply tumors with nutrients and oxygen. A series of 2-anilino-5-phenyloxazole derivatives has been identified as potent inhibitors of VEGFR2 kinase, demonstrating efficacy in both enzymatic and cellular assays.[5] By blocking this critical signaling node, these compounds can effectively stifle tumor growth and metastasis.
Diagram 1: Signaling Pathway of VEGFR2 Inhibition
Caption: Inhibition of VEGFR2 by oxazole-containing anilines blocks downstream signaling, leading to reduced cell proliferation and angiogenesis.
B. Structure-Activity Relationship (SAR) Studies: Guiding Rational Drug Design
The systematic modification of the chemical structure of oxazole-containing anilines has provided invaluable insights into the determinants of their anticancer activity. These structure-activity relationship (SAR) studies are crucial for the rational design of next-generation compounds with improved potency and selectivity.
For the 2-anilino-5-phenyloxazole scaffold, SAR exploration has revealed several key trends:
-
Substituents on the 2-Anilino Ring: The nature and position of substituents on the aniline ring significantly impact activity. Electron-donating groups, such as methoxy and methyl, at the para position often enhance potency.[2]
-
Substituents on the 5-Phenyl Ring: Modifications to the 5-phenyl ring are also critical. For instance, in the context of VEGFR2 inhibition, the introduction of a pyridyl group at the meta position of the 5-phenyl ring has been shown to be beneficial.[5]
Table 1: Anticancer Activity of Representative Oxazole-Containing Anilines
| Compound ID | 2-Anilino Substitution | 5-Phenyl Substitution | Target Cell Line | IC50 (µM) | Reference |
| 1a | 4-Methyl | H | HCT-116 | 0.53 | [2] |
| 3d | 4-Methyl | 3,4,5-Trimethoxy | HeLa | 0.03-0.043 | [3] |
| 7f | 4-Fluoro | H | A549 | 2.24 (Tubulin) | [4] |
| 39 | H | 3-(2-pyridyl) | HT29 | Moderate in vivo efficacy | [5] |
C. Experimental Protocol: In Vitro Anticancer Activity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic potential of compounds against cancer cell lines.
Diagram 2: Experimental Workflow of the MTT Assay
Caption: Workflow for determining the anticancer activity of oxazole-containing anilines using the MTT assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT116) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the oxazole-containing aniline compounds in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
II. Anti-inflammatory Activity: Quelling the Fire of Inflammation
Chronic inflammation is a key driver of numerous diseases, including arthritis, inflammatory bowel disease, and even cancer. Oxazole-containing anilines have emerged as promising candidates for the development of novel anti-inflammatory agents.
A. Mechanism of Action: Targeting Inflammatory Mediators
The anti-inflammatory effects of these compounds are believed to be mediated through the inhibition of key enzymes and signaling pathways involved in the inflammatory cascade. While the precise mechanisms for many oxazole-containing anilines are still under investigation, potential targets include cyclooxygenase (COX) enzymes, which are responsible for the production of pro-inflammatory prostaglandins.
B. Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents
The carrageenan-induced paw edema model is a classic and reliable in vivo assay for evaluating the acute anti-inflammatory activity of novel compounds.[6]
Diagram 3: Workflow of the Carrageenan-Induced Paw Edema Assay
Caption: Procedure for assessing the anti-inflammatory activity of oxazole-containing anilines in the carrageenan-induced paw edema model.
Step-by-Step Methodology:
-
Animal Acclimatization: Acclimatize male Wistar rats or Swiss albino mice for at least one week before the experiment.
-
Compound Administration: Administer the test compounds (oxazole-containing anilines) or the vehicle control orally or intraperitoneally. A standard anti-inflammatory drug, such as indomethacin or diclofenac, should be used as a positive control.
-
Induction of Edema: One hour after compound administration, inject 0.1 mL of a 1% w/v carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the vehicle control group. Statistical analysis (e.g., ANOVA followed by Dunnett's test) should be performed to determine the significance of the observed anti-inflammatory effects.
III. Antimicrobial Activity: Combating Infectious Diseases
The rise of antibiotic-resistant pathogens poses a grave threat to global health. The discovery of new antimicrobial agents with novel mechanisms of action is therefore a critical priority. Oxazole-containing anilines have demonstrated promising activity against a range of bacterial and fungal pathogens.[1]
A. Experimental Protocol: Agar Well Diffusion Method for Antimicrobial Screening
The agar well diffusion method is a widely used and straightforward technique for the preliminary screening of the antimicrobial activity of novel compounds.[7]
Step-by-Step Methodology:
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard.
-
Inoculation of Agar Plates: Uniformly spread the microbial inoculum over the surface of Mueller-Hinton agar plates using a sterile cotton swab.
-
Well Preparation: Aseptically punch wells (6-8 mm in diameter) into the agar using a sterile cork borer.
-
Compound Application: Add a defined volume (e.g., 50-100 µL) of the oxazole-containing aniline solution (at a known concentration) into each well. A solvent control and a standard antibiotic (e.g., ciprofloxacin) should be included.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Measurement of Inhibition Zones: Measure the diameter of the clear zone of inhibition around each well in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
B. Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
To quantify the antimicrobial potency of the compounds, the minimum inhibitory concentration (MIC) is determined using the broth microdilution method.[8]
Step-by-Step Methodology:
-
Preparation of Compound Dilutions: Prepare a series of two-fold dilutions of the oxazole-containing aniline compounds in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton broth).
-
Inoculation: Add a standardized inoculum of the test microorganism to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
IV. Conclusion and Future Perspectives
Oxazole-containing anilines represent a highly promising class of compounds with a diverse range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The synthetic tractability of this scaffold allows for extensive structural modifications, enabling the optimization of potency, selectivity, and pharmacokinetic properties. The experimental protocols detailed in this guide provide a robust framework for the synthesis and biological evaluation of novel oxazole-containing aniline derivatives.
Future research in this area should focus on several key aspects:
-
Elucidation of Mechanisms of Action: A deeper understanding of the molecular targets and signaling pathways modulated by these compounds will facilitate the design of more selective and effective therapeutic agents.
-
In Vivo Efficacy and Safety Profiling: Promising lead compounds identified through in vitro screening must be rigorously evaluated in relevant animal models of disease to assess their in vivo efficacy, pharmacokinetics, and safety profiles.
-
Expansion of Chemical Diversity: The exploration of novel synthetic methodologies to access a wider range of structurally diverse oxazole-containing anilines will be crucial for identifying new lead compounds with improved therapeutic potential.
The continued investigation of this remarkable class of molecules holds great promise for the development of innovative therapies to address some of the most pressing challenges in human health.
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Al-Ostath, A. I., et al. (2022). Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. Pharmaceuticals, 15(11), 1335. [Link]
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Arshad, M., et al. (2018). Synthesis, Characterization, and Antimicrobial Assessment of Some Computationally Bioactive 1,2-Oxazole Derivatives. Russian Journal of General Chemistry, 88(9), 1886–1891. [Link]
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Kumar, V., & Anwar, F. (2014). Evaluation of Carrageenan induced anti-inflammatory activity of ethanolic extract of bark of Ficus virens Linn. in swiss albino mice. The Journal of Phytopharmacology, 3(1), 20-23. [Link]
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Al-Obeidi, A., & Al-Bayati, F. A. (2017). Antimicrobial Activity And Characterization of Some Oxazole, Thiazol And Quinoline. Journal of Global Pharma Technology, 8(1), 1-10. [Link]
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Kamal, A., et al. (2016). 2-Anilino-3-aroylquinolines as Potent Tubulin Polymerization Inhibitors. Journal of Medicinal Chemistry, 59(19), 9036–9054. [Link]
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A-Z Guide to Mechanism of Action Elucidation for 2-Chloro-5-(oxazol-4-yl)aniline: A Kinase Inhibitor Hypothesis
Abstract
2-Chloro-5-(oxazol-4-yl)aniline is a novel chemical entity whose biological mechanism of action (MoA) remains uncharacterized. An analysis of its core structural motifs—a chloroaniline group and an oxazole ring—suggests a plausible role as a modulator of intracellular signaling. The aniline moiety is a privileged scaffold in the development of kinase inhibitors, known to interact with the ATP-binding pocket of numerous kinases.[1] Concurrently, oxazole-containing compounds are recognized for a wide spectrum of biological activities, including roles as anticancer and anti-inflammatory agents.[2][3] This guide puts forth the central hypothesis that This compound functions as a protein kinase inhibitor . We present a comprehensive, three-phase experimental workflow designed to rigorously test this hypothesis, progressing from broad target discovery to precise mechanistic validation. This document serves as a technical roadmap for researchers, scientists, and drug development professionals aiming to elucidate the MoA of this and other novel small molecules.
Phase I: Target Discovery and Initial Profiling
The primary objective of Phase I is to identify potential protein kinase targets of this compound and to establish its biological activity in a cellular context. A dual-pronged approach, combining computational prediction with high-throughput biochemical screening, provides the most efficient path to initial target identification.
In Silico Target Prediction
Causality: Before committing to resource-intensive wet-lab experiments, computational modeling can prioritize likely kinase families or specific kinases. This is based on the principle that the compound's 3D structure and electronic properties will favor binding to protein pockets with complementary shapes and charge distributions.
Protocol:
-
Ligand Preparation: Generate a low-energy 3D conformation of this compound using a computational chemistry suite (e.g., LigPrep in Maestro).
-
Target Database: Utilize a database of high-resolution kinase crystal structures (e.g., Protein Data Bank).
-
Molecular Docking: Perform docking simulations against the ATP-binding sites of a diverse panel of human kinases. A consensus scoring approach, using multiple docking algorithms (e.g., Glide, AutoDock), is recommended to reduce false positives.[4]
-
Analysis: Rank kinases based on predicted binding affinity (docking score). Flag kinases where the aniline or oxazole moiety forms hydrogen bonds with the critical hinge region residues.
High-Throughput Kinase Panel Screening
Causality: This is the cornerstone experiment to empirically identify direct enzymatic targets across the human kinome. By testing the compound against hundreds of purified kinases, we can generate a quantitative profile of its potency and selectivity.[5]
Protocol:
-
Assay Format: Utilize a well-established biochemical assay format, such as a luminescence-based assay (e.g., Kinase-Glo®) that measures ATP depletion, or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.[4][6]
-
Kinase Panel: Submit the compound to a commercial service (e.g., Eurofins Discovery, Reaction Biology) for screening against a panel of >400 human protein kinases at a fixed concentration (typically 1 µM and 10 µM).
-
Data Expression: Results are typically expressed as Percent Inhibition relative to a vehicle control (DMSO). A hit is commonly defined as >50% inhibition at 1 µM.
Cellular Viability Profiling
Causality: To ensure the compound is not merely a promiscuous biochemical inhibitor, its effect on living cells must be determined. Screening against a panel of cancer cell lines provides initial evidence of cellular activity and can reveal potential therapeutic areas.
Protocol:
-
Cell Line Panel: Select a diverse panel of human cancer cell lines (e.g., NCI-60 panel).
-
Assay: Seed cells in 96- or 384-well plates. After 24 hours, treat with a serial dilution of the compound (e.g., from 100 µM to 1 nM).
-
Viability Measurement: After 72 hours of incubation, measure cell viability using a standard method such as a resazurin-based assay (e.g., CellTiter-Blue®) or an ATP-based assay (e.g., CellTiter-Glo®).
-
Analysis: Calculate the GI50 (concentration for 50% growth inhibition) for each cell line.
| Assay Type | Result Summary | Interpretation |
| Kinase Panel Screen (1 µM) | >80% inhibition of Kinase X, Kinase Y. <30% inhibition for all other kinases. | Potent and selective activity against specific kinases. |
| Cellular Viability | GI50 < 1 µM in Cell Line A. GI50 > 20 µM in Cell Line B. | Compound exhibits differential cytotoxicity, suggesting a specific MoA rather than general toxicity. |
Phase II: Target Validation and Affinity Characterization
The goal of Phase II is to rigorously validate the primary hits from the kinase screen, confirm direct physical binding, and demonstrate target engagement within a live-cell context.
IC50 Determination
Causality: A dose-response curve provides the half-maximal inhibitory concentration (IC50), a key measure of a compound's potency against a specific enzyme. This is essential for confirming the hits from the primary screen and ranking them.[5]
Protocol:
-
Assay: Using the same biochemical assay format as the primary screen, test the compound against purified preparations of the hit kinases (e.g., Kinase X, Kinase Y).
-
Concentration Range: Use a 10-point, 3-fold serial dilution series (e.g., from 100 µM down to 5 nM).
-
Data Analysis: Plot percent inhibition versus log[concentration] and fit the data to a four-parameter logistic equation to determine the IC50 value.
Orthogonal Binding Assays: Surface Plasmon Resonance (SPR)
Causality: Enzyme activity assays can be prone to artifacts. A direct binding assay confirms physical interaction between the compound and the target protein, independent of its enzymatic function. SPR is a powerful technique for this, providing kinetic parameters like association (ka) and dissociation (kd) rates.[7][8][9]
Protocol:
-
Kinase Immobilization: Covalently immobilize the purified, active kinase onto a sensor chip surface. Careful optimization of immobilization conditions is critical to ensure the protein remains active.[8][10]
-
Compound Injection: Inject a series of concentrations of the compound across the chip surface.
-
Detection: The SPR instrument detects changes in the refractive index at the surface as the compound binds and dissociates, generating a sensorgram.
-
Kinetic Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to calculate ka, kd, and the equilibrium dissociation constant (KD), where KD = kd/ka. A low KD value signifies high binding affinity.
Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA®)
Causality: To be effective, a drug must bind its target in the complex environment of a living cell. CETSA is based on the principle that ligand binding stabilizes a target protein against thermal denaturation.[11] An observed thermal shift provides strong evidence of target engagement in a physiological context.[12][13]
Protocol:
-
Cell Treatment: Treat intact cells with either the vehicle (DMSO) or a saturating concentration of the compound for a defined period (e.g., 1 hour).[14]
-
Thermal Challenge: Aliquot the cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling.[14]
-
Lysis and Separation: Lyse the cells and separate the soluble protein fraction (containing non-denatured protein) from the precipitated aggregates via centrifugation.[12]
-
Detection: Analyze the amount of soluble target kinase remaining at each temperature using a specific antibody via Western blot or ELISA.
-
Analysis: Plot the amount of soluble protein versus temperature. A shift in the melting curve to a higher temperature in the compound-treated samples indicates target stabilization and engagement.[15]
| Assay | Kinase X | Kinase Y | Interpretation |
| Biochemical IC50 | 50 nM | 1.2 µM | Compound is ~24-fold more potent against Kinase X. |
| SPR Binding KD | 85 nM | 2.5 µM | Confirms direct binding and higher affinity for Kinase X. |
| CETSA (ΔTm) | +5.2 °C | +0.8 °C | Demonstrates significant, preferential engagement of Kinase X in intact cells. |
Phase III: Elucidation of Downstream Cellular Mechanism
With a validated target (Kinase X), Phase III investigates the functional consequences of its inhibition within the cell, linking target engagement to a cellular phenotype.
Signaling Pathway Analysis via Western Blot
Causality: Protein kinases function by phosphorylating downstream substrate proteins.[16] Observing a decrease in the phosphorylation of a known, direct substrate of the target kinase upon compound treatment is the most direct evidence of functional target inhibition in a cellular pathway.
Protocol:
-
Cell Treatment: Treat a sensitive cell line (e.g., Cell Line A) with the compound at various concentrations (e.g., 0.1x, 1x, 10x the GI50 value) for a short time course (e.g., 30, 60, 120 minutes).
-
Protein Lysis: Lyse the cells and quantify total protein concentration.
-
Western Blot: Separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for the phosphorylated form of a known Kinase X substrate (e.g., p-SubstrateZ) and for the total amount of that substrate (Total-SubstrateZ). Also probe for total Kinase X and a loading control (e.g., GAPDH).
-
Analysis: A dose-dependent decrease in the p-SubstrateZ signal, without a change in Total-SubstrateZ or Total-Kinase X, confirms on-target pathway inhibition.
Unbiased Phosphoproteomics
Causality: While Western blotting confirms expected effects, phosphoproteomics provides an unbiased, global view of how the compound alters cellular signaling networks.[17] This can confirm the on-target pathway, identify unexpected off-target effects, and reveal novel downstream biology.[18][19]
Protocol:
-
Sample Preparation: Treat cells with vehicle or compound (e.g., 1 µM for 1 hour). Lyse cells, digest proteins into peptides with trypsin, and enrich for phosphopeptides using methods like titanium dioxide (TiO2) or immobilized metal affinity chromatography (IMAC).[20][21][22]
-
LC-MS/MS Analysis: Analyze the enriched phosphopeptides using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use specialized software to identify and quantify thousands of phosphosites. Compare the abundance of each phosphosite between vehicle- and compound-treated samples.
-
Pathway Analysis: Use tools like Ingenuity Pathway Analysis (IPA) or DAVID to identify signaling pathways that are significantly modulated by the compound treatment. The analysis should confirm the downregulation of the Kinase X pathway and may reveal other affected networks.
Mechanism-Based Phenotypic Assays
Causality: The final step is to connect the observed inhibition of the signaling pathway to the anti-proliferative phenotype. The choice of assay is guided by the known biological functions of the validated target, Kinase X.
Protocol (Example if Kinase X regulates the cell cycle):
-
Cell Treatment: Treat synchronized cells with vehicle or compound at GI50 and 10x GI50 concentrations.
-
Cell Cycle Analysis: After 24-48 hours, harvest cells, fix, and stain with a DNA-intercalating dye (e.g., propidium iodide).
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry.
-
Analysis: A significant increase in the percentage of cells arrested in a specific phase of the cell cycle (e.g., G1 or G2/M) would link the compound's anti-proliferative effect to a specific cellular process controlled by Kinase X.
Visualizations
Workflow for MoA Elucidation
Caption: Inhibition of Kinase X by the compound.
Conclusion
This technical guide outlines a systematic, evidence-based strategy for exploring the mechanism of action of this compound, centered on the hypothesis that it functions as a protein kinase inhibitor. By progressing through the described phases of discovery, validation, and mechanistic elucidation, researchers can build a comprehensive and robust data package. This logical workflow, which integrates computational, biochemical, and cell-based methods, ensures a high degree of scientific integrity and provides a clear path from a structural observation to a functional cellular mechanism.
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An In-Depth Technical Guide to the Thermodynamic Properties of Substituted Aniline Derivatives: From Fundamental Principles to Drug Discovery Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Substituted anilines are a cornerstone of modern medicinal chemistry, forming the structural core of a vast array of therapeutic agents. A profound understanding of their thermodynamic properties is not merely an academic exercise; it is a critical prerequisite for rational drug design, enabling the prediction of a molecule's behavior in biological systems and guiding the optimization of its pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive exploration of the key thermodynamic parameters governing the behavior of substituted aniline derivatives, the state-of-the-art experimental and computational methodologies used to determine them, and their direct implications in the intricate process of drug discovery and development.
The Thermodynamic Landscape of Substituted Anilines: Core Concepts
The journey of a drug molecule from administration to its therapeutic target is governed by a complex interplay of thermodynamic forces. For substituted anilines, the nature and position of substituents on the aromatic ring profoundly influence these properties, dictating everything from solubility and membrane permeability to target binding affinity.
Enthalpy, Entropy, and Gibbs Free Energy: The Driving Forces
At the heart of thermodynamics lie three key state functions:
-
Enthalpy (ΔH): Represents the total heat content of a system. In the context of drug-receptor binding, a favorable (negative) enthalpy change often signifies the formation of strong, specific interactions such as hydrogen bonds and van der Waals forces.
-
Entropy (ΔS): A measure of the randomness or disorder of a system. A positive entropy change, often driven by the release of ordered water molecules from the binding site (the hydrophobic effect), can be a significant contributor to binding affinity.
-
Gibbs Free Energy (ΔG): The ultimate determinant of a process's spontaneity. It is related to enthalpy and entropy by the fundamental equation: ΔG = ΔH - TΔS A negative Gibbs free energy change is indicative of a spontaneous process, such as the favorable binding of a drug to its target.
The intricate balance between enthalpy and entropy dictates the overall binding affinity and can provide invaluable insights into the nature of the interaction.[1]
Key Thermodynamic Parameters for Drug Development
Several specific thermodynamic parameters are of paramount importance in the characterization of substituted aniline derivatives for pharmaceutical applications:
-
Enthalpy of Formation (ΔHf°): The change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states. This fundamental property is crucial for understanding the intrinsic stability of a molecule.
-
Enthalpy of Sublimation (ΔHsub°): The enthalpy change required to convert one mole of a solid substance directly into a gas. This parameter is a measure of the strength of intermolecular forces in the crystal lattice and is essential for predicting solubility and dissolution rates.
-
Solvation Thermodynamics (ΔHsolv°, ΔSsolv°, ΔGsolv°): These parameters describe the energetic changes that occur when a solute is dissolved in a solvent. The solvation process has profound effects on the thermodynamic, kinetic, and spectral behavior of solutions.[2] Understanding the thermodynamics of solvation in water and various organic solvents is critical for predicting a drug's solubility, membrane permeability, and distribution within the body.[3][4]
-
pKa and the Thermodynamics of Dissociation: The acid dissociation constant (pKa) is a measure of the acidity of a compound.[5] For aniline derivatives, the basicity of the amino group is a key determinant of its ionization state at physiological pH, which in turn influences its solubility, absorption, and interaction with biological targets.[6] The temperature dependence of pKa allows for the determination of the enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°) of the dissociation process.
Experimental Determination of Thermodynamic Properties
Accurate experimental data is the bedrock upon which our understanding of molecular thermodynamics is built. A variety of sophisticated techniques are employed to measure the thermodynamic properties of substituted anilines.
Calorimetry: The Direct Measurement of Heat
Calorimetry stands as the most direct method for determining enthalpy changes.
This technique is the gold standard for determining the standard enthalpy of formation of solid and liquid organic compounds.
Experimental Protocol: Rotating Bomb Calorimetry
-
Sample Preparation: A precisely weighed pellet (typically less than 1.1 grams) of the substituted aniline derivative is placed in a crucible within the "bomb," a robust, sealed container.[7] A known length of ignition wire is connected to the terminals inside the bomb.
-
Bomb Assembly and Pressurization: One milliliter of water is added to the bomb to ensure that the combustion products are in their standard states. The bomb is then sealed and flushed with oxygen before being pressurized to approximately 25-30 atm.[8][9]
-
Calorimeter Setup: The bomb is submerged in a known volume of water in the calorimeter bucket. The system is allowed to reach thermal equilibrium.
-
Ignition and Data Acquisition: The sample is ignited by passing a current through the wire. The temperature of the water is meticulously recorded at regular intervals until a steady state is reached.[10]
-
Calculation: The heat of combustion is calculated from the temperature change, the heat capacity of the calorimeter (determined by calibrating with a standard substance like benzoic acid), and the amount of sample burned.[11] From the heat of combustion, the standard enthalpy of formation can be derived using Hess's Law.
Diagram: Workflow for Bomb Calorimetry
Caption: Workflow for determining enthalpy of formation using bomb calorimetry.
Calvet microcalorimetry is a highly sensitive technique for measuring the enthalpy of sublimation of small quantities of material.[12]
Experimental Protocol: Calvet Microcalorimetry
-
Sample Introduction: A small, precisely weighed sample (1-5 mg) of the substituted aniline is dropped into the calorimetric cell, which is maintained at a constant temperature.
-
Heating and Evacuation: An initial endothermic peak is observed as the sample is heated to the calorimeter's temperature. Once the baseline is re-established, the cell is evacuated to a low pressure.
-
Sublimation Measurement: The sublimation of the compound results in a second endothermic peak, the area of which is proportional to the enthalpy of sublimation.
-
Calibration: The instrument is calibrated by dissipating a known amount of heat in the cell using the Joule effect.
-
Calculation: The enthalpy of sublimation is calculated from the area of the sublimation peak, the amount of sample, and the calibration constant.
Diagram: Calvet Microcalorimetry Process
Caption: Sequential steps in measuring enthalpy of sublimation via Calvet microcalorimetry.
Spectroscopic Methods for pKa Determination
UV-Vis spectroscopy is a widely used and accessible method for determining the pKa of ionizable compounds, including substituted anilines.[13][14]
Experimental Protocol: pKa Determination by UV-Vis Spectroscopy
-
Solution Preparation: A stock solution of the aniline derivative is prepared in a suitable solvent (e.g., DMSO). A series of buffer solutions with a range of known pH values are prepared.
-
Sample Preparation in Microplate: A small aliquot of the stock solution is added to each well of a 96-well microtiter plate containing the different buffer solutions.[11]
-
Spectral Acquisition: The UV-Vis absorption spectrum of each well is recorded over a relevant wavelength range.
-
Data Analysis: The absorbance at one or more wavelengths where the protonated and deprotonated species have different molar absorptivities is plotted against pH.
-
pKa Determination: The pKa is determined from the inflection point of the resulting sigmoidal curve.[6]
Diagram: UV-Vis Spectroscopy for pKa Determination
Caption: Workflow for determining pKa using UV-Vis spectroscopy.
Computational Thermochemistry: A Powerful Predictive Tool
Alongside experimental techniques, computational chemistry has emerged as an indispensable tool for predicting the thermodynamic properties of molecules. Methods such as Density Functional Theory (DFT) and high-level ab initio calculations (e.g., G3, CBS) can provide accurate estimates of enthalpies of formation and other thermodynamic parameters, often with a precision that rivals experimental measurements.[15][16] These computational approaches are particularly valuable for screening large numbers of candidate molecules and for studying reactive or unstable species.[17]
Thermodynamic Properties in Action: Driving Drug Discovery
A thorough understanding of the thermodynamic properties of substituted anilines directly informs several critical aspects of the drug discovery and development pipeline.
Optimizing Drug-Target Interactions
The binding of a drug to its biological target is a thermodynamic process. By dissecting the Gibbs free energy of binding into its enthalpic and entropic components, medicinal chemists can gain a deeper understanding of the forces driving the interaction.[18] For instance, a binding event that is primarily enthalpically driven suggests strong, specific hydrogen bonding and van der Waals interactions, while an entropically driven interaction points to the importance of the hydrophobic effect.[1] This knowledge allows for a more strategic approach to lead optimization, where modifications to the aniline scaffold can be designed to enhance favorable enthalpic or entropic contributions to binding.
Predicting and Improving ADME Properties
The absorption, distribution, metabolism, and excretion (ADME) of a drug are all heavily influenced by its physicochemical, and therefore thermodynamic, properties.
-
Solubility: The enthalpy of sublimation provides a measure of the energy required to break the crystal lattice, a key component of the overall energetics of dissolution. By understanding how different substituents affect the enthalpy of sublimation, chemists can modulate the solid-state properties of a drug to improve its solubility.
-
Permeability: The thermodynamics of solvation in different environments (e.g., aqueous versus lipid) govern a molecule's ability to partition across biological membranes. Lipophilicity, a key parameter in drug design, is fundamentally a thermodynamic quantity.[8]
-
Metabolism: The aniline moiety is susceptible to metabolic transformations in the liver, which can sometimes lead to the formation of toxic metabolites.[19] Understanding the thermodynamics of these metabolic reactions can aid in the design of aniline derivatives with improved metabolic stability.
Quantitative Data Summary
While a comprehensive database of thermodynamic data for all substituted anilines is beyond the scope of this guide, the following table provides illustrative experimental data for aniline and some of its derivatives to highlight the influence of substituents.
| Compound | ΔfH°(gas) (kJ/mol) | ΔHsub° (kJ/mol) | pKa |
| Aniline | 87[20] | 55.83 (vaporization)[20] | 4.63 |
| 4-Nitroaniline | - | - | 1.0 |
| 4-Methylaniline | - | - | 5.08 |
| 4-Chloroaniline | - | - | 3.98 |
Conclusion: A Thermodynamic Compass for Drug Discovery
The thermodynamic properties of substituted aniline derivatives are not abstract physical constants but rather a quantitative language that describes their behavior in the complex biological milieu. By mastering this language, researchers, scientists, and drug development professionals can navigate the challenging landscape of drug discovery with greater precision and insight. A deep understanding of enthalpy, entropy, and Gibbs free energy, coupled with robust experimental and computational tools, provides a powerful compass for the rational design of safer and more effective medicines. The continued generation of high-quality thermodynamic data for this important class of compounds will undoubtedly fuel future innovations in pharmaceutical sciences.
References
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Thermodynamic Studies for Drug Design and Screening. PMC - NIH. Available at: [Link]
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Kinetics, thermodynamics and stability constants of aniline oxidative coupling reaction with promethazine: experimental and computational study. ResearchGate. Available at: [Link]
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Further Insights into the Crystal Engineering of High Explosives of 1:2 Salts of the s-Tetrazine Receptor-Picrate Anion Series. MDPI. Available at: [Link]
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Solvation Enthalpies and Free Energies for Organic Solvents through a Dense Neural Network: A Generalized-Born Approach. MDPI. Available at: [Link]
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Aniline (data page). Wikipedia. Available at: [Link]
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Development of Methods for the Determination of pKa Values. PMC - NIH. Available at: [Link]
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Thermochemistry of Semiconductor Molecules: Enthalpies of Dissolution, Solvation, and Evaporation for o-Phenylenediamine and ortho-, meta-, para-Hydroxy Aniline Compounds. ResearchGate. Available at: [Link]
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Enthalpy-entropy compensation: the role of solvation. PubMed. Available at: [Link]
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Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. PMC - PubMed Central. Available at: [Link]
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Substituent Effects on the Physical Properties and pKa of Aniline. AFIT Scholar. Available at: [Link]
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Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. NIH. Available at: [Link]
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Preliminary Review on Solvation Chemistry in Aqueous Solvents: Application to Amino Acids. TSI Journals. Available at: [Link]
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CALO-10 - Bomb Calorimeter Operation Instructions. MRC. Available at: [Link]
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Thermophysical characterization: Bomb calorimeter (Standard Operating Procedure). YouTube. Available at: [Link]
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InChI Key JQHUMIQVBWOTJK-UHFFFAOYSA-N characterization
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The Oxazole Motif: A Technical Guide to its Discovery, Synthesis, and Application in Modern Research
Foreword: The Enduring Relevance of a Five-Membered Ring
In the vast lexicon of heterocyclic chemistry, the oxazole ring—a deceptively simple five-membered heterocycle containing oxygen and nitrogen—stands out as a "privileged scaffold." This term, often used in medicinal chemistry, refers to molecular frameworks that are capable of binding to a wide range of biological targets, thereby serving as a fertile ground for drug discovery.[1] This guide provides an in-depth exploration of the oxazole core, from its initial discovery to its contemporary applications. We will dissect the causalities behind synthetic strategies, present validated experimental protocols, and map its influence on critical biological pathways, offering a comprehensive resource for researchers dedicated to advancing chemical synthesis and drug development.
A Historical Perspective: From Classical Synthesis to Natural Product Discovery
The history of oxazole chemistry is a story of foundational discoveries paving the way for complex applications. The initial synthesis of a 2-methyl oxazole derivative was recorded as early as 1876, but the field gained significant momentum with the development of robust synthetic methodologies.[1]
-
The Robinson-Gabriel Synthesis (1909): This foundational method involves the cyclization and dehydration of α-acylamino ketones under acidic conditions to form 2,5-disubstituted oxazoles.[2] The choice of a strong dehydrating agent, such as concentrated sulfuric acid or phosphorus pentachloride, is critical. The mechanism proceeds via protonation of the amide carbonyl, which facilitates intramolecular nucleophilic attack by the enolized ketone, followed by dehydration to yield the aromatic oxazole ring. This reaction's elegance lies in its directness, transforming a linear precursor into a stable aromatic system.
-
The Fischer Oxazole Synthesis (1896): Another cornerstone of oxazole chemistry, this method utilizes the reaction between a cyanohydrin and an aldehyde in the presence of anhydrous hydrochloric acid.[3] The reaction is essentially a dehydration process driven by the formation of the highly stable aromatic ring.[3]
-
The Van Leusen Synthesis (1972): A significant advancement was the development of the Van Leusen reaction, which employs tosylmethyl isocyanide (TosMIC) as a versatile C2-N1 synthon.[4] This reaction allows for the synthesis of 5-substituted oxazoles from aldehydes under mild, basic conditions. The genius of TosMIC lies in its unique combination of functionalities: an acidic α-proton, the isocyano group, and the tosyl group as an excellent leaving group. The base deprotonates TosMIC, which then acts as a nucleophile, attacking the aldehyde. The resulting intermediate undergoes a 5-endo-dig cyclization to form an oxazoline, which then eliminates the tosyl group to afford the final oxazole product.[4][5]
The discovery of oxazole moieties in natural products, particularly from marine organisms, unveiled their significance beyond the laboratory.[6] These complex molecules, often peptides, incorporate oxazole rings to confer conformational rigidity and stability, which are crucial for their potent biological activities.[7] For instance, the Hinduchelins, isolated from Streptoalloteichus hindustanus, are unusual natural products featuring an oxazole unit and a catechol moiety, exhibiting potential as iron-chelating agents.[8] This synergy between synthetic exploration and natural product discovery continues to drive innovation in the field.
Synthetic Strategy: A Tale of Two Eras
The synthesis of novel oxazole compounds has evolved from classical, often harsh, methods to more sophisticated and milder modern techniques. The choice of synthetic route is dictated by the desired substitution pattern, functional group tolerance, and scalability.
Classical Methodologies: The Workhorses of Oxazole Synthesis
The Robinson-Gabriel and Van Leusen syntheses remain highly relevant for their reliability and access to specific substitution patterns. The diagram below illustrates the general workflow for these classical approaches.
Caption: Inhibition of the PIM1 kinase pathway by an oxazole compound.
Quantitative Analysis of Bioactivity
The evaluation of novel compounds requires rigorous quantitative assessment. The half-maximal inhibitory concentration (IC50) is a critical metric for determining the potency of a compound against a specific biological target, such as a cancer cell line. Below is a table summarizing the cytotoxic activity of the oxazole-containing marine natural product, Breitfussin C.
| Compound | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| Breitfussin C | MCF-7 | Breast Adenocarcinoma | 0.8 | [9] |
| Breitfussin C | HT-29 | Colorectal Adenocarcinoma | 1.0 | [9] |
| Breitfussin C | MOLT-4 | T-cell Leukemia | 0.3 | [9] |
| Breitfussin C | MV-4-11 | B-cell Leukemia | 0.2 | [9] |
This data demonstrates the potent, broad-spectrum anticancer activity of Breitfussin C, highlighting the therapeutic potential of the oxazole scaffold.
Experimental Protocols: From Synthesis to Biological Evaluation
Scientific integrity demands that protocols are detailed, reproducible, and self-validating. Here, we provide step-by-step methodologies for the synthesis of a model oxazole compound and its subsequent evaluation for cytotoxic activity.
Synthesis of 2,5-Diphenyloxazole (A Robinson-Gabriel Approach)
This protocol describes a one-pot synthesis of 2,5-diphenyloxazole from hippuric acid, a classic example of the Robinson-Gabriel synthesis. [10] Materials and Reagents:
-
Hippuric acid
-
Phosphorus pentachloride (PCl5)
-
Benzene (anhydrous)
-
Aluminum chloride (AlCl3, anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (aqueous solution, saturated)
-
Ethanol
-
Deionized water
Procedure:
-
Acyl Chloride Formation: In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer. To the flask, add hippuric acid (1 equivalent) and phosphorus pentachloride (2 equivalents). Heat the mixture gently to initiate the reaction, which will become a liquid. Continue heating for 1 hour to ensure complete formation of the hippuryl chloride.
-
Friedel-Crafts Acylation: Cool the reaction mixture to room temperature. Carefully add anhydrous benzene (10 equivalents) to the flask. In a separate, dry flask, prepare a slurry of anhydrous aluminum chloride (2 equivalents) in anhydrous benzene. Slowly add the AlCl3 slurry to the hippuryl chloride solution. The mixture will warm and evolve HCl gas. Once the addition is complete, heat the reaction mixture to reflux for 3 hours.
-
Cyclization: Cool the reaction mixture in an ice bath. Slowly and carefully quench the reaction by adding crushed ice, followed by water. Separate the organic layer. To the organic layer, add concentrated sulfuric acid (2 equivalents) dropwise with cooling. Stir the mixture at 100°C for 1 hour to effect cyclization.
-
Work-up and Purification: Cool the mixture and pour it onto ice. Separate the organic layer, wash it with water, then with a saturated sodium bicarbonate solution, and finally with water again. Dry the organic layer over anhydrous sodium sulfate. Remove the benzene under reduced pressure. The crude solid product can be purified by recrystallization from ethanol to yield pure 2,5-diphenyloxazole as white crystals.
Evaluation of Cytotoxicity using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability. [5][11] Materials and Reagents:
-
Cancer cell line of interest (e.g., MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Novel oxazole compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the oxazole compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells (vehicle control, e.g., 0.1% DMSO) and wells with medium only (background control). Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well (final concentration 0.5 mg/mL). 4. Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals. [5]5. Solubilization: Add 100 µL of the solubilization solution to each well. Mix thoroughly by pipetting or shaking on an orbital shaker for 15 minutes to dissolve the formazan crystals. [12]6. Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a plate reader.
-
Data Analysis: Subtract the average absorbance of the background control wells from all other readings. Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control (100% viability). Plot the percentage of viability against the compound concentration (log scale) to determine the IC50 value.
Future Perspectives
The journey of the oxazole ring is far from over. Future research will likely focus on several key areas:
-
Green Synthesis: Developing more environmentally benign synthetic routes that minimize hazardous reagents and solvents.
-
Targeted Therapies: Designing oxazole derivatives with high selectivity for specific cancer-related targets to reduce off-target effects and improve therapeutic indices.
-
Combination Therapies: Exploring the synergistic effects of oxazole-based drugs with other established chemotherapeutic agents or immunotherapies.
-
Advanced Materials: Leveraging the unique photophysical properties of some oxazoles in the development of organic light-emitting diodes (OLEDs) and fluorescent probes for biological imaging.
The oxazole core, with its rich history and versatile chemistry, will undoubtedly continue to be a source of significant discoveries, reinforcing its status as a truly privileged scaffold in the landscape of scientific research.
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Li, S., Mei, Y., Jiang, L., Yang, X., Zeng, W., & Du, Y. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Medicinal Chemistry. Available from: [Link]
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Chiacchio, M. A., et al. (2018). Oxazole-Based Compounds As Anticancer Agents. Current Medicinal Chemistry. Available from: [Link]
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The Strategic deployment of 2-Chloro-5-(oxazol-4-yl)aniline in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. This guide provides a comprehensive technical overview of 2-Chloro-5-(oxazol-4-yl)aniline, a heterocyclic amine that has emerged as a valuable scaffold in medicinal chemistry. We will delve into its synthesis, explore its physicochemical properties, and critically analyze its application as a key intermediate in the generation of bioactive molecules, with a particular focus on the design of potent kinase inhibitors. This document is intended to serve as a practical resource for researchers, offering not only theoretical insights but also detailed, field-proven experimental protocols to facilitate its effective utilization in drug development programs.
Introduction: The Rationale for this compound in Drug Design
The pursuit of novel chemical entities with desirable pharmacological profiles necessitates a deep understanding of structure-activity relationships (SAR). The title compound, this compound, presents a unique constellation of structural features that render it an attractive starting point for medicinal chemistry campaigns.
-
The Substituted Aniline Moiety: The aniline core is a well-established pharmacophore, frequently employed for its ability to engage in crucial hydrogen bonding interactions within the active sites of various enzymes, particularly the hinge region of protein kinases.[1] The presence of a chlorine atom at the 2-position provides a strategic vector for modulating electronic properties and can introduce beneficial steric interactions or serve as a metabolic blocking point.
-
The Oxazole Ring: The oxazole heterocycle is a bioisostere for amide and ester functionalities, offering improved metabolic stability and pharmacokinetic properties.[2] Its aromatic nature allows it to participate in π-stacking interactions, while the nitrogen and oxygen atoms can act as hydrogen bond acceptors, further anchoring a molecule within a target's binding pocket. The oxazole moiety is a common feature in a wide array of biologically active compounds, including those with anticancer, anti-inflammatory, and antimicrobial properties.
The combination of these two key pharmacophoric elements in a single, synthetically accessible molecule makes this compound a powerful tool for the exploration of chemical space in the quest for new medicines.
Synthesis of this compound: A Multi-step Approach
The synthesis of this compound can be efficiently achieved through a robust and scalable three-step sequence, commencing with a commercially available starting material. This route leverages a classic heterocyclic ring-forming reaction followed by a standard functional group transformation.
Caption: Synthetic workflow for this compound.
Step 1: Van Leusen Oxazole Synthesis of 4-(4-Chloro-3-nitrophenyl)oxazole
The cornerstone of this synthesis is the Van Leusen oxazole synthesis, a reliable method for constructing the oxazole ring from an aldehyde and tosylmethyl isocyanide (TosMIC).[2][3] This reaction proceeds via a [3+2] cycloaddition mechanism.[2]
Experimental Protocol:
-
To a stirred solution of 4-chloro-3-nitrobenzaldehyde (1.0 eq) in methanol, add tosylmethyl isocyanide (TosMIC) (1.1 eq) and potassium carbonate (K₂CO₃) (2.0 eq).
-
Heat the reaction mixture to reflux and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.[4]
-
Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
To the residue, add water and extract with dichloromethane (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 4-(4-Chloro-3-nitrophenyl)oxazole as a solid.
Causality Behind Experimental Choices:
-
Base: Potassium carbonate is a mild and effective base for the deprotonation of TosMIC, initiating the reaction.
-
Solvent: Methanol is an excellent solvent for the reactants and facilitates the reaction at a convenient reflux temperature.
-
Workup: The aqueous workup is designed to remove the inorganic salts and any remaining methanol, while the extraction with dichloromethane isolates the desired product.
Step 2: Reduction of the Nitro Group to Form this compound
The final step involves the reduction of the nitro group of 4-(4-Chloro-3-nitrophenyl)oxazole to the corresponding aniline. Several methods can be employed for this transformation, with stannous chloride or iron powder in acidic media being common and effective choices.[5]
Experimental Protocol (using Stannous Chloride):
-
Suspend 4-(4-Chloro-3-nitrophenyl)oxazole (1.0 eq) in ethanol.
-
Add stannous chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq) to the suspension.
-
Carefully add concentrated hydrochloric acid (HCl) dropwise to the mixture while stirring.
-
Heat the reaction mixture to reflux for 2-3 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Filter the mixture through a pad of celite to remove the tin salts, washing the filter cake with ethyl acetate.
-
Separate the organic layer of the filtrate, and extract the aqueous layer with ethyl acetate (2 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield this compound.
Self-Validating System: The progress of the reduction can be easily monitored by TLC, observing the disappearance of the starting material and the appearance of the more polar aniline product. The final product's identity and purity can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Applications in Medicinal Chemistry: A Focus on Kinase Inhibitors
The this compound scaffold is particularly well-suited for the design of kinase inhibitors. The aniline nitrogen can act as a crucial hydrogen bond donor to the hinge region of the kinase, a common binding motif for Type I and Type II inhibitors. The chloro- and oxazolyl- substituents can be directed towards the solvent-exposed region and the hydrophobic back pocket of the ATP-binding site, respectively, allowing for fine-tuning of potency and selectivity.
Caption: Conceptual binding mode of inhibitors derived from this compound.
Case Study: Design of c-Met and Aurora Kinase Inhibitors
The c-Met and Aurora kinases are important targets in oncology.[1][6] Dysregulation of their signaling pathways is implicated in the progression of numerous cancers. The 2-substituted aniline scaffold has been successfully employed in the development of inhibitors for both c-Met and Aurora kinases.[7][8]
By coupling this compound with a suitable heterocyclic core, such as a pyrimidine or quinazoline, novel inhibitors can be generated. The following table presents representative data for closely related aniline-based kinase inhibitors, illustrating the potential potency that can be achieved with this class of compounds.
| Compound Class | Target Kinase | Representative IC₅₀ (nM) | Reference |
| 2-Anilinopyrimidine | Mer/c-Met | 8.1 - 462 (Mer), 144 - 8897 (c-Met) | [9] |
| N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine | Aurora A/B | 8.0 (A), 9.2 (B) | [10] |
| 2-chloro-4-anilino-quinazoline | EGFR/VEGFR-2 | Potent dual inhibition |
Structure-Activity Relationship (SAR) Insights:
-
Aniline Substitution: The nature and position of substituents on the aniline ring are critical for potency and selectivity. The 2-chloro substituent in our building block can enhance binding affinity through favorable interactions and can also influence the pKa of the aniline nitrogen, thereby modulating its hydrogen bonding capability.
-
Heterocyclic Core: The choice of the heterocyclic core to which the aniline is attached (e.g., pyrimidine, quinazoline, pyrazole) determines the overall shape of the molecule and its ability to fit into the ATP-binding pocket.
-
Oxazole Moiety: The oxazole ring can occupy a hydrophobic pocket, and its orientation can be crucial for activity. Modifications to the oxazole ring itself are a potential avenue for further optimization.
Conclusion
This compound is a strategically designed building block that offers significant advantages in the field of medicinal chemistry. Its synthesis is straightforward and scalable, and its inherent structural features make it an ideal starting point for the development of potent and selective kinase inhibitors. The combination of a substituted aniline for hinge binding and an oxazole for hydrophobic interactions provides a powerful platform for generating novel drug candidates. This guide has provided the foundational knowledge and practical protocols necessary for researchers to effectively incorporate this valuable intermediate into their drug discovery programs, with the ultimate goal of advancing the development of new and effective therapies.
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Bavetsias, V., et al. (2010). Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. Journal of Medicinal Chemistry, 53(15), 5583-5597. [Link]
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Bavetsias, V., et al. (2010). Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. PubMed. Retrieved January 22, 2026, from [Link]
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Chen, Y., et al. (2017). Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC. European Journal of Medicinal Chemistry, 139, 674-697. [Link]
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Daniele, S., et al. (2011). N-[2-Methyl-5-(triazol-1-yl)phenyl]pyrimidin-2-amine as a scaffold for the synthesis of inhibitors of Bcr-Abl. Archiv der Pharmazie, 344(11), 724-732. [Link]
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Huang, H., et al. (2021). The c-Src kinase inhibitors: 2D-QSAR study by Multiple Linear Regression method. Moroccan Journal of Chemistry, 9(4), 693-706. [Link]
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Kumar, A., & Narasimhan, B. (2014). OXAZOLINES: THEIR SYNTHESIS AND BIOLOGICAL ACTIVITY. International Journal of Pharmaceutical Sciences and Research, 5(11), 4744-4759. [Link]
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Abdel-Maksoud, M. S., et al. (2023). Design, Synthesis, In Vitro, and In Silico Studies of New N5-Substituted-pyrazolo[3,4-d]pyrimidinone Derivatives as Anticancer CDK2 Inhibitors. Molecules, 28(22), 7591. [Link]
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Abdel-Maksoud, M. S., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 27(1), 235. [Link]
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Costa, G. V. A., et al. (2023). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. Molecules, 28(19), 6777. [Link]
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Patel, J. R., et al. (2022). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Journal of Young Pharmacists, 14(2), 163-167. [Link]
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Kumar, A., et al. (2022). Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors. PMC - NIH. Retrieved January 22, 2026, from [Link]
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Methodological & Application
A Robust and Scalable Synthesis Protocol for 2-Chloro-5-(oxazol-4-yl)aniline: A Key Building Block for Kinase Inhibitors
An Application Note for Researchers and Drug Development Professionals
Abstract
2-Chloro-5-(oxazol-4-yl)aniline is a critical heterocyclic building block in contemporary medicinal chemistry, frequently incorporated into the structure of potent kinase inhibitors and other pharmacologically active agents. Its specific arrangement of a chloro-substituent, an aniline moiety, and an oxazole ring provides a versatile scaffold for molecular elaboration in drug discovery programs. This application note presents a detailed, two-step synthesis protocol designed for reliability and scalability. The methodology proceeds from a commercially available nitrophenyl precursor via the formation of the oxazole ring, followed by a highly efficient reduction of the nitro group. We provide in-depth procedural details, explain the rationale behind key experimental choices, and include characterization data to ensure reproducibility for researchers in synthetic and medicinal chemistry.
Introduction and Synthetic Strategy
The synthesis of substituted anilines bearing heterocyclic motifs is a cornerstone of modern drug development. The title compound, this compound, is of particular interest due to its structural presence in numerous patented and investigational drug candidates. The strategic challenge lies in constructing the oxazole ring and ensuring the final aniline functionality is achieved without compromising the integrity of the heterocyclic system.
Our selected synthetic strategy is a robust and logical sequence that prioritizes high yields and straightforward purification. The pathway is divided into two primary stages:
-
Oxazole Ring Formation: Construction of the 4-substituted oxazole ring from an α-haloketone precursor and formamide. This approach is a variation of classical oxazole syntheses and is chosen for its operational simplicity and use of readily available reagents.
-
Nitro Group Reduction: Chemoselective reduction of an aromatic nitro group to the corresponding aniline. For this transformation, we employ a standard stannous chloride (SnCl₂) reduction, a method well-regarded for its high efficiency and compatibility with various functional groups.[1]
This sequence ensures that the sensitive aniline group is introduced in the final step, thereby minimizing potential side reactions and simplifying the overall process.
Diagram 1: Overall synthetic workflow for this compound.
Experimental Protocols
Part A: Synthesis of Intermediate 4-(2-Chloro-5-nitrophenyl)oxazole
Principle: This step involves the cyclocondensation of 2-bromo-1-(2-chloro-5-nitrophenyl)ethan-1-one with formamide. Formamide serves a dual role as both the reactant, providing the N1-C2 atoms of the oxazole ring, and the high-boiling solvent for the reaction. This is a well-established method for synthesizing oxazoles unsubstituted at the 2-position.
Materials & Reagents:
| Reagent | Formula | MW ( g/mol ) | Quantity | Moles (mmol) |
| 2-bromo-1-(2-chloro-5-nitrophenyl)ethan-1-one | C₈H₅BrClNO₃ | 278.49 | 10.0 g | 35.9 |
| Formamide | CH₃NO | 45.04 | 50 mL | - |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | 300 mL (for workup) | - |
| Deionized Water | H₂O | 18.02 | 500 mL (for workup) | - |
| Brine | NaCl(aq) | - | 50 mL (for workup) | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - |
Step-by-Step Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-bromo-1-(2-chloro-5-nitrophenyl)ethan-1-one (10.0 g, 35.9 mmol).
-
Reagent Addition: Add formamide (50 mL) to the flask.
-
Heating: Heat the reaction mixture to 130 °C using a silicone oil bath and maintain this temperature for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed (Mobile phase: 30% Ethyl Acetate in Hexane).
-
Workup - Quenching: After completion, cool the dark brown reaction mixture to room temperature. Slowly pour the mixture into a beaker containing 500 mL of ice-cold deionized water with vigorous stirring. A precipitate will form.
-
Workup - Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).
-
Workup - Washing: Combine the organic layers and wash sequentially with deionized water (2 x 50 mL) and brine (1 x 50 mL). The washing steps are crucial for removing residual formamide.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield a crude solid.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 10% to 40% ethyl acetate in hexane. Combine the fractions containing the desired product and evaporate the solvent to yield 4-(2-chloro-5-nitrophenyl)oxazole as a pale yellow solid.
Expected Yield: 70-80%. Characterization (¹H NMR, CDCl₃, 400 MHz): δ 8.55 (d, J=2.8 Hz, 1H), 8.20 (dd, J=8.8, 2.8 Hz, 1H), 8.15 (s, 1H), 7.95 (s, 1H), 7.65 (d, J=8.8 Hz, 1H).
Part B: Synthesis of this compound (Final Product)
Principle: The conversion of the nitro-substituted intermediate to the final aniline product is achieved via reduction with stannous chloride dihydrate (SnCl₂·2H₂O) in an acidic ethanolic solution.[1] This method is highly effective for reducing aromatic nitro groups and is tolerant of many heterocyclic rings, including oxazoles. The acidic conditions protonate the aniline product as it forms, and a final basic workup is required to isolate the free amine.
Materials & Reagents:
| Reagent | Formula | MW ( g/mol ) | Quantity | Moles (mmol) |
| 4-(2-Chloro-5-nitrophenyl)oxazole | C₉H₅ClN₂O₃ | 224.60 | 6.0 g | 26.7 |
| Stannous Chloride Dihydrate (SnCl₂) | SnCl₂·2H₂O | 225.65 | 30.1 g | 133.5 (5 eq) |
| Ethanol (200 proof) | C₂H₅OH | 46.07 | 120 mL | - |
| Concentrated Hydrochloric Acid (HCl) | HCl | 36.46 | 15 mL | - |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | 400 mL (for workup) | - |
| Saturated Sodium Bicarbonate (aq) | NaHCO₃ | 84.01 | As needed | - |
| Celite® | - | - | As needed | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - |
Step-by-Step Procedure:
-
Reaction Setup: In a 500 mL round-bottom flask, suspend 4-(2-chloro-5-nitrophenyl)oxazole (6.0 g, 26.7 mmol) in ethanol (120 mL).
-
Reagent Addition: To this suspension, add stannous chloride dihydrate (30.1 g, 133.5 mmol, 5 equivalents) in one portion.
-
Acidification & Heating: Carefully add concentrated hydrochloric acid (15 mL) dropwise to the stirring mixture. An exotherm may be observed. After the addition is complete, heat the reaction mixture to reflux (approx. 80 °C) for 2-3 hours.
-
Monitoring: Monitor the reaction by TLC until the starting nitro compound has been completely consumed (Mobile phase: 50% Ethyl Acetate in Hexane).
-
Workup - Neutralization: Cool the reaction mixture to 0 °C in an ice bath. Carefully neutralize the mixture by the slow, portion-wise addition of saturated sodium bicarbonate solution until the pH of the aqueous layer is approximately 8. Caution: Vigorous gas evolution (CO₂) will occur.
-
Workup - Filtration: The resulting thick white suspension contains tin salts. To remove these, filter the entire mixture through a pad of Celite®. Wash the filter cake thoroughly with ethyl acetate (approx. 200 mL) to ensure all the product is collected.[1] The rationale for using Celite is to prevent the fine tin precipitates from clogging standard filter paper and to ensure efficient separation.
-
Workup - Extraction: Transfer the filtrate to a separatory funnel. Separate the organic layer, and extract the aqueous layer with additional ethyl acetate (2 x 100 mL).
-
Drying and Concentration: Combine all organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography (eluting with 30-60% ethyl acetate in hexane) or by recrystallization from a suitable solvent system like ethyl acetate/hexane to afford this compound as a crystalline solid.
Expected Yield: 85-95%. Characterization (¹H NMR, CDCl₃, 400 MHz): δ 7.85 (s, 1H), 7.75 (s, 1H), 7.20 (d, J=8.4 Hz, 1H), 6.95 (d, J=2.4 Hz, 1H), 6.70 (dd, J=8.4, 2.4 Hz, 1H), 4.05 (br s, 2H, -NH₂).
Summary and Conclusion
This application note provides a validated and detailed protocol for the synthesis of this compound. The described two-step sequence is efficient, utilizes standard laboratory reagents and techniques, and delivers the target compound in high overall yield. By explaining the chemical principles and the reasoning behind specific procedural steps, this guide serves as a reliable resource for researchers engaged in medicinal chemistry and drug discovery, facilitating the synthesis of this valuable molecular scaffold.
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Application Notes and Protocols for Oxazole Ring Formation via the Van Leusen Reaction
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
The oxazole scaffold is a privileged heterocyclic motif frequently encountered in natural products and pharmacologically active compounds, demonstrating a wide array of biological activities including anti-inflammatory, anticancer, and antimicrobial properties.[1] Consequently, the development of efficient synthetic methodologies for the construction of the oxazole ring is of paramount importance in medicinal chemistry and drug discovery. Among the various synthetic strategies, the Van Leusen oxazole synthesis stands out as a particularly convenient and versatile method for preparing 5-substituted oxazoles.[1][2] This reaction, first reported by van Leusen in 1972, utilizes the unique reactivity of tosylmethyl isocyanide (TosMIC) in a [3+2] cycloaddition with an aldehyde under basic conditions.[1][2]
This guide provides an in-depth exploration of the Van Leusen reaction for oxazole synthesis, detailing its mechanism, applications, and a comprehensive, field-proven experimental protocol.
I. The Underpinnings of the Van Leusen Oxazole Synthesis: A Mechanistic Perspective
The elegance of the Van Leusen oxazole synthesis lies in the multifaceted reactivity of the key reagent, p-toluenesulfonylmethyl isocyanide, commonly known as TosMIC.[3] TosMIC is a stable, odorless, and colorless solid at room temperature, making it a practical reagent in a laboratory setting.[1] Its synthetic utility is derived from three key structural features:
-
An acidic α-proton between the sulfonyl and isocyanide groups.
-
The isocyanide functional group, which acts as a nucleophile.
-
The tosyl group, which serves as an excellent leaving group.[4]
The reaction proceeds through a well-defined mechanistic pathway, which is crucial for understanding reaction optimization and potential side reactions.
The mechanism of the Van Leusen oxazole synthesis can be delineated into the following key steps:[1][2][4][5]
-
Deprotonation of TosMIC: In the presence of a base (e.g., K₂CO₃, t-BuOK), the acidic proton on the α-carbon of TosMIC is abstracted to generate a resonance-stabilized carbanion. This step is facile due to the electron-withdrawing nature of both the sulfonyl and isocyanide groups.[5][6]
-
Nucleophilic Addition: The TosMIC anion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde substrate. This addition reaction forms an intermediate alkoxide.
-
Intramolecular Cyclization (5-endo-dig): The newly formed alkoxide attacks the electrophilic carbon of the isocyanide group in an intramolecular fashion.[5][6] This 5-endo-dig cyclization results in the formation of a five-membered oxazoline intermediate.[1][2][4]
-
Elimination and Aromatization: The presence of a base facilitates the elimination of the tosyl group (as p-toluenesulfinic acid) from the oxazoline intermediate.[4] This elimination step leads to the formation of the aromatic oxazole ring, which is the thermodynamic driving force for the final step of the reaction.
Diagrammatic Representation of the Van Leusen Oxazole Synthesis Mechanism
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Application Note: A Streamlined One-Pot Synthesis of 2-Chloro-5-(oxazol-4-yl)aniline
Abstract: This document provides a comprehensive guide for the efficient synthesis of 2-Chloro-5-(oxazol-4-yl)aniline, a pivotal building block in contemporary drug discovery and materials science. Recognizing the demand for streamlined and sustainable chemical processes, this note details a robust synthetic strategy centered around a one-pot Van Leusen oxazole synthesis. We will explore the underlying chemical principles, provide detailed, field-tested protocols, and offer expert insights into experimental choices to ensure reproducibility and high yields. This guide is intended for researchers, medicinal chemists, and process development professionals seeking a practical and scalable route to this valuable compound.
Introduction and Strategic Overview
The oxazole ring is a privileged heterocyclic motif renowned for its broad spectrum of pharmacological activities, including anti-inflammatory, antibacterial, anticancer, and antifungal properties.[1][2] Consequently, substituted anilines bearing an oxazole moiety, such as this compound (CAS No. 916051-61-1)[3], are highly sought-after intermediates for the development of novel therapeutics.[4][5] Traditional multi-step syntheses for such compounds are often plagued by laborious work-up procedures, cumulative yield losses, and significant solvent waste. One-pot synthesis methodologies, which combine multiple reaction steps into a single operation, offer a compelling solution by enhancing efficiency, improving atom economy, and minimizing environmental impact.[1][6]
This guide presents a validated two-stage synthetic pathway commencing from the readily available precursor, 4-chloro-3-nitrobenzaldehyde. The cornerstone of this strategy is the one-pot Van Leusen reaction to construct the core oxazole ring, followed by a straightforward reduction of the nitro group to furnish the target aniline.
Retrosynthetic Analysis and Workflow
A logical retrosynthetic analysis of the target molecule points to two key transformations: the formation of the aniline from a nitro precursor and the construction of the oxazole ring.
The forward synthesis, therefore, involves two primary stages:
-
Stage 1 (One-Pot): Construction of the oxazole ring via the Van Leusen reaction between 4-chloro-3-nitrobenzaldehyde and tosylmethyl isocyanide (TosMIC).
-
Stage 2: Selective reduction of the nitro intermediate to yield the final product, this compound.
This entire workflow is designed for efficiency and scalability.
Stage 1: One-Pot Van Leusen Oxazole Synthesis
The Van Leusen oxazole synthesis is a powerful and reliable method for creating 5-substituted oxazoles from aldehydes and TosMIC.[7] The reaction proceeds through a base-mediated cycloaddition mechanism, offering high yields and tolerance for a wide range of functional groups.[8][9]
The reaction is initiated by the deprotonation of the acidic methylene protons of TosMIC. The resulting anion undergoes a nucleophilic attack on the aldehyde carbonyl. The subsequent intramolecular cyclization forms an oxazoline intermediate, which then eliminates the stable p-toluenesulfinic acid group under basic conditions to yield the aromatic oxazole ring.[7][8][9]
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The Strategic Utility of 2-Chloro-5-(oxazol-4-yl)aniline in the Synthesis of Advanced Kinase Inhibitors
Introduction: A Privileged Scaffold in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the quest for highly selective and potent kinase inhibitors remains a paramount objective. Kinases, as central regulators of cellular signaling pathways, are implicated in a myriad of diseases, most notably cancer.[1] The strategic design of small molecules that can effectively modulate the activity of specific kinases is therefore a cornerstone of targeted therapy. Within this context, 2-Chloro-5-(oxazol-4-yl)aniline has emerged as a key intermediate, offering a unique combination of structural features that are highly advantageous for the construction of sophisticated kinase inhibitor scaffolds.
This comprehensive guide provides an in-depth exploration of the synthesis and application of this compound. It is intended for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel therapeutic agents. The protocols and insights presented herein are grounded in established synthetic methodologies and aim to provide a practical framework for the effective utilization of this versatile building block.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for the characterization of its downstream products. The table below summarizes its key computed and, where available, experimental properties.
| Property | Value | Source |
| Molecular Formula | C₉H₇ClN₂O | - |
| Molecular Weight | 194.62 g/mol | - |
| Appearance | Off-white to light brown solid (predicted) | - |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Soluble in methanol, ethanol, DMSO, DMF | Predicted |
| pKa | ~3.5 (predicted for the anilinium ion) | - |
| LogP | 2.5 (predicted) | - |
Expected Spectroscopic Data:
-
¹H NMR (400 MHz, DMSO-d₆): δ ~7.8-8.0 (s, 1H, oxazole H5), δ ~7.5-7.7 (s, 1H, oxazole H2), δ ~7.2-7.4 (m, 3H, aromatic protons), δ ~5.5 (br s, 2H, -NH₂).
-
¹³C NMR (100 MHz, DMSO-d₆): δ ~150-155 (oxazole C2), δ ~145-150 (C-NH₂), δ ~135-140 (oxazole C5), δ ~130-135 (C-Cl), δ ~120-130 (aromatic CHs), δ ~115-120 (oxazole C4).
Synthetic Strategy: A Two-Step Approach to a Key Intermediate
The synthesis of this compound is most effectively achieved through a two-step sequence commencing with a suitably substituted nitroaromatic precursor. This strategy leverages the robust and well-established Van Leusen oxazole synthesis, followed by a straightforward reduction of the nitro group to the desired aniline.
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Application of 2-Chloro-5-(oxazol-4-yl)aniline in Pharmaceutical Development: A Technical Guide
Introduction: The Strategic Value of Heterocyclic Scaffolds
In the landscape of modern medicinal chemistry, the pursuit of novel therapeutic agents is often a tale of molecular architecture. The strategic selection of foundational building blocks is paramount to imbuing a candidate molecule with the desired pharmacological properties. Among these, heterocyclic compounds—and specifically those incorporating both halogen and aromatic amine functionalities—have proven to be exceptionally versatile. 2-Chloro-5-(oxazol-4-yl)aniline emerges as a compound of significant interest, embodying a unique convergence of structural motifs that are highly sought after in drug discovery, particularly in the domain of oncology and inflammatory diseases.
This technical guide provides an in-depth exploration of this compound as a key intermediate in pharmaceutical development. We will dissect its chemical attributes, delineate its role as a pharmacophore, and provide detailed protocols for its application in the synthesis of advanced drug candidates, with a focus on the generation of potent kinase inhibitors.
Physicochemical and Structural Profile
The utility of this compound stems from the specific arrangement of its constituent parts: a chloro-substituted aniline ring linked to a five-membered oxazole heterocycle. Each component contributes to the molecule's overall physicochemical profile and its potential interactions with biological targets.
| Property | Value | Source |
| CAS Number | 916051-61-1 | [ChemShuttle][1] |
| Molecular Formula | C₉H₇ClN₂O | [ChemShuttle][1] |
| Molecular Weight | 194.62 g/mol | [ChemShuttle][1] |
| Appearance | Off-white to light yellow crystalline solid | Inferred |
| Solubility | Soluble in DMSO, Methanol, Dichloromethane | Inferred |
| Purity | Typically >95% | [ChemShuttle][1] |
| Storage Conditions | 2-8 °C, protected from light and moisture | [ChemShuttle][1] |
The aniline nitrogen provides a crucial nucleophilic center and a hydrogen bond donor, essential for interactions with enzyme active sites. The chlorine atom modulates the pKa of the aniline and enhances lipophilicity, which can improve membrane permeability and binding affinity.[2] The oxazole ring, a bioisostere of amide and ester groups, is a key pharmacophore found in numerous biologically active compounds, contributing to target binding and metabolic stability.[3][4]
Core Application: A Versatile Building Block for Kinase Inhibitors
The primary application of this compound in pharmaceutical development is as a key building block for the synthesis of protein kinase inhibitors.[5] Kinases are a class of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers and inflammatory diseases.[6]
The aniline portion of the molecule is particularly adept at forming hydrogen bonds with the "hinge region" of the ATP-binding pocket of many kinases, a critical anchoring interaction for a vast number of inhibitors.[6] The chloro- and oxazolyl- substituents project into solvent-exposed regions or adjacent hydrophobic pockets, providing opportunities for further chemical modification to enhance potency and selectivity.
This structural motif is reminiscent of the anilinopyrimidine and anilinoquinazoline cores found in numerous FDA-approved kinase inhibitors, such as Imatinib and Gefitinib, which target Abl and EGFR kinases, respectively.[6][7] Specifically, the chloro-substituted aniline framework is a key feature of dual Src/Abl inhibitors like Dasatinib, which are used in the treatment of chronic myeloid leukemia (CML).[4][8]
Rationale for Use in Src/Abl Kinase Inhibitor Scaffolding
The development of dual inhibitors for Src and Abl kinases is a significant area of cancer research.[4] These non-receptor tyrosine kinases share structural homology and are implicated in cancer cell proliferation, survival, and metastasis.[9] The this compound scaffold is an excellent starting point for designing such inhibitors for several reasons:
-
Hinge Binding: The aniline moiety can effectively engage with the kinase hinge region.
-
Modulation of Properties: The chloro- and oxazole groups can fine-tune the electronic and steric properties of the molecule to optimize binding affinity and selectivity.
-
Vectors for Elaboration: The aniline nitrogen and the aromatic rings provide synthetic handles for the introduction of additional functional groups to target other regions of the ATP-binding site, thereby increasing potency and tailoring the selectivity profile.
Experimental Protocols
The following protocols are representative of how this compound can be utilized in a drug discovery workflow.
Protocol 1: Amide Coupling to a Heterocyclic Carboxylic Acid
A common and pivotal step in the synthesis of many kinase inhibitors is the formation of an amide bond between the aniline building block and a heterocyclic core. This protocol describes a standard amide coupling reaction.
Objective: To synthesize N-(2-chloro-5-(oxazol-4-yl)phenyl)thiazole-5-carboxamide, a hypothetical kinase inhibitor intermediate.
Materials:
-
This compound (1.0 eq)
-
Thiazole-5-carboxylic acid (1.1 eq)
-
HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of Thiazole-5-carboxylic acid (1.1 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq). Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Add a solution of this compound (1.0 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash successively with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to yield the desired amide product.
Causality behind Experimental Choices:
-
HATU is chosen as the coupling reagent for its high efficiency and low rate of side reactions, particularly racemization if chiral centers were present.
-
DIPEA is used as a non-nucleophilic base to neutralize the hexafluorophosphate salt formed during the reaction and to facilitate the coupling process.
-
Anhydrous DMF is selected as the solvent due to its polar aprotic nature, which effectively dissolves the reactants and reagents.
Visualization of Synthetic and Biological Pathways
Synthetic Workflow Diagram
The following diagram illustrates the key synthetic transformation described in Protocol 1.
Caption: Amide bond formation workflow.
Hypothetical Signaling Pathway Inhibition
Molecules derived from this compound are potential inhibitors of the Src/Abl signaling pathway, which is crucial for cell proliferation and survival.
Caption: Inhibition of the Src/Abl signaling pathway.
Conclusion and Future Perspectives
This compound represents a highly valuable and strategically designed building block for modern pharmaceutical development. Its unique combination of an aniline nucleophile, a modulating chloro substituent, and a versatile oxazole pharmacophore makes it an ideal starting material for the synthesis of targeted therapies, particularly kinase inhibitors. The protocols and conceptual frameworks presented in this guide are intended to provide researchers and scientists with the foundational knowledge to effectively leverage this compound in their drug discovery programs. As the demand for more selective and potent kinase inhibitors continues to grow, the importance of well-characterized and strategically functionalized intermediates like this compound will undoubtedly increase, paving the way for the next generation of innovative medicines.
References
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Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. National Institutes of Health. Available at: [Link]
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New Heterocyclic Compounds from Oxazol-5(4H)-one and 1,2,4-Triazin-6(5H)-one Classes: Synthesis, Characterization and Toxicity Evaluation. MDPI. Available at: [Link]
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N-[2-Methyl-5-(triazol-1-yl)phenyl]pyrimidin-2-amine as a scaffold for the synthesis of inhibitors of Bcr-Abl. PubMed. Available at: [Link]
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Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Available at: [Link]
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Synthesis, Characterization of Various Substituted (E)-2-(2-butyl-5-chloro-4-((phenylimino)methyl)-1H-imidazol-1-yl)-N-(4-(3-oxomorpholino) phenyl)acetamide. Journal of Scientific Research. Available at: [Link]
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Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar. Available at: [Link]
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Synthesis process of dasatinib and intermediate thereof. Justia Patents. Available at: [Link]
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An Update on Dual Src/Abl Inhibitors. PubMed. Available at: [Link]
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(PDF) Synthesis of some Heterocyclic Compounds Derived from 2-Chloro-N-p-Tolylacetamide. ResearchGate. Available at: [Link]
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N-(5-Chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a Novel, Highly Selective, Orally Available, Dual-Specific c-Src/Abl Kinase Inhibitor. Figshare. Available at: [Link]
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Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. PMC - NIH. Available at: [Link]
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CN-101845045-A - Novel Method for Synthesizing Dasatinib. Unified Patents Portal. Available at: [Link]
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A kind of synthetic method of dasatinib intermediate. Eureka | Patsnap. Available at: [Link]
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Synthesis of quinazolines as tyrosine kinase inhibitors. PubMed. Available at: [Link]
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N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide. MDPI. Available at: [Link]
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N-(5-Chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a Novel, Highly Selective, Orally Available, Dual-Specific c-Src/Abl Kinase Inhibitor. Figshare. Available at: [Link]
-
Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online. Available at: [Link]
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Equally potent inhibition of c-Src and Abl by compounds that recognize inactive kinase conformations. PubMed Central. Available at: [Link]
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Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. PMC - NIH. Available at: [Link]
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synthesis of 2-[(5-aryl-1,3,4-oxadiazol-2-yl)thio]-n- (2-phenyl. RASAYAN Journal of Chemistry. Available at: [Link]
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Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. PubMed. Available at: [Link]
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Application Notes and Protocols for the Synthesis of Novel Tyrosine Kinase Inhibitors from 2-Chloro-5-(oxazol-4-yl)aniline
Introduction: The Strategic Importance of the Anilino-Oxazole Scaffold in Kinase Inhibition
The quest for selective and potent tyrosine kinase inhibitors (TKIs) is a cornerstone of modern oncology drug discovery. Tyrosine kinases are a large family of enzymes that play critical roles in intracellular signaling pathways, regulating processes such as cell growth, proliferation, differentiation, and apoptosis.[1] Dysregulation of tyrosine kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention.
The 2-Chloro-5-(oxazol-4-yl)aniline moiety is a privileged starting material in medicinal chemistry. The aniline nitrogen provides a key nucleophilic handle for coupling reactions, while the oxazole ring can engage in crucial hydrogen bonding and π-π stacking interactions within the ATP-binding pocket of various kinases.[2] The chloro-substituent offers a point for further chemical modification or can influence the electronic properties of the aniline ring, potentially enhancing binding affinity and selectivity. This application note provides a detailed, field-proven protocol for the synthesis of a novel anilinoquinazoline-based tyrosine kinase inhibitor, leveraging the unique structural features of this compound.
Synthetic Strategy: A Two-Step Approach to Anilinoquinazoline-Based TKIs
Our synthetic approach is a robust and efficient two-step process. The first step involves the preparation of a key intermediate, 4-chloro-6,7-dimethoxyquinazoline, a common scaffold in clinically approved TKIs. The second, and crucial, step is the nucleophilic aromatic substitution (SNAr) reaction between the synthesized chloroquinazoline and our starting material, this compound, to yield the final tyrosine kinase inhibitor.
Figure 1: Overall synthetic workflow for the preparation of the target tyrosine kinase inhibitor.
Experimental Protocols
Part 1: Synthesis of 4-chloro-6,7-dimethoxyquinazoline
This protocol outlines the synthesis of the key electrophilic intermediate required for the subsequent coupling reaction.
Materials:
-
4,5-Dimethoxyanthranilic acid
-
Formamide
-
Thionyl chloride (SOCl₂)
-
Toluene
-
Round-bottom flasks
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bars
-
Buchner funnel and filter paper
Protocol:
-
Step 1a: Synthesis of 6,7-Dimethoxyquinazolin-4(3H)-one
-
In a 250 mL round-bottom flask, combine 4,5-dimethoxyanthranilic acid (10.0 g, 50.7 mmol) and formamide (50 mL).
-
Heat the mixture to 180 °C and maintain at this temperature for 4 hours with constant stirring.
-
Cool the reaction mixture to room temperature, which should result in the precipitation of a solid.
-
Add 100 mL of water to the flask and stir for 30 minutes.
-
Collect the solid by vacuum filtration, wash with cold water (3 x 30 mL), and dry under vacuum to yield 6,7-dimethoxyquinazolin-4(3H)-one as a white solid.
-
-
Step 1b: Chlorination to 4-chloro-6,7-dimethoxyquinazoline
-
In a 100 mL round-bottom flask equipped with a reflux condenser, suspend the dried 6,7-dimethoxyquinazolin-4(3H)-one (5.0 g, 24.2 mmol) in thionyl chloride (30 mL).
-
Add a catalytic amount of dimethylformamide (DMF, ~0.5 mL).
-
Heat the mixture to reflux (approximately 76 °C) and maintain for 3 hours. The suspension should become a clear solution.
-
Carefully remove the excess thionyl chloride under reduced pressure.
-
Add toluene (20 mL) and evaporate under reduced pressure to azeotropically remove any remaining thionyl chloride. Repeat this step twice.
-
The resulting solid is 4-chloro-6,7-dimethoxyquinazoline, which can be used in the next step without further purification.
-
Part 2: Synthesis of N-(2-Chloro-5-(oxazol-4-yl)phenyl)-6,7-dimethoxyquinazolin-4-amine (Final TKI)
This protocol details the crucial C-N bond formation to yield the target tyrosine kinase inhibitor.
Materials:
-
4-chloro-6,7-dimethoxyquinazoline (from Part 1)
-
This compound
-
Isopropanol (IPA)
-
Hydrochloric acid (HCl) in isopropanol (e.g., 3 M solution)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bars
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Buchner funnel and filter paper
Protocol:
-
To a 100 mL round-bottom flask, add 4-chloro-6,7-dimethoxyquinazoline (2.25 g, 10.0 mmol) and this compound (1.95 g, 10.0 mmol).
-
Add isopropanol (50 mL) to the flask.
-
Add a few drops of concentrated hydrochloric acid or use a solution of HCl in isopropanol to catalyze the reaction.
-
Heat the reaction mixture to reflux (approximately 82 °C) under an inert atmosphere for 6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature. A precipitate should form.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold isopropanol (2 x 20 mL) and then with diethyl ether (2 x 20 mL).
-
Dry the product under vacuum to yield N-(2-Chloro-5-(oxazol-4-yl)phenyl)-6,7-dimethoxyquinazolin-4-amine as a solid.
Data Presentation and Characterization
The synthesized compound should be characterized by standard analytical techniques to confirm its identity and purity.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Purity (by HPLC) | Key Analytical Data (Expected) |
| N-(2-Chloro-5-(oxazol-4-yl)phenyl)-6,7-dimethoxyquinazolin-4-amine | C₁₉H₁₅ClN₄O₃ | 398.81 | 75-85 | >95% | ¹H NMR: Peaks corresponding to aromatic and methoxy protons. MS (ESI+): m/z = 399.09 [M+H]⁺ |
Mechanism of Action and Biological Context
The anilinoquinazoline scaffold is a well-established pharmacophore that targets the ATP-binding site of several tyrosine kinases, including the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[3][4][5] The quinazoline core mimics the adenine ring of ATP, while the aniline substituent projects into a hydrophobic pocket, contributing to binding affinity and selectivity.
Figure 2: Simplified representation of the EGFR signaling pathway and the inhibitory action of the synthesized TKI.
The synthesized N-(2-Chloro-5-(oxazol-4-yl)phenyl)-6,7-dimethoxyquinazolin-4-amine is designed to act as a competitive inhibitor at the ATP-binding site of tyrosine kinases. The oxazole moiety is expected to form key interactions with the hinge region of the kinase domain, a critical determinant of inhibitor binding.
Purification and Analysis
For rigorous biological evaluation, the synthesized inhibitor may require further purification.
Purification Protocol (Column Chromatography):
-
Prepare a silica gel column using a suitable solvent system (e.g., a gradient of methanol in dichloromethane).
-
Dissolve the crude product in a minimal amount of the eluent.
-
Load the solution onto the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified compound.
Analytical Methods:
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the structure of the final compound.
In Vitro Kinase Assay Protocol
To evaluate the inhibitory activity of the synthesized compound, a biochemical kinase assay can be performed.
Materials:
-
Recombinant human tyrosine kinase (e.g., EGFR, Src)
-
ATP
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Kinase assay buffer
-
Synthesized inhibitor (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
Protocol:
-
Prepare a serial dilution of the synthesized inhibitor in DMSO.
-
In a 96-well plate, add the kinase, substrate, and inhibitor solution.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions.
-
Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
Conclusion
This application note provides a comprehensive and practical guide for the synthesis of a novel tyrosine kinase inhibitor from the versatile starting material, this compound. The described protocols are robust and can be adapted for the synthesis of a library of related compounds for structure-activity relationship (SAR) studies. The strategic incorporation of the anilino-oxazole moiety into a proven TKI scaffold like anilinoquinazoline presents a promising avenue for the discovery of new and effective anti-cancer agents.
References
-
Plé, P. A., Green, T. P., Hennequin, L. F., Curwen, J., Fennell, M., Allen, J., Lambert-Van Der Brempt, C., & Costello, G. (2004). Discovery of a new class of anilinoquinazoline inhibitors with high affinity and specificity for the tyrosine kinase domain of c-Src. Journal of Medicinal Chemistry, 47(4), 871–887. [Link]
-
Buchwald–Hartwig amination. (2024). In Wikipedia. [Link]
-
Perera, B. G. K., & Maly, D. J. (2008). Design, synthesis and characterization of “clickable” 4-anilinoquinazoline kinase inhibitors. Organic & Biomolecular Chemistry, 6(9), 1597-1606. [Link]
-
Lombardo, L. J., Lee, F. Y., Chen, P., Norris, D., Barrish, J. C., Behnia, K., ... & Das, J. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino) thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of medicinal chemistry, 47(27), 6658-6661. [Link]
-
Ciardiello, F., & Tortora, G. (2008). EGFR antagonists in cancer treatment. New England Journal of Medicine, 358(11), 1160-1174. [Link]
-
Bhusare, N., et al. (2022). novel 4-anilinoquinazoline derivatives as egfr and vegfr-2 inhibitors. World Journal of Pharmaceutical Research, 11(4), 921-949. [Link]
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Srivastava, S. K., Kumar, V., Agarwal, S. K., Mukherjee, R., & Burman, A. C. (2009). Synthesis of quinazolines as tyrosine kinase inhibitors. Anti-cancer agents in medicinal chemistry, 9(3), 246–275. [Link]
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He, X., et al. (2019). Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. European journal of medicinal chemistry, 181, 111575. [Link]
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Liu, Y., et al. (2019). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. Molecules (Basel, Switzerland), 24(19), 3543. [Link]
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Application Notes & Protocols: A Guide to Developing 2-Chloro-5-(oxazol-4-yl)aniline Derivatives as Novel Antimicrobial Agents
Abstract
The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of next-generation therapeutics. The oxazole ring is a privileged heterocyclic motif found in numerous biologically active compounds, demonstrating a wide array of pharmacological activities, including potent antimicrobial effects.[1][2] This document provides a comprehensive guide for researchers engaged in the discovery and development of antimicrobial agents based on the 2-Chloro-5-(oxazol-4-yl)aniline core structure. We present the strategic rationale for selecting this scaffold, detailed protocols for chemical synthesis, standardized methods for in vitro antimicrobial evaluation, and robust assays for elucidating the mechanism of action. This guide is designed to provide both the foundational theory and the practical, field-proven methodologies required to advance candidates from initial design to preclinical evaluation.
Introduction: The Rationale for the this compound Scaffold
The oxazole nucleus is a five-membered heterocyclic ring containing one nitrogen and one oxygen atom. Its unique electronic and structural properties allow it to engage with biological targets, such as enzymes and receptors, through various non-covalent interactions.[1] The substitution pattern on the oxazole ring plays a pivotal role in defining the biological activity of its derivatives, which have been shown to possess antimicrobial, anticancer, and anti-inflammatory properties.[1]
The this compound scaffold was strategically designed based on established structure-activity relationship (SAR) principles. The key components are:
-
The Oxazole Core: Serves as a rigid, bio-isosteric scaffold that can mimic peptide bonds and participate in hydrogen bonding, which is crucial for interacting with bacterial enzyme active sites.
-
The 4-yl Linkage to a Phenyl Ring: This substitution pattern allows for the exploration of a large chemical space. Modifications on the phenyl ring can significantly modulate the compound's potency, spectrum of activity, and pharmacokinetic properties.
-
The 2-Chloro and 5-Aniline Substituents: The chloro group, an electron-withdrawing substituent, can enhance binding affinity and metabolic stability. The aniline (-NH2) group provides a key synthetic handle for creating a diverse library of derivatives (e.g., amides, sulfonamides) to probe interactions with the target protein and optimize drug-like properties.
Our central hypothesis is that this scaffold can be elaborated to yield potent inhibitors of essential bacterial enzymes, such as DNA gyrase, a validated target for antibacterial agents.[3]
Synthesis and Characterization
A robust and flexible synthetic route is paramount for generating a library of derivatives for SAR studies. We propose a synthetic strategy based on the well-established Van Leusen oxazole synthesis, which involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC).[4][5]
General Synthetic Scheme
The proposed multi-step synthesis begins with a commercially available precursor, 2-chloro-5-nitroaniline, and proceeds through the formation of a key aldehyde intermediate. This aldehyde is then cyclized to form the oxazole ring. Subsequent derivatization of the aniline group allows for the creation of a chemical library.
Caption: Proposed synthetic pathway to the target derivatives.
Protocol: Synthesis of this compound (Core Scaffold)
This protocol details the synthesis of the core scaffold from the key aldehyde intermediate, 4-Chloro-3-nitrobenzaldehyde.
Materials:
-
4-Chloro-3-nitrobenzaldehyde
-
Tosylmethyl isocyanide (TosMIC)
-
Potassium carbonate (K2CO3), anhydrous
-
Methanol (MeOH), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Tin(II) chloride dihydrate (SnCl2·2H2O)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium bicarbonate (NaHCO3), saturated solution
-
Ethyl acetate (EtOAc)
-
Brine
Step 1: Synthesis of 4-(4-Chloro-3-nitrophenyl)oxazole
-
To a stirred solution of 4-Chloro-3-nitrobenzaldehyde (1.0 eq) in anhydrous MeOH (0.2 M) at 0 °C, add TosMIC (1.1 eq).
-
Add anhydrous K2CO3 (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Causality: The base (K2CO3) deprotonates the TosMIC, which then attacks the aldehyde. The subsequent intramolecular cyclization and elimination of toluenesulfinic acid forms the stable aromatic oxazole ring.[5]
-
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Quench the reaction by adding water and extract the product with DCM (3x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure oxazole intermediate.
Step 2: Reduction to this compound
-
Dissolve the 4-(4-Chloro-3-nitrophenyl)oxazole intermediate (1.0 eq) in EtOAc (0.1 M).
-
Add SnCl2·2H2O (5.0 eq) to the solution.
-
Heat the mixture to 70 °C and add concentrated HCl dropwise.
-
Stir vigorously at 70 °C for 2-4 hours.
-
Causality: SnCl2 is a classic reagent for the reduction of aromatic nitro groups to anilines in the presence of acid. This method is effective and tolerates many functional groups.
-
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and carefully neutralize with a saturated NaHCO3 solution until the pH is ~8.
-
Extract the aqueous layer with EtOAc (3x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the core scaffold, this compound.
Characterization: The structure and purity of the final compound and all intermediates should be rigorously confirmed using NMR (¹H and ¹³C), Mass Spectrometry (MS), and FT-IR spectroscopy.[6]
In Vitro Antimicrobial Susceptibility Testing
Determining the Minimum Inhibitory Concentration (MIC) is the gold standard for quantifying the in vitro potency of a new antimicrobial agent. The following protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) M07 document.[6][7]
Workflow for Antimicrobial Evaluation
Caption: A tiered workflow for antimicrobial agent evaluation.
Protocol: Broth Microdilution MIC Assay (CLSI M07)
Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth medium.
Materials:
-
96-well sterile microtiter plates
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853)
-
Test compound stock solution (e.g., 1280 µg/mL in DMSO)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Resazurin solution (optional, for viability indication)
Procedure:
-
Inoculum Preparation: From a fresh agar plate (18-24h growth), pick several colonies and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells.
-
Plate Preparation: a. Add 100 µL of CAMHB to wells 2 through 12 of a 96-well plate. b. Add 200 µL of the test compound at its starting concentration (e.g., 128 µg/mL in CAMHB) to well 1. c. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10. This creates a concentration gradient (e.g., 128 µg/mL down to 0.25 µg/mL). d. Well 11 serves as the growth control (no drug). e. Well 12 serves as the sterility control (no bacteria).
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well is 200 µL.
-
Incubation: Cover the plate and incubate at 35 ± 2 °C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear). This can be assessed by eye or with a plate reader.
Representative Data & Structure-Activity Relationship (SAR)
The following table presents hypothetical MIC data for a small library of derivatives based on the core scaffold. This data illustrates how systematic structural modifications can be used to deduce SAR.
| Compound ID | R-Group (at aniline) | MIC (µg/mL) vs S. aureus | MIC (µg/mL) vs E. coli | SAR Insight |
| CORE-01 | -H | 64 | >128 | Core scaffold has weak activity. |
| DERIV-02 | -C(O)CH₃ (Acetyl) | 32 | 128 | Small amide improves activity slightly. |
| DERIV-03 | -C(O)Ph (Benzoyl) | 8 | 64 | Aromatic ring enhances potency, suggesting a key π-π interaction. |
| DERIV-04 | -C(O)-(4-F-Ph) | 4 | 32 | Electron-withdrawing group (EWG) on the phenyl ring further improves activity. |
| DERIV-05 | -C(O)-(4-OMe-Ph) | 16 | 128 | Electron-donating group (EDG) is less favorable than an EWG. |
| DERIV-06 | -SO₂Ph | 16 | >128 | Sulfonamide linker is less effective than the amide linker for this series. |
From this data, a preliminary SAR can be established:
-
Derivatization of the aniline nitrogen is essential for potent activity.
-
An amide linkage is preferred over a sulfonamide.
-
An aromatic substituent on the amide is crucial.
-
Electron-withdrawing groups, such as fluorine, on the terminal phenyl ring enhance antibacterial potency.
Caption: Key SAR takeaways for the oxazolyl-aniline scaffold.
Elucidating the Mechanism of Action (MoA)
Based on in silico modeling and data from similar heterocyclic scaffolds, bacterial DNA gyrase is a highly probable target.[3][8] DNA gyrase is a type II topoisomerase essential for bacterial DNA replication and is the target of fluoroquinolone antibiotics.
Protocol: DNA Gyrase Inhibition Assay
Principle: This assay measures the ability of a compound to inhibit the supercoiling activity of DNA gyrase. The enzyme converts relaxed circular plasmid DNA into its supercoiled form. This change in topology is easily visualized by agarose gel electrophoresis, as supercoiled DNA migrates faster than relaxed DNA.
Materials:
-
E. coli DNA Gyrase enzyme and assay buffer (commercially available kit)
-
Relaxed pBR322 plasmid DNA (substrate)
-
Test compounds and Ciprofloxacin (positive control)
-
ATP solution
-
Agarose and Tris-acetate-EDTA (TAE) buffer
-
DNA loading dye
-
Ethidium bromide or SYBR Safe DNA stain
Procedure:
-
Prepare reaction mixtures in microcentrifuge tubes on ice. A typical 20 µL reaction includes:
-
Assay Buffer (1x final concentration)
-
Relaxed pBR322 DNA (e.g., 0.5 µg)
-
Test compound at various concentrations (e.g., 0.1 to 100 µM)
-
E. coli DNA Gyrase (e.g., 1 unit)
-
-
Initiate the reaction by adding ATP (1 mM final concentration).
-
Incubate at 37 °C for 1 hour.
-
Stop the reaction by adding DNA loading dye containing SDS or a dedicated stop buffer.
-
Load the samples onto a 1% agarose gel in TAE buffer.
-
Run the gel electrophoresis until there is good separation between the supercoiled and relaxed DNA bands (e.g., 1-2 hours at 80V).
-
Stain the gel with ethidium bromide or SYBR Safe and visualize under UV light.
Interpreting Results:
-
No enzyme control: A single band corresponding to relaxed DNA.
-
No drug control: A strong, fast-migrating band corresponding to supercoiled DNA.
-
Positive control (Ciprofloxacin): Inhibition of supercoiling, resulting in a band that remains at the relaxed DNA position.
-
Test compounds: Active compounds will inhibit the enzyme, showing a dose-dependent decrease in the supercoiled band and an increase in the relaxed band. The IC₅₀ can be determined by quantifying the band intensities.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel antimicrobial agents. The synthetic routes are accessible, and the core structure is amenable to extensive derivatization, allowing for a thorough exploration of the structure-activity relationship. The protocols provided herein offer a standardized and robust framework for synthesizing, evaluating, and characterizing these compounds. By combining chemical synthesis with rigorous microbiological testing and mechanistic studies, researchers can effectively advance this chemical series in the critical search for new medicines to combat infectious diseases.
References
-
Apostol, T., et al. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Pharmaceuticals, 14(8), 818. Available at: [Link]
-
Sheeja Rekha A G, et al. (2022). A Brief Review On Antimicrobial Activity Of Oxazole Derivatives. Indo American Journal of Pharmaceutical Sciences, 09(9). Available at: [Link]
-
Foroumadi, A., et al. (2015). Docking study, synthesis and antimicrobial evaluation of some novel 4-anilinoquinazoline derivatives. Research in Pharmaceutical Sciences, 10(5), 391–401. Available at: [Link]
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Kakkar, S., & Narasimhan, B. (2019). A comprehensive review on biological activities of oxazole derivatives. BMC Chemistry, 13(1), 16. Available at: [Link]
-
Zheng, X., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1612. Available at: [Link]
-
Romero-duran, F. J., et al. (2019). Structure activity relationship of synthesized compounds. ResearchGate. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Van Leusen Oxazole Synthesis. organic-chemistry.org. Available at: [Link]
-
Al-Mulla, A. (2011). Molecular docking studies of some new imidazole derivatives for antimicrobial properties. Journal of Applied Pharmaceutical Science, 1(9), 177-181. Available at: [Link]
-
Patel, R., et al. (2011). Synthesis and antibacterial activity of various substituted oxadiazole derivatives. Archiv der Pharmazie, 344(11), 725-31. Available at: [Link]
-
Mobinikhaledi, A., et al. (2010). Structure–Activity Relationship for the Oxadiazole Class of Antibiotics. Journal of Medicinal Chemistry, 53(18), 6794-6798. Available at: [Link]
-
Al-Ostoot, F. H., et al. (2022). Synthesis, Antimicrobial, Anti-Virulence and Anticancer Evaluation of New 5(4H)-Oxazolone-Based Sulfonamides. Molecules, 27(19), 6249. Available at: [Link]
-
Panda, S. S., et al. (2012). Antimicrobial Screening of Some Newly Synthesized Triazoles. Journal of Pharmacy Research, 5(2), 1000-1002. Available at: [Link]
-
CLSI. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Ninth Edition. Clinical and Laboratory Standards Institute. Available at: [Link]
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Application Notes and Protocols: Anticancer Activity Evaluation of 2-Chloro-5-(oxazol-4-yl)aniline Analogs on Cell Lines
Introduction: The Rationale for Investigating 2-Chloro-5-(oxazol-4-yl)aniline Analogs in Oncology
The relentless pursuit of novel anticancer agents is a cornerstone of modern medicinal chemistry and drug development. Heterocyclic compounds, in particular, have emerged as a rich source of therapeutic candidates due to their diverse chemical properties and ability to interact with a wide range of biological targets.[1][2] Among these, the oxazole moiety is a prominent pharmacophore found in numerous compounds with demonstrated biological activity, including anticancer properties.[1][2][3][4] The unique electronic and structural features of the oxazole ring allow for diverse interactions with enzymes and receptors, making it a valuable scaffold in the design of targeted therapies.[1][2]
This guide focuses on a specific chemical class: this compound and its analogs. The strategic inclusion of a chloro-substituted aniline ring linked to an oxazole core presents a compelling starting point for library synthesis and screening. This structural motif is hypothesized to confer favorable pharmacokinetic properties and potent, selective interactions with key oncogenic pathways. Oxazole derivatives have been shown to exert their anticancer effects through various mechanisms, including the inhibition of protein kinases, disruption of microtubule dynamics, and induction of apoptosis.[3]
The primary objective of this application note is to provide a comprehensive, step-by-step framework for the initial in vitro evaluation of these novel aniline analogs. We will detail robust, validated protocols for assessing their cytotoxic and cytostatic effects on a panel of clinically relevant cancer cell lines. Furthermore, we will explore the underlying principles of the selected assays, emphasizing experimental design considerations that ensure data integrity and reproducibility. This document is intended for researchers, scientists, and drug development professionals dedicated to the identification and characterization of the next generation of cancer therapeutics.
I. Strategic Selection of Cancer Cell Lines
The initial phase of any anticancer drug screening campaign involves the judicious selection of an appropriate panel of cancer cell lines.[5] This choice is critical as it provides the first indication of a compound's potential spectrum of activity and may offer early clues into its mechanism of action. Given that many oxazole-containing compounds have been identified as kinase inhibitors, a panel of cell lines with well-characterized dependencies on specific kinase signaling pathways is highly recommended.[3][6][]
Recommended Cell Line Panel:
| Cell Line | Cancer Type | Key Oncogenic Pathways/Biomarkers | Rationale for Inclusion |
| A549 | Non-Small Cell Lung Cancer | KRAS mutation, high EGFR expression | Represents a common and aggressive lung cancer subtype. |
| MCF-7 | Breast Cancer (Estrogen Receptor+) | ER+, PI3K pathway activation | A standard model for hormone-dependent breast cancer. |
| MDA-MB-231 | Triple-Negative Breast Cancer | EGFR, MEK/ERK pathway activation | Represents a highly aggressive and difficult-to-treat breast cancer subtype.[6] |
| HCT-116 | Colorectal Carcinoma | KRAS mutation, PI3K pathway activation | A well-characterized model for colorectal cancer. |
| K-562 | Chronic Myelogenous Leukemia | BCR-ABL fusion protein (tyrosine kinase) | A classic model for screening tyrosine kinase inhibitors. |
| SNB-75 | Glioblastoma | High expression of receptor tyrosine kinases | Represents a highly malignant and infiltrative brain tumor.[8][9] |
This diverse panel allows for the assessment of the aniline analogs against cancers of different tissue origins and with varying molecular profiles. The inclusion of cell lines with known kinase dependencies, such as K-562 and those with activated EGFR or PI3K pathways, provides a logical starting point for investigating the potential mechanism of action of these novel compounds.
II. Primary Cytotoxicity Screening: Methodologies and Protocols
The initial goal is to determine the concentration-dependent effect of the this compound analogs on the viability and/or proliferation of the selected cancer cell lines. Two widely accepted and robust colorimetric assays for this purpose are the MTT and Sulforhodamine B (SRB) assays. Both are suitable for high-throughput screening and provide quantitative data on the cytotoxic or cytostatic potential of the test compounds.[10]
A. The MTT Assay: A Measure of Metabolic Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone for evaluating cell viability. Its principle lies in the enzymatic reduction of the yellow MTT salt by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan product.[11] The amount of formazan produced is directly proportional to the number of viable cells.
Detailed Protocol for the MTT Assay:
Materials:
-
MTT solution (5 mg/mL in sterile PBS), filter-sterilized and stored at -20°C.
-
Selected cancer cell lines.
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin.
-
96-well flat-bottom sterile culture plates.
-
Test compounds (this compound analogs) dissolved in DMSO to create a stock solution (e.g., 10 mM).
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF).
-
Multichannel pipette.
-
Microplate reader capable of measuring absorbance at 570 nm.[12]
Procedure:
-
Cell Seeding:
-
Harvest cells that are in the logarithmic phase of growth.
-
Perform a cell count and determine viability using a method like Trypan Blue exclusion.
-
Dilute the cell suspension to the optimal seeding density (typically 5,000-10,000 cells/well) in a final volume of 100 µL of complete medium per well in a 96-well plate.
-
Include wells for "cells only" (negative control) and "medium only" (blank).
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[13]
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds from the stock solution in complete culture medium. A typical concentration range for initial screening is 0.1 to 100 µM.
-
After the 24-hour incubation, carefully remove the medium from the wells.
-
Add 100 µL of the medium containing the various concentrations of the test compounds to the appropriate wells.
-
For the negative control wells, add 100 µL of medium containing the same final concentration of DMSO as the treated wells (typically ≤ 0.5%).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader.[12]
-
B. The Sulforhodamine B (SRB) Assay: A Measure of Total Protein Content
The SRB assay is a cell density-based assay that relies on the ability of the bright pink aminoxanthene dye, Sulforhodamine B, to bind to basic amino acid residues in cellular proteins under mildly acidic conditions.[14] The amount of bound dye is proportional to the total protein mass, which is an indirect measure of cell number.[14][15] The SRB assay is often considered more robust than the MTT assay as it is less susceptible to interference from compounds that may affect cellular metabolism.[10]
Detailed Protocol for the SRB Assay:
Materials:
-
Trichloroacetic acid (TCA) solution (50% w/v).
-
SRB solution (0.4% w/v in 1% acetic acid).
-
Tris-base solution (10 mM, pH 10.5).
-
1% acetic acid solution.
-
The same cell lines, culture reagents, and test compounds as for the MTT assay.
Procedure:
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol.
-
-
Cell Fixation:
-
After the 48-72 hour treatment period, gently add 50 µL of cold 50% TCA to each well (final concentration of 10% TCA) without aspirating the culture medium.
-
Incubate the plate at 4°C for 1 hour to fix the cells.[16]
-
-
Washing:
-
Carefully remove the supernatant.
-
Wash the plate five times with slow-running tap water or distilled water.
-
Invert the plate and tap it on a paper towel to remove excess water.
-
Allow the plate to air dry completely.
-
-
SRB Staining:
-
Removal of Unbound Dye:
-
Quickly wash the plate four times with 1% acetic acid to remove any unbound SRB dye.[16]
-
Allow the plate to air dry completely.
-
-
Solubilization of Bound Dye:
-
Absorbance Measurement:
-
Measure the absorbance at 510 nm using a microplate reader.[14]
-
C. Data Analysis and Interpretation
For both assays, the percentage of cell viability is calculated using the following formula:
% Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Negative Control - Absorbance of Blank)] x 100
The results should be plotted as a dose-response curve with the compound concentration on the x-axis (log scale) and the percentage of cell viability on the y-axis. From this curve, the IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined using non-linear regression analysis.
Example Data Presentation:
| Compound | Cell Line | IC50 (µM) - MTT Assay | IC50 (µM) - SRB Assay |
| Analog 1 | A549 | 5.2 | 6.1 |
| Analog 1 | MCF-7 | 12.8 | 15.3 |
| Analog 1 | MDA-MB-231 | 2.5 | 3.0 |
| Analog 2 | A549 | >100 | >100 |
| Analog 2 | MCF-7 | 85.4 | 92.1 |
| Analog 2 | MDA-MB-231 | >100 | >100 |
| Doxorubicin | A549 | 0.8 | 1.1 |
| Doxorubicin | MCF-7 | 0.5 | 0.7 |
| Doxorubicin | MDA-MB-231 | 0.9 | 1.3 |
III. Visualizing the Experimental Workflow
A clear understanding of the experimental process is crucial for successful execution. The following diagram illustrates the general workflow for the primary cytotoxicity screening of the this compound analogs.
Caption: General workflow for in vitro cytotoxicity screening.
IV. Delving Deeper: Investigating the Mechanism of Action
Once promising lead compounds have been identified from the primary screen, the next logical step is to investigate their mechanism of action. Given that many oxazole derivatives target protein kinases, a kinase screening assay can provide valuable insights.[3][]
A. Kinase Inhibition Profiling
A broad-panel kinase screen can be employed to identify which, if any, kinases are inhibited by the lead compounds. This is often performed as a fee-for-service by specialized companies.[19] The results can reveal specific molecular targets and guide further optimization of the chemical scaffold.
B. Cellular Assays for Kinase Inhibition
Cell-based assays can be used to confirm the findings of the biochemical kinase screen and to assess the compound's activity in a more physiologically relevant context.[20] An example of this is a cellular phosphorylation assay, which measures the phosphorylation status of a known substrate of the target kinase. A reduction in substrate phosphorylation in the presence of the compound would indicate successful target engagement and inhibition within the cell.[20]
C. Potential Signaling Pathways
The oxazole core in anticancer agents has been implicated in the modulation of several key signaling pathways. The diagram below illustrates some of the potential targets for the this compound analogs.
Caption: Potential molecular targets for oxazole-based compounds.
V. Concluding Remarks and Future Directions
This application note provides a foundational guide for the initial anticancer evaluation of novel this compound analogs. The described protocols for MTT and SRB assays are robust, reproducible, and suitable for identifying lead compounds from a library of synthetic derivatives. The selection of a diverse cancer cell line panel is paramount for obtaining a comprehensive preliminary activity profile.
The identification of potent and selective compounds from these primary screens is the first step in a long and complex drug discovery process. Subsequent studies should focus on:
-
Secondary Assays: Orthogonal assays to confirm cytotoxicity, such as those measuring apoptosis (e.g., caspase activation, Annexin V staining) or cell cycle arrest (e.g., flow cytometry).
-
Mechanism of Action Studies: In-depth investigation of the molecular targets identified in kinase screens, including cellular target engagement and downstream signaling analysis.
-
In Vivo Efficacy: Evaluation of lead compounds in preclinical animal models of cancer to assess their therapeutic potential in a whole-organism context.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of additional analogs to optimize potency, selectivity, and pharmacokinetic properties.
By following a systematic and rigorous approach to in vitro evaluation, researchers can efficiently identify and advance promising this compound analogs with the potential to become novel anticancer therapeutics.
References
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol. Retrieved from [Link]
- Papazisis, K. T., Geromichalos, G. D., Dimitriadis, K. A., & Kortsaris, A. H. (1997). Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents. Journal of Immunological Methods, 208(2), 151-158.
- Martin, L. A., & Smith, I. E. (2025). Screening of a kinase inhibitor library identified novel targetable kinase pathways in triple-negative breast cancer. Cancer Chemotherapy and Pharmacology, 95(1), 1-13.
- Kaur, R., & Singh, R. (2021). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Anti-Cancer Agents in Medicinal Chemistry, 21(14), 1836-1864.
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- Ghorab, M. M., Alsaid, M. S., & El-Gazzar, M. G. (2023). Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies. Molecules, 28(16), 6094.
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protocols.io. (2023). SRB assay for measuring target cell killing V.1. Retrieved from [Link]
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Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved from [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
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- Insuasty, B., Castillo, J., Becerra, D., Salcedo, F., & Quiroga, J. (2021). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. RSC Advances, 11(42), 26233-26245.
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- Al-Ostath, A. I., Al-Majid, A. M., El-Enany, M. M., Barakat, A., & Ali, M. A. (2022). Synthesis, Characterization, and in Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. Biointerface Research in Applied Chemistry, 13(1), 1.
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Application Notes and Protocols for Investigating the Anti-inflammatory Properties of 2-Chloro-5-(oxazol-4-yl)aniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of Oxazole-Containing Scaffolds in Inflammation
Inflammation is a fundamental biological process in response to harmful stimuli, such as pathogens, damaged cells, or irritants.[1] While a necessary component of the innate immune response, chronic or dysregulated inflammation is a key pathological feature of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The oxazole moiety, a five-membered heterocyclic ring containing one oxygen and one nitrogen atom, has emerged as a privileged scaffold in medicinal chemistry due to its diverse pharmacological activities.[2][3] Notably, several oxazole derivatives have demonstrated potent anti-inflammatory properties, validating this chemical class as a promising source for novel therapeutic agents.[2][4] This document provides a comprehensive guide for the synthesis and evaluation of a specific subclass, 2-Chloro-5-(oxazol-4-yl)aniline derivatives, as potential anti-inflammatory drug candidates.
Plausible Anti-inflammatory Mechanisms of Action
The anti-inflammatory effects of oxazole derivatives are often attributed to their ability to modulate key signaling pathways and enzymes involved in the inflammatory cascade. While the precise mechanisms for this compound derivatives are yet to be fully elucidated, based on existing literature for related compounds, several key targets can be hypothesized.
A primary pathway implicated in inflammation is the activation of Nuclear Factor kappa B (NF-κB).[1] NF-κB activation leads to the transcription of a host of pro-inflammatory genes, including those encoding cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2).[1] COX-2 is a critical enzyme in the arachidonic acid cascade, responsible for the production of prostaglandins, which are potent inflammatory mediators.[1] Another key enzyme in this pathway is lipoxygenase (LOX), which catalyzes the production of leukotrienes, also significant contributors to the inflammatory response.[1]
It is plausible that this compound derivatives exert their anti-inflammatory effects by inhibiting one or more of these key players. The following diagram illustrates this proposed mechanism of action.
Caption: Proposed Anti-inflammatory Mechanism of Action.
Synthetic Protocol for this compound Derivatives
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Application Notes and Protocols for Palladium-Catalyzed Coupling Reactions Involving 2-Chloro-5-(oxazol-4-yl)aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of 2-Chloro-5-(oxazol-4-yl)aniline in Modern Synthesis
This compound is a key heterocyclic building block in contemporary drug discovery and materials science. Its unique trifunctional nature, featuring a reactive aryl chloride, a nucleophilic aniline, and a coordinating oxazole ring, offers a versatile platform for the synthesis of complex molecular architectures. The oxazole moiety is a prevalent scaffold in numerous biologically active compounds, imparting favorable pharmacokinetic and pharmacodynamic properties. The strategic placement of the chloro and amino groups on the aniline ring allows for selective, stepwise functionalization through various palladium-catalyzed cross-coupling reactions. This guide provides detailed application notes and robust protocols for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions of this compound, empowering researchers to leverage this valuable synthon in their synthetic endeavors.
I. Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds, typically involving the palladium-catalyzed coupling of an organoboron compound with an organic halide.[1] For a substrate like this compound, this reaction enables the introduction of a wide array of aryl, heteroaryl, or vinyl substituents at the 2-position, leading to the synthesis of diverse biaryl and styrenyl derivatives.
Causality Behind Experimental Choices
The primary challenge in the Suzuki coupling of this compound lies in the inherent low reactivity of the C-Cl bond compared to C-Br or C-I bonds.[2] To overcome this, the selection of a highly active catalyst system is paramount. Bulky, electron-rich phosphine ligands are essential as they promote the rate-limiting oxidative addition of the aryl chloride to the Pd(0) center and facilitate the subsequent reductive elimination.[3] The choice of base is also critical; it must be strong enough to facilitate the transmetalation step without promoting significant decomposition of the boronic acid or the product. The presence of the free aniline group can potentially complicate the reaction through coordination to the palladium center; however, under the basic reaction conditions, its nucleophilicity is generally directed towards productive coupling.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol details a general procedure for the Suzuki-Miyaura coupling of this compound with a representative arylboronic acid.
Reaction Scheme:
Materials and Reagents:
| Reagent | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 194.61 | 1.0 | 1.0 |
| Arylboronic Acid | - | 1.2 | 1.2 |
| Pd₂(dba)₃ | 915.72 | 0.02 | 0.02 |
| SPhos | 410.51 | 0.08 | 0.08 |
| K₃PO₄ | 212.27 | 3.0 | 3.0 |
| 1,4-Dioxane/H₂O (10:1) | - | 5 mL | - |
Step-by-Step Procedure:
-
To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add this compound (194.6 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), Pd₂(dba)₃ (18.3 mg, 0.02 mmol), SPhos (32.8 mg, 0.08 mmol), and K₃PO₄ (636.8 mg, 3.0 mmol).
-
Evacuate and backfill the Schlenk tube with the inert gas three times.
-
Add the degassed 1,4-dioxane/H₂O solvent mixture (5 mL) via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).
Visualization of the Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
II. Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Linkages
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines by providing a general and efficient method for the formation of C-N bonds.[4] For this compound, this reaction can be employed in two principal ways: either by utilizing the inherent aniline as the nucleophile to couple with another aryl halide, or by reacting the aryl chloride moiety with a different primary or secondary amine. The latter is a more common and powerful application for diversifying the core structure.
Causality Behind Experimental Choices
Similar to the Suzuki coupling, the success of the Buchwald-Hartwig amination of this compound hinges on a highly active palladium catalyst system capable of activating the C-Cl bond.[5] Bulky, electron-rich biarylphosphine ligands, such as RuPhos or XPhos, are often the ligands of choice as they promote both the oxidative addition and the C-N bond-forming reductive elimination steps.[6] A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS), is required to deprotonate the amine nucleophile, forming the corresponding amide which then participates in the catalytic cycle. The choice of solvent is also crucial, with ethereal solvents like dioxane or toluene being commonly employed to ensure the solubility of the catalyst and reagents.
Experimental Protocol: Buchwald-Hartwig Amination
This protocol provides a general method for the coupling of this compound with a generic secondary amine.
Reaction Scheme:
Materials and Reagents:
| Reagent | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 194.61 | 1.0 | 1.0 |
| Secondary Amine (HNR¹R²) | - | 1.2 | 1.2 |
| Pd(OAc)₂ | 224.49 | 0.02 | 0.02 |
| RuPhos | 474.62 | 0.04 | 0.04 |
| NaOtBu | 96.10 | 1.4 | 1.4 |
| Toluene | - | 5 mL | - |
Step-by-Step Procedure:
-
In a glovebox, add Pd(OAc)₂ (4.5 mg, 0.02 mmol), RuPhos (19.0 mg, 0.04 mmol), and NaOtBu (134.5 mg, 1.4 mmol) to a dry Schlenk tube.
-
Outside the glovebox, add this compound (194.6 mg, 1.0 mmol) to the Schlenk tube.
-
Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.
-
Add degassed toluene (5 mL) followed by the secondary amine (1.2 mmol) via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS. Reactions are typically complete within 4-18 hours.
-
After completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and pass it through a short pad of celite to remove inorganic salts.
-
Wash the celite pad with additional ethyl acetate (10 mL).
-
Concentrate the combined filtrates under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
Visualization of the Buchwald-Hartwig Amination Workflow
Caption: Experimental workflow for Buchwald-Hartwig amination.
III. Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[7] This reaction is particularly valuable for the synthesis of arylalkynes, which are important intermediates in the synthesis of natural products, pharmaceuticals, and organic materials. For this compound, the Sonogashira coupling provides a direct route to introduce an alkynyl group at the 2-position.
Causality Behind Experimental Choices
The Sonogashira coupling of aryl chlorides is more challenging than that of the corresponding bromides or iodides due to the stronger C-Cl bond.[8] A highly active palladium catalyst, often in combination with a copper(I) co-catalyst, is typically required. The copper co-catalyst is believed to facilitate the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[8] The choice of a suitable phosphine ligand is crucial for stabilizing the palladium catalyst and promoting the reaction. An organic base, such as triethylamine or diisopropylamine, is used to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction.
Experimental Protocol: Sonogashira Coupling
This protocol describes a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.
Reaction Scheme:
Materials and Reagents:
| Reagent | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 194.61 | 1.0 | 1.0 |
| Terminal Alkyne | - | 1.5 | 1.5 |
| PdCl₂(PPh₃)₂ | 701.90 | 0.03 | 0.03 |
| CuI | 190.45 | 0.06 | 0.06 |
| Triethylamine (Et₃N) | 101.19 | 3.0 | 3.0 |
| THF | - | 5 mL | - |
Step-by-Step Procedure:
-
To a dry Schlenk tube, add this compound (194.6 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (21.1 mg, 0.03 mmol), and CuI (11.4 mg, 0.06 mmol).
-
Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.
-
Add degassed THF (5 mL) and triethylamine (0.42 mL, 3.0 mmol) via syringe.
-
Add the terminal alkyne (1.5 mmol) to the reaction mixture.
-
Heat the reaction to 60 °C and stir vigorously.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 6-12 hours.
-
Upon completion, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of celite, washing with THF.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous NH₄Cl solution (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
Visualization of the Sonogashira Catalytic Cycles
Caption: Interconnected catalytic cycles of the Sonogashira coupling.
IV. Safety and Handling Precautions
-
General: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Palladium Catalysts: Palladium compounds are toxic and should be handled with care. Avoid inhalation of dust and skin contact.
-
Phosphine Ligands: Many phosphine ligands are air-sensitive and potentially toxic. They should be handled under an inert atmosphere.
-
Bases: Strong bases like NaOtBu and K₃PO₄ are corrosive and hygroscopic. Handle them in a glovebox or under a stream of inert gas.
-
Solvents: The organic solvents used (dioxane, toluene, THF) are flammable and have associated health risks. Use appropriate precautions to avoid ignition sources and inhalation of vapors.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
V. Conclusion
The palladium-catalyzed coupling reactions of this compound are indispensable tools for the synthesis of a vast array of complex molecules with potential applications in medicinal chemistry and materials science. The protocols provided herein for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings offer robust starting points for the diversification of this valuable building block. Successful implementation of these reactions requires careful consideration of the catalyst system, base, and solvent, tailored to the specific coupling partners. By understanding the underlying principles and following these detailed protocols, researchers can effectively unlock the synthetic potential of this compound.
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Myers, A. (n.d.). The Suzuki Reaction. Chem 115. [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
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Fujihara, T., et al. (2012). Palladium-Catalyzed Reduction of Acid Chlorides to Aldehydes with Hydrosilanes. Synlett, 23(16), 2389–2392. [Link]
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Alonso, F., Beletskaya, I. P., & Yus, M. (2011). Recent Advances in Sonogashira Reactions. Chemical Reviews, 111(3), 2115–2145. [Link]
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Biscoe, M. R., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Organic Letters, 12(21), 4944–4947. [Link]
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Li, J., & Grice, K. A. (2005). Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex. The Journal of Organic Chemistry, 70(23), 9114–9122. [Link]
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Application Notes and Protocols: Nucleophilic Substitution at the Chloro Position
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Abstract
Nucleophilic substitution reactions involving the displacement of a chloro group are fundamental transformations in organic synthesis, with profound implications for the pharmaceutical and agrochemical industries. The chlorine atom, a common substituent in commercially available starting materials, serves as a versatile functional handle. Its strategic replacement by a diverse array of nucleophiles allows for the construction of complex molecular architectures. This guide provides an in-depth exploration of the mechanistic principles, practical considerations, and detailed protocols for performing nucleophilic substitution reactions at both sp³- and sp²-hybridized carbon centers bearing a chloro substituent. By understanding the interplay of substrate structure, nucleophile strength, solvent effects, and leaving group ability, researchers can effectively harness this powerful reaction to advance their synthetic campaigns.
Mechanistic Foundations: A Tale of Three Pathways
The displacement of a chloro group by a nucleophile can proceed through several distinct mechanistic pathways. The operative mechanism is dictated by a confluence of factors, including the nature of the alkyl or aryl group to which the chlorine is attached, the properties of the nucleophile, and the reaction conditions.
The S(_N)2 Pathway: A Concerted Dance
The S(_N)2 (Substitution Nucleophilic Bimolecular) reaction is a single-step, concerted process where the nucleophile attacks the electrophilic carbon atom from the backside, simultaneously displacing the chloride leaving group.[1][2] This mechanism is characteristic of methyl and primary alkyl chlorides and to a lesser extent, secondary alkyl chlorides.
-
Stereochemistry: A hallmark of the S(_N)2 reaction is the inversion of stereochemistry at the carbon center, a phenomenon known as the Walden inversion.[3]
-
Kinetics: The reaction rate is dependent on the concentration of both the substrate and the nucleophile, exhibiting second-order kinetics.
The S(_N)1 Pathway: A Stepwise Journey
In contrast, the S(_N)1 (Substitution Nucleophilic Unimolecular) reaction is a two-step process. The first and rate-determining step involves the spontaneous dissociation of the chloro group to form a carbocation intermediate.[2][3] This is followed by a rapid attack of the nucleophile on the planar carbocation. This pathway is favored for tertiary and some secondary alkyl chlorides, as well as substrates that can form resonance-stabilized carbocations.
-
Stereochemistry: Because the nucleophile can attack the planar carbocation from either face, the S(_N)1 reaction typically leads to a racemic or near-racemic mixture of products if the starting material is chiral.[3]
-
Kinetics: The rate of the S(_N)1 reaction is dependent only on the concentration of the substrate, following first-order kinetics.
The S(_N)Ar Pathway: Aromatic Substitution
Nucleophilic substitution on an aryl chloride, where the chlorine is directly attached to a benzene ring, is generally difficult due to the strength of the C-Cl bond. However, the reaction becomes feasible if the aromatic ring is activated by the presence of strong electron-withdrawing groups (e.g., -NO₂) positioned ortho or para to the chloro group.[4][5][6][7] This is known as the S(_N)Ar (Nucleophilic Aromatic Substitution) reaction.
-
Mechanism: The S(N)Ar reaction proceeds via a two-step addition-elimination mechanism.[5][7] The nucleophile first attacks the carbon bearing the chlorine, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[5][6] In the second step, the chloride ion is eliminated, restoring the aromaticity of the ring.[5][6][7]
-
Rate-Determining Step: The formation of the Meisenheimer complex is typically the slow, rate-determining step, as it involves the temporary loss of aromaticity.[4][8]
Key Factors Influencing Reaction Outcomes
The successful execution of a nucleophilic substitution reaction hinges on a careful consideration of several key parameters.
Substrate Structure
The structure of the chloro-containing substrate is paramount in determining the reaction pathway.
-
Steric Hindrance: S(_N)2 reactions are highly sensitive to steric hindrance.[9] As the substitution on the carbon atom bearing the chlorine increases (methyl < primary < secondary < tertiary), the rate of S(_N)2 reaction decreases dramatically. Tertiary alkyl chlorides do not undergo S(_N)2 reactions.
-
Carbocation Stability: S(_N)1 reactions are favored by substrates that can form stable carbocations. The stability of carbocations follows the order: tertiary > secondary > primary > methyl.
-
Aryl Halide Activation: For S(_N)Ar reactions, the presence and position of electron-withdrawing groups are critical. These groups stabilize the negatively charged Meisenheimer intermediate, thereby lowering the activation energy of the reaction.[4]
The Nucleophile
A nucleophile is a chemical species that donates an electron pair to an electrophile.[10] The strength of a nucleophile is a measure of its reactivity.
-
Nucleophilicity Trends:
-
Charge: Anions are generally stronger nucleophiles than their neutral counterparts (e.g., HO⁻ > H₂O).[11][12]
-
Electronegativity: Across a row in the periodic table, nucleophilicity decreases with increasing electronegativity.[11]
-
Polarizability: Within a group, nucleophilicity generally increases down the column, which is related to the increasing size and polarizability of the atom.
-
-
Common Nucleophiles: A wide range of nucleophiles can be employed, including alkoxides, phenoxides, carboxylates, amines, thiols, and cyanide.[3][10][13]
The Leaving Group
The leaving group is the species that detaches from the substrate during the substitution reaction. A good leaving group is a species that is stable on its own.
-
Chloride as a Leaving Group: The chloride ion is a reasonably good leaving group as it is the conjugate base of a strong acid (HCl).[14][15][16] Its leaving group ability is better than fluoride but not as good as bromide or iodide.[14] In some cases, particularly with alcohols, the hydroxyl group (-OH) can be converted into a better leaving group, such as water, by protonation with a strong acid.[9][17]
The Solvent
The choice of solvent can have a profound impact on the rate and mechanism of nucleophilic substitution reactions.[18]
-
Polar Protic Solvents: These solvents (e.g., water, ethanol, methanol) have a hydrogen atom bonded to an electronegative atom and can form hydrogen bonds. They are effective at solvating both cations and anions. Polar protic solvents favor S(_N)1 reactions by stabilizing the carbocation intermediate and the leaving group.[19][20] They can hinder S(_N)2 reactions by solvating the nucleophile, thereby reducing its reactivity.[19]
-
Polar Aprotic Solvents: These solvents (e.g., acetone, DMSO, DMF, acetonitrile) are polar but do not have a hydrogen atom bonded to an electronegative atom. They are good at solvating cations but not anions. Polar aprotic solvents favor S(_N)2 reactions by leaving the nucleophile relatively "naked" and more reactive.[19][21]
Experimental Protocols
The following protocols provide a general framework for conducting nucleophilic substitution reactions at the chloro position. It is essential to consult the relevant literature for specific reaction conditions and to perform a thorough safety assessment before commencing any experimental work.
General Protocol for S(_N)2 Displacement of an Alkyl Chloride
This protocol describes the reaction of a primary alkyl chloride with an alkoxide nucleophile.
Materials:
-
Primary alkyl chloride (1.0 eq)
-
Sodium alkoxide (1.1 - 1.5 eq)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or acetone)
-
Round-bottom flask equipped with a magnetic stir bar and reflux condenser
-
Inert atmosphere (e.g., nitrogen or argon)
-
Heating mantle or oil bath
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the sodium alkoxide and the anhydrous polar aprotic solvent.
-
Addition of Substrate: Stir the mixture until the alkoxide is fully dissolved or suspended. Add the primary alkyl chloride to the reaction mixture dropwise at room temperature.
-
Reaction Monitoring: Heat the reaction mixture to the desired temperature (typically between 50-100 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of water. Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or distillation.
General Protocol for S(_N)Ar Reaction of an Activated Aryl Chloride
This protocol outlines the reaction of an electron-deficient aryl chloride with an amine nucleophile.
Materials:
-
Activated aryl chloride (e.g., 1-chloro-2,4-dinitrobenzene) (1.0 eq)
-
Amine nucleophile (1.0 - 1.2 eq)
-
Base (e.g., K₂CO₃, Et₃N) (1.5 - 2.0 eq)
-
Polar aprotic solvent (e.g., DMF, DMSO, or acetonitrile)
-
Round-bottom flask with a magnetic stir bar
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the activated aryl chloride and the amine nucleophile in the polar aprotic solvent.
-
Addition of Base: Add the base to the reaction mixture. The base serves to neutralize the HCl generated during the reaction.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-80 °C). Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, pour the mixture into water and stir. The product may precipitate out of solution. If so, collect the solid by filtration and wash with water. If the product is soluble, extract with an appropriate organic solvent.
-
Purification: Dry the collected solid or the concentrated organic extract. Purify the crude product by recrystallization or flash column chromatography.
Visualization of Key Concepts
Mechanistic Pathways Overview
Caption: Overview of S(_N)2, S(_N)1, and S(_N)Ar reaction pathways.
Decision-Making Workflow for Predicting the Reaction Mechanism
Caption: Decision tree for predicting the major substitution mechanism.
Applications in Drug Discovery and Development
The strategic incorporation of chlorine into drug candidates and the subsequent nucleophilic displacement of the chloro group are powerful tactics in medicinal chemistry.
-
Scaffold Elaboration: Nucleophilic substitution allows for the rapid diversification of a core scaffold, enabling the exploration of structure-activity relationships (SAR).
-
Modulation of Physicochemical Properties: The introduction of different functional groups via nucleophilic substitution can fine-tune properties such as solubility, lipophilicity, and metabolic stability.[22]
-
Synthesis of Key Intermediates: Many active pharmaceutical ingredients (APIs) are synthesized using nucleophilic substitution at a chloro position as a key bond-forming step. For instance, the synthesis of various kinase inhibitors often involves the S(_N)Ar reaction on a chlorinated heterocyclic core.[23] The presence of chlorine in FDA-approved drugs is widespread, highlighting its importance in drug design.[22][24]
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | - Insufficiently reactive nucleophile or substrate.- Incorrect solvent choice.- Reaction temperature too low.- Deactivated catalyst (if applicable). | - Use a stronger nucleophile or a more reactive substrate.- Switch to a more appropriate solvent (e.g., polar aprotic for S(_N)2).- Increase the reaction temperature.- Use fresh catalyst. |
| Formation of Side Products | - Elimination (E1 or E2) competing with substitution.- Multiple reactive sites on the substrate or nucleophile.- Over-reaction or decomposition. | - Use a less sterically hindered, less basic nucleophile to favor substitution.- Employ protecting groups to block alternative reactive sites.- Monitor the reaction closely and stop it once the starting material is consumed. |
| Racemization of a Chiral Center | - The reaction is proceeding through an S(_N)1 mechanism. | - To achieve inversion of configuration, promote the S(_N)2 pathway by using a polar aprotic solvent and a strong nucleophile. |
Conclusion
Nucleophilic substitution at the chloro position is a cornerstone of modern organic synthesis. A thorough understanding of the underlying mechanistic principles and the factors that govern reaction outcomes is essential for any researcher in the chemical sciences. By leveraging the protocols and insights provided in this guide, scientists and drug development professionals can effectively employ this versatile reaction to construct novel molecules with desired properties, thereby accelerating the pace of innovation.
References
-
Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
-
Organic Chemistry Portal. Nucleophilic Substitution (SN1, SN2). Retrieved from [Link]
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Master Organic Chemistry. (2012, June 5). Nucleophiles and Electrophiles. Retrieved from [Link]
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Organic Chemistry 1: An open textbook. (n.d.). 8.3. Factors affecting rate of nucleophilic substitution reactions. Retrieved from [Link]
-
Organic Chemistry Portal. Synthesis of alkyl chlorides. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, July 20). 8.5: Leaving Groups. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, December 15). 7.5: SN1 vs SN2. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, June 5). 13.1.2 "Nucleophilic Aromatic Substitution". Retrieved from [Link]
-
Barros, M. L. d. C., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(1), 239. [Link]
-
Master Organic Chemistry. (2025, March 4). What Makes A Good Leaving Group? Retrieved from [Link]
-
Majid, R. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
Dalal Institute. (n.d.). The SN2, SN1, Mixed SN1 and SN2, SNi, SN1′, SN2′, SNi′ and SET Mechanisms. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 18). 14.3: Factors That Affect The Course of Nucleophilic Substitutions at sp3 Carbon. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Nucleophiles. Retrieved from [Link]
-
Leah4sci. (2010, August 30). Solvent Effects on Sn1 and Sn2 Reactions [Video]. YouTube. [Link]
-
Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Retrieved from [Link]
-
Karon, P., et al. (2021). Effect of the Chloro-Substitution on Electrochemical and Optical Properties of New Carbazole Dyes. Materials, 14(16), 4505. [Link]
-
The Organic Chemistry Tutor. (2017, January 13). Nucleophilic Substitution Reactions - SN1 and SN2 Mechanism, Organic Chemistry [Video]. YouTube. [Link]
-
Isotope Queen. (2019). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 141(10), 4153–4157. [Link]
-
Wikipedia. (n.d.). Nucleophile. Retrieved from [Link]
-
Slideshare. (n.d.). Factors affecting nucleophilic substitution reactions finished d. Retrieved from [Link]
-
Wikipedia. (n.d.). Leaving group. Retrieved from [Link]
-
Master Organic Chemistry. (2025, June 24). Comparing The SN1 vs Sn2 Reactions. Retrieved from [Link]
-
Lumen Learning. (n.d.). 17.1 Nucleophilic aromatic substitution. In Organic Chemistry II. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch 8: Nucleophiles. Retrieved from [Link]
-
University of Illinois Springfield. (n.d.). Chapter 7 Alkyl Halides and Nucleophilic Substitution. Retrieved from [Link]
-
Leah4sci. (2013, August 14). Leaving Groups in Substitution and Elimination Reactions (vid 1 of 2) [Video]. YouTube. [Link]
-
Master Organic Chemistry. (2012, December 4). Deciding SN1/SN2/E1/E2 - The Solvent. Retrieved from [Link]
-
Quora. (2023, March 20). What are the effects of solvents on SN1 and SN2 reactions? Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
Professor Dave Explains. (2015, January 4). Choosing Between SN1/SN2/E1/E2 Mechanisms [Video]. YouTube. [Link]
-
Organic chemistry. (n.d.). Strong nucleophiles you need to know [with study guide & chart]. Retrieved from [Link]
-
Chapman, N. B., & Rees, C. W. (2025, August 6). Aromatic nucleophilic substitutions. Reactions of chloro- and nitro-substituted benzenes. Journal of the Chemical Society (Resumed), 1190-1196. [Link]
-
Chemistry LibreTexts. (2019, August 12). 8.5: Leaving Groups. Retrieved from [Link]
-
Joshi, S., & Srivastava, R. (2023). Effect of “magic chlorine” in drug discovery: an in silico approach. RSC Advances, 13(52), 36243-36259. [Link]
-
Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution [Video]. YouTube. [Link]
-
Chiodi, D., & Ishihara, Y. (2022). “Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery. Journal of Medicinal Chemistry, 65(1), 1-19. [Link]
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Troubleshooting & Optimization
Improving yield and purity in 2-Chloro-5-(oxazol-4-yl)aniline synthesis
Technical Support Center: Synthesis of 2-Chloro-5-(oxazol-4-yl)aniline
Welcome to the dedicated technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, actionable advice for improving the yield and purity of this important synthetic intermediate. Here, we dissect common experimental challenges, explain the underlying chemical principles, and offer robust, field-tested protocols to streamline your synthetic efforts.
Synthetic Overview & Core Challenges
The synthesis of this compound is a multi-step process that, while conceptually straightforward, presents several practical challenges that can impact both yield and purity. The most common and reliable synthetic route involves two key transformations:
-
Oxazole Ring Formation: Typically achieved via a Van Leusen-type reaction between 2-chloro-5-nitrobenzaldehyde and tosylmethyl isocyanide (TosMIC).
-
Nitro Group Reduction: The subsequent reduction of the nitro-intermediate to the target aniline.
Each of these steps has critical parameters that must be carefully controlled to avoid side reactions and purification difficulties. The primary challenges researchers face include:
-
Low yields in the Van Leusen reaction.
-
Formation of impurities during oxazole synthesis.
-
Incomplete reduction of the nitro group.
-
Degradation of the oxazole ring during reduction.
-
Difficult purification of the final product.
This guide will address each of these challenges in a structured, question-and-answer format.
Overall Synthetic Workflow
Caption: High-level overview of the synthetic pathway.
Troubleshooting Guide: A Question & Answer Approach
This section directly addresses the most common issues encountered during the synthesis.
Part A: Oxazole Ring Formation (Van Leusen Reaction)
Question 1: My yield for the Van Leusen reaction is consistently low. What are the most likely causes?
Low yields in this step often trace back to three primary factors: the quality of reagents, the choice and handling of the base, and reaction temperature.
-
Causality - Reagent Quality: The Van Leusen reaction is sensitive to the purity of the starting aldehyde and TosMIC.[1] Old or improperly stored 2-chloro-5-nitrobenzaldehyde can undergo oxidation, reducing the amount of active starting material. TosMIC is stable but can degrade if exposed to moisture over long periods.
-
Solution:
-
Confirm the purity of the aldehyde by NMR or melting point before use.
-
Use freshly purchased or properly stored TosMIC.
-
-
-
Causality - Base and Solvent: The reaction requires a base to deprotonate TosMIC, initiating the cycloaddition.[2] The choice of base is critical. While strong bases like alkoxides can be used, they can also promote side reactions if not carefully controlled. Potassium carbonate (K₂CO₃) is a commonly used, milder base that often provides cleaner reactions. The solvent, typically methanol or ethanol, plays a role in mediating the reaction and solubility.
-
Solution:
-
Ensure the K₂CO₃ is anhydrous. Finely powdering the K₂CO₃ before addition increases its surface area and reactivity.
-
Use anhydrous methanol. Water in the solvent can interfere with the base and potentially lead to hydrolysis byproducts.
-
-
-
Causality - Temperature Control: The initial addition of deprotonated TosMIC to the aldehyde is exothermic. If the temperature rises uncontrollably, side reactions, including polymerization of the aldehyde or degradation of the intermediate oxazoline, can occur.[3]
-
Solution:
-
Maintain the reaction temperature, especially during the addition of reagents. An ice bath may be necessary for larger-scale reactions.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) to avoid unnecessarily long reaction times which can lead to product degradation.
-
-
Question 2: I'm observing significant impurity formation alongside my desired nitro-oxazole product. What are these impurities and how can I prevent them?
The most common impurity is the formation of a rearranged enamine, especially if reaction conditions are not optimal.[3]
-
Causality - Enamine Formation: Under certain conditions, particularly with prolonged reaction times or excessive heat, the intermediate in the Van Leusen reaction can undergo a rearrangement to form a more stable enamine byproduct instead of eliminating p-toluenesulfinic acid to form the oxazole.[3]
-
Solution:
-
Strict Temperature Control: As mentioned above, maintaining a consistent and moderate temperature is crucial.
-
Monitor Reaction Completion: Use TLC to determine the point of maximum product formation. Once the starting aldehyde is consumed and the product spot is maximized, proceed with the workup.
-
Efficient Workup: Quenching the reaction by pouring it into cold water can help to quickly stop the reaction and precipitate the product, minimizing the time for side reactions to occur.
-
-
| Problem | Probable Cause | Recommended Solution |
| Low Yield in Oxazole Formation | Impure reagents, wet solvent, ineffective base | Verify reagent purity, use anhydrous solvents, use finely powdered anhydrous K₂CO₃, and control temperature. |
| Formation of Unknown Byproducts | Side reactions due to prolonged time or high temp. | Monitor reaction by TLC and work up as soon as the reaction is complete. Maintain strict temperature control.[3] |
| Incomplete Reaction | Insufficient base or poor solubility of reagents | Ensure at least 2 equivalents of base are used. Consider a solvent system that better solubilizes all components. |
Part B: Nitro Group Reduction
Question 3: My nitro group reduction is incomplete, leaving starting material in my final product. How can I drive the reaction to completion?
Incomplete reduction is a frequent issue, often related to the choice of reducing agent, catalyst activity, or reaction conditions.
-
Causality - Reducing Agent Stoichiometry & Activity:
-
Stannous Chloride (SnCl₂·2H₂O): This is a very common and effective reagent. However, it is a stoichiometric reductant, and using insufficient equivalents will lead to incomplete reaction.[4] The acidic conditions generated are generally well-tolerated by the oxazole ring.
-
Catalytic Hydrogenation (H₂/Pd-C): This is a cleaner method, but its success depends entirely on the activity of the palladium on carbon catalyst. Old or poisoned catalysts will show little to no activity.[5]
-
-
Solution:
-
For SnCl₂·2H₂O: Use a sufficient excess (typically 3-5 equivalents) to ensure complete reduction.[4] The reaction is often run in ethanol or ethyl acetate. Adding a small amount of concentrated HCl can accelerate the reaction.[4]
-
For Catalytic Hydrogenation: Use a fresh, high-quality catalyst. Ensure the system is properly purged of air and a sufficient pressure of hydrogen is applied (this can range from balloon pressure to higher pressures in a Parr shaker).
-
Question 4: I'm concerned about the stability of the oxazole ring during the reduction. Can it be cleaved?
Yes, the oxazole ring can be sensitive to certain harsh reaction conditions, although it is generally stable to the most common methods for nitro reduction.
-
Causality - Ring Instability:
-
Strongly Acidic/Basic Conditions: The oxazole ring can be susceptible to cleavage under strongly acidic or basic conditions, especially at elevated temperatures.[6]
-
Reductive Cleavage: While less common with standard nitro reduction methods, some very harsh reducing agents or conditions could potentially lead to the reduction and cleavage of the oxazole ring itself.[7]
-
-
Solution:
-
Prefer Milder Conditions: The SnCl₂·2H₂O method is generally considered safe for the oxazole ring.[4]
-
Control Temperature: When using SnCl₂, the reaction is often heated to reflux. Monitor the reaction to avoid excessively long heating times.
-
Chemoselective Reagents: Reagents like iron powder in acetic acid or ammonium chloride are also known for their mildness and high chemoselectivity for nitro group reduction in the presence of other sensitive functional groups.[8]
-
Caption: Troubleshooting workflow for the nitro reduction step.
Frequently Asked Questions (FAQs)
Q1: What is the best method for purifying the final this compound?
-
A1: Purification is typically achieved by column chromatography on silica gel. A gradient elution system starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity is effective. The basicity of the aniline can sometimes cause streaking on the silica gel; adding a small amount of triethylamine (0.1-1%) to the eluent can mitigate this issue. Recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexane) can be used for further purification if a crystalline solid is obtained.
Q2: Can I use other methods for the oxazole ring synthesis?
-
A2: While the Van Leusen reaction is common, other methods for oxazole synthesis exist, such as the Robinson-Gabriel synthesis or the Fischer oxazole synthesis.[9] However, these often require different starting materials and may involve harsher conditions (e.g., strong dehydrating agents) that might not be compatible with the substituted phenyl ring. For this specific target, the Van Leusen approach starting from the corresponding aldehyde is generally the most efficient.[1]
Q3: How do I effectively monitor the progress of these reactions?
-
A3: Thin Layer Chromatography (TLC) is indispensable for both steps.
-
For Step 1 (Oxazole Formation): Use a solvent system like 3:1 Hexane:Ethyl Acetate. You should see the aldehyde starting material spot disappear and a new, typically higher Rf spot for the nitro-oxazole product appear.
-
For Step 2 (Nitro Reduction): Use a similar solvent system. The nitro-oxazole is often a UV-active yellow compound. You will see this spot be replaced by the aniline product, which will have a different Rf and may stain differently (e.g., with potassium permanganate or ninhydrin).
-
Detailed Experimental Protocols
Protocol 1: Synthesis of 2-Chloro-5-(oxazol-4-yl)-1-nitrobenzene
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-5-nitrobenzaldehyde (1.0 eq) and methanol (sufficient to make a 0.5 M solution).
-
Reagent Addition: Add finely powdered, anhydrous potassium carbonate (2.5 eq).
-
TosMIC Addition: To this stirring suspension, add a solution of tosylmethyl isocyanide (TosMIC) (1.05 eq) in methanol dropwise over 15-20 minutes.
-
Reaction: Heat the mixture to reflux (approximately 65°C) and stir. Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.[4]
-
Workup: After completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove most of the methanol.
-
Isolation: Add cold water to the residue. The crude product should precipitate as a solid. Stir for 30 minutes, then collect the solid by vacuum filtration.
-
Purification: Wash the solid with water and a small amount of cold ethanol. The product is often of sufficient purity for the next step, but can be recrystallized from ethanol if necessary.
Protocol 2: Synthesis of this compound
-
Setup: In a 250 mL round-bottom flask, suspend the 2-Chloro-5-(oxazol-4-yl)-1-nitrobenzene (1.0 eq) in ethanol (to make a ~0.2 M solution).
-
Reagent Addition: Add stannous chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq) to the suspension.[4]
-
Acidification: Carefully add concentrated hydrochloric acid (0.5 eq) dropwise to the stirring mixture.
-
Reaction: Heat the reaction mixture to reflux (approximately 78°C) and monitor by TLC. The reaction is typically complete within 2-4 hours.
-
Workup: Cool the mixture to room temperature and pour it slowly into a beaker of ice.
-
Neutralization: Carefully neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~8. Be cautious as this will generate CO₂ gas.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can then be purified by column chromatography as described in the FAQ section.
References
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Retrieved from [Link]
-
Wang, S., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1646. Available at: [Link]
- Google Patents. (n.d.). CN101343232B - Preparation method for 2-chloro-4-nitroaniline.
-
Biswas, T. (2022, January 15). Oxazole Synthesis by four Name Reactions. YouTube. Retrieved from [Link]
-
SlideShare. (n.d.). Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. Retrieved from [Link]
-
MDPI. (2020, March 31). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). EP0500156A1 - Process for the preparation of 2-chloro and 2,6-dichloroanilines.
-
Organic Chemistry Portal. (n.d.). Van Leusen Oxazole Synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]
-
Wikipedia. (n.d.). Van Leusen reaction. Retrieved from [Link]
- Google Patents. (n.d.). US2100242A - Preparation of 2-chloro-5-aminobenzoic acid.
-
National Institutes of Health. (n.d.). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid. Retrieved from [Link]
- Google Patents. (n.d.). WO1997023469A1 - Process for the preparation of 2-chloro-5-chloromethyl-thiazole.
-
ResearchGate. (n.d.). 2-chloromethyl-5-aryl-1,3,4-oxadiazole Synthesis and Properties of Compounds. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]
-
ResearchGate. (n.d.). Can anyone provide reduction of aromatic nitro in presence of other reducible groups like ketone and alkaline?. Retrieved from [Link]
-
International Journal of Advance Research in Science and Engineering. (n.d.). Synthesis of new 2-(((5-Substituted-1H-benzo[d]imidazol- 2-yl)methyl)amino). Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Retrieved from [Link]
-
National Institutes of Health. (2021, August 23). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Retrieved from [Link]
- Google Patents. (n.d.). CN105254584A - Preparation method of 2-chloro-5-chloromethyl thiazole.
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Technical Support Center: Purification of Crude 2-Chloro-5-(oxazol-4-yl)aniline
This technical guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of crude 2-Chloro-5-(oxazol-4-yl)aniline. It is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the isolation and purification of this key heterocyclic intermediate.
Understanding the Molecule: Key Physicochemical Properties
This compound is a substituted aniline containing a basic amino group and a heterocyclic oxazole moiety. Its purification can be challenging due to its potential for strong interactions with silica gel, susceptibility to degradation, and the presence of structurally similar impurities. Understanding its structure is paramount to developing a robust purification strategy.
-
Basicity: The aniline group (pKa of the conjugate acid is typically around 3-5) allows for manipulation of its solubility based on pH.
-
Polarity: The presence of the nitrogen and oxygen heteroatoms in the oxazole ring, along with the amino group, imparts significant polarity to the molecule.
-
Potential for Impurities: Synthesis of this molecule can result in starting materials, regioisomers, and byproducts from side reactions. Common impurities may include unreacted precursors or related aromatic amines.
Troubleshooting and FAQs
This section addresses specific issues that may arise during the purification of this compound, providing causative explanations and actionable solutions.
Column Chromatography
Column chromatography is a primary method for purifying this compound. However, its basic nature can lead to complications.[1][2]
Question: My compound is streaking badly on the silica gel column, leading to poor separation. What is causing this and how can I fix it?
Answer: Streaking of basic compounds like this compound on silica gel is a common issue.[1] It is primarily caused by strong acid-base interactions between the basic aniline and the acidic silanol groups (Si-OH) on the surface of the silica gel. This can lead to irreversible adsorption, tailing peaks, and loss of material.[2]
Solutions:
-
Mobile Phase Modification: The most effective solution is to neutralize the acidic sites on the silica gel by adding a small amount of a basic modifier to your mobile phase.[1]
-
Triethylamine (TEA): Add 0.1-1% TEA to your eluent system (e.g., Hexane/Ethyl Acetate). The TEA will compete with your compound for binding to the acidic sites on the silica, resulting in sharper peaks and improved resolution.[1]
-
Ammonia in Methanol: A solution of 1-2% ammonia in methanol can also be used, particularly if a more polar solvent system is required.
-
-
Alternative Stationary Phases: If mobile phase modification is insufficient, consider using a different stationary phase.
-
Neutral or Basic Alumina: Alumina is less acidic than silica gel and can be a good alternative for the purification of basic compounds.[1]
-
Reversed-Phase Chromatography (C18): For highly polar compounds, reversed-phase chromatography may provide better separation.
-
Question: My compound is not eluting from the column, even with a highly polar solvent system. What should I do?
Answer: If your compound is not eluting, it is likely due to very strong adsorption to the silica gel, potentially exacerbated by the issues described above.
Solutions:
-
Drastic Polarity Increase: If you are not already using a modifier, add TEA or ammonia to your mobile phase as a first step. If you are, you may need to switch to a much more polar solvent system. A gradient elution from dichloromethane (DCM) to 10-20% methanol in DCM with 0.5% TEA can be effective.
-
Check for Decomposition: It is possible that your compound is degrading on the acidic silica gel. Analyze a small sample of the crude material by TLC. Spot the crude material on a silica TLC plate and let it sit for 30-60 minutes before eluting. If a new, lower Rf spot appears or the original spot diminishes, this suggests on-plate decomposition, which would be amplified on a column.
Experimental Workflow: Column Chromatography
Sources
Addressing poor solubility of 2-Chloro-5-(oxazol-4-yl)aniline in aqueous media
.
Welcome to the technical support center for 2-Chloro-5-(oxazol-4-yl)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for handling the poor aqueous solubility of this compound.
Introduction
This compound is a heterocyclic amine with potential applications in medicinal chemistry. However, its utility in biological assays and formulation development is often hampered by its low solubility in aqueous media. This guide offers a systematic approach to understanding and overcoming these solubility challenges, ensuring reliable and reproducible experimental outcomes.
Physicochemical Properties at a Glance
A foundational understanding of the physicochemical properties of this compound is crucial for developing effective solubilization strategies.
| Property | Value | Source |
| Molecular Formula | C₉H₇ClN₂O | [1] |
| Molecular Weight | 194.62 g/mol | [1] |
| Predicted LogP | 1.92 | [2] |
| Predicted pKa (conjugate acid) | 1.54 ± 0.10 | [3] |
| Appearance | White to pale yellow solid | [4] |
| Aqueous Solubility | Poor | [5][6] |
Note: LogP (octanol-water partition coefficient) is a measure of lipophilicity. A positive value indicates poor water solubility. The pKa of the conjugate acid suggests the aniline moiety is weakly basic.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so poorly soluble in water?
A1: The poor aqueous solubility of this compound is a result of its molecular structure. The aromatic rings and the chloro-substituent contribute to its lipophilic (hydrophobic) nature, as indicated by its positive LogP value. While the aniline and oxazole groups contain nitrogen and oxygen atoms capable of hydrogen bonding, the overall molecule has a significant nonpolar character, making it difficult to dissolve in polar solvents like water.
Q2: What is the first thing I should try to dissolve this compound for a biological assay?
A2: For initial screening in biological assays, the use of a co-solvent system is often the most straightforward approach. Dimethyl sulfoxide (DMSO) is a common choice due to its ability to dissolve a wide range of organic compounds. Prepare a concentrated stock solution in 100% DMSO and then dilute it into your aqueous assay buffer. It is critical to ensure the final concentration of DMSO in the assay is low (typically <1%) to avoid solvent-induced artifacts.
Q3: Can I use pH adjustment to improve the solubility of this compound?
A3: Yes, pH adjustment can be an effective strategy. As an aniline derivative, this compound is a weak base.[7] In acidic conditions (pH < pKa), the aniline nitrogen can be protonated, forming a more soluble salt.[8] Therefore, attempting to dissolve the compound in an acidic buffer (e.g., pH 4-5) may significantly enhance its aqueous solubility.[7] However, it is essential to consider the pH stability of the compound and the pH compatibility with your experimental system.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Compound precipitates out of solution upon dilution of DMSO stock into aqueous buffer. | The aqueous solubility limit has been exceeded. The addition of the aqueous buffer reduces the overall solvating power of the solvent system. | - Decrease the final concentration of the compound in the assay. - Increase the percentage of co-solvent, if permissible by the experimental setup. - Explore the use of surfactants or cyclodextrins to increase the apparent solubility. |
| Inconsistent results in biological assays. | Poor solubility leading to variable concentrations of the active compound. The compound may be precipitating in the assay plate or interacting with plasticware. | - Visually inspect assay plates for any signs of precipitation. - Consider pre-treating plates with a blocking agent like bovine serum albumin (BSA) to reduce non-specific binding. - Employ a solubilization technique that provides a more stable solution, such as complexation with cyclodextrins. |
| Difficulty preparing a stock solution even in organic solvents. | The compound may have low solubility in common organic solvents as well. | - Test a range of organic solvents with varying polarities (e.g., ethanol, methanol, acetonitrile, N,N-dimethylformamide). - Gentle heating and sonication can aid in dissolution, but be mindful of potential compound degradation. |
Decision Workflow for Solubility Enhancement
This workflow provides a systematic approach to addressing the solubility challenges of this compound.
Caption: A stepwise decision-making workflow for enhancing the solubility of this compound.
Detailed Experimental Protocols
Protocol 1: pH-Dependent Solubility Assessment
Objective: To determine the effect of pH on the solubility of this compound.
Materials:
-
This compound
-
A series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10.
-
Vials with screw caps
-
Orbital shaker
-
Centrifuge
-
HPLC-UV system
Procedure:
-
Prepare a set of buffers at different pH values (e.g., 2, 4, 6, 7.4, 9, 10).
-
Add an excess amount of this compound to a vial containing a known volume of each buffer.
-
Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C) for 24-48 hours to reach equilibrium.
-
After incubation, centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC-UV method.
-
Plot the solubility as a function of pH.
Protocol 2: Co-solvent Screening
Objective: To identify a suitable co-solvent system for solubilizing this compound.
Materials:
-
This compound
-
A selection of water-miscible organic solvents (e.g., DMSO, ethanol, polyethylene glycol 400).[9][10]
-
Aqueous buffer (e.g., PBS, pH 7.4)
Procedure:
-
Prepare a high-concentration stock solution of the compound in each of the selected organic solvents (e.g., 10 mg/mL). Use sonication or gentle warming if necessary.
-
Perform serial dilutions of each stock solution into the aqueous buffer.
-
Visually inspect each dilution for any signs of precipitation immediately after preparation and after a set period (e.g., 1, 4, and 24 hours).
-
The co-solvent system that maintains the highest concentration of the compound in solution without precipitation is considered the most suitable.
Protocol 3: Solubilization using Cyclodextrins
Objective: To enhance the aqueous solubility of this compound through complexation with cyclodextrins.
Mechanism: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[11][12] They can encapsulate poorly water-soluble molecules, like this compound, forming an inclusion complex that has enhanced aqueous solubility.[11][13][14]
Caption: Mechanism of drug solubilization by cyclodextrin complexation.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
Aqueous buffer
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare a solution of the chosen cyclodextrin in the aqueous buffer at a desired concentration (e.g., 10% w/v).
-
Slowly add the powdered this compound to the cyclodextrin solution while stirring.
-
Continue stirring at room temperature for 24-48 hours to facilitate the formation of the inclusion complex.
-
After stirring, filter the solution to remove any undissolved compound.
-
Determine the concentration of the solubilized compound in the filtrate by HPLC-UV.
Concluding Remarks
Addressing the poor aqueous solubility of this compound is a critical step in harnessing its full potential in research and drug development. This guide provides a range of strategies, from simple co-solvency and pH adjustment to more advanced techniques like the use of surfactants and cyclodextrins. By systematically applying the principles and protocols outlined here, researchers can overcome solubility hurdles and achieve more reliable and meaningful experimental results.
References
-
PubChem. (n.d.). 4-Chloroaniline. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Aniline, 4-tert-butyl-2-chloro- (CAS 42265-67-8). Retrieved from [Link]
-
PubChem. (n.d.). 2,4,5-Trichloroaniline. Retrieved from [Link]
-
ResearchGate. (2025). Formulation strategies for poorly soluble drugs. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Properties of amines. Retrieved from [Link]
-
PubMed Central. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Retrieved from [Link]
-
Ataman Kimya. (n.d.). 2-CHLOROANILINE. Retrieved from [Link]
-
Principles of Drug Action 1. (2005). Amines. Retrieved from [Link]
-
MDPI. (n.d.). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Retrieved from [Link]
-
Dr. Reddy's. (n.d.). Formulation Development Strategies for Poorly Soluble Pharma APIs. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Retrieved from [Link]
-
Wamser, C. C. (2002). Chapter 22 Notes - Amines. Retrieved from [Link]
-
Drug Discovery Online. (2023). 4 Strategies To Formulate Poorly Soluble APIs. Retrieved from [Link]
-
ResearchGate. (n.d.). Cyclodextrin complexes: Perspective from drug delivery and formulation. Retrieved from [Link]
-
ScienceAsia. (2020). Cyclodextrin inclusion complexation and pharmaceutical applications. Retrieved from [Link]
-
ACS Publications. (n.d.). Cosolvency of partially miscible organic solvents on the solubility of hydrophobic organic chemicals. Retrieved from [Link]
-
MDPI. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Advanced Properties of Amines. Retrieved from [Link]
-
Formula Botanica. (2024). Guide to 4 Natural Solubilisers for Cosmetic Formulating. Retrieved from [Link]
-
PubMed Central. (n.d.). Aqueous and cosolvent solubility data for drug-like organic compounds. Retrieved from [Link]
-
ACS Publications. (n.d.). pH Dependence of Carboxylic and Mineral Acid Extraction by Amine-Based Extractants: Effects of pKa, Amine Basicity, and Diluent Properties. Retrieved from [Link]
-
PharmTech. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Retrieved from [Link]
-
PubMed Central. (n.d.). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. Retrieved from [Link]
-
ACS Publications. (2020). Amphiphilic Small-Molecule Assemblies to Enhance the Solubility and Stability of Hydrophobic Drugs. Retrieved from [Link]
-
PubMed Central. (n.d.). Cyclodextrins in delivery systems: Applications. Retrieved from [Link]
-
IGI Global. (2025). Co-solvent: Significance and symbolism. Retrieved from [Link]
-
PubChem. (n.d.). 2-(5-Phenyl-1,3,4-oxadiazol-2-yl)aniline. Retrieved from [Link]
-
ResearchGate. (n.d.). Why Do Co-solvents Enhance the Solubility of Solutes in Supercritical Fluids? New Evidence and Opinion. Retrieved from [Link]
-
PubChem. (n.d.). 2-Chloro-5-fluoroaniline. Retrieved from [Link]
-
Allied Journal of Pharmaceutical Sciences. (2023). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. Retrieved from [Link]
Sources
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- 5. 2-Chloro-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)aniline|CAS 1339515-32-0 [benchchem.com]
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Technical Support Center: pH-Dependent Solubility Studies of 2-Chloro-5-(oxazol-4-yl)aniline
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for conducting and troubleshooting pH-dependent solubility studies of 2-Chloro-5-(oxazol-4-yl)aniline (CAS No. 916051-61-1)[1]. Our approach integrates foundational principles with a detailed, field-proven experimental protocol, designed to ensure data integrity and reproducibility.
Section 1: Foundational Concepts & Frequently Asked Questions (FAQs)
This section addresses the fundamental principles governing the solubility of this compound. Understanding the "why" is critical before proceeding to the "how."
Q1: What is this compound, and why is its pH-dependent solubility a critical parameter?
This compound is a substituted aniline derivative with a molecular formula of C₉H₇ClN₂O and a molecular weight of 194.62 g/mol [1]. In drug development, aqueous solubility is a cornerstone of a compound's developability. Low aqueous solubility is a primary reason for suboptimal drug absorption and inadequate bioavailability, which can render a promising therapeutic agent ineffective[2][3]. For ionizable compounds like this one, solubility is not a single value but a profile that changes dramatically with pH. This profile is critical for predicting its behavior in the variable pH environments of the gastrointestinal tract, from the acidic stomach (pH ~1-3) to the more neutral small intestine (pH ~5-7).
Q2: Why does the solubility of this compound depend on pH?
The structure of this compound contains a primary aromatic amine group (-NH₂), which is weakly basic. This amine group can accept a proton (H⁺) to form a positively charged conjugate acid.
-
At high pH (basic conditions), the compound exists predominantly in its neutral, un-ionized form , which has lower affinity for the polar water molecules and thus exhibits low intrinsic solubility (S₀) .
-
At low pH (acidic conditions), the amine group becomes protonated (-NH₃⁺). This ionized, cationic form is significantly more polar, leading to stronger interactions with water and a marked increase in aqueous solubility .[4]
The relationship between the ionized and un-ionized species is governed by the compound's pKa (the acid dissociation constant of its conjugate acid). While the exact experimental pKa of this molecule is not readily published, we can infer its behavior from similar structures. The pKa of 4-chloroaniline's conjugate acid is approximately 3.98[5]. The electron-withdrawing chloro-substituent reduces the basicity of the aniline nitrogen compared to aniline itself (pKa ~4.6). Therefore, this compound is expected to be a weak base, with significant protonation and increased solubility occurring as the pH drops below approximately 4.
Q3: How can the Henderson-Hasselbalch equation help predict the solubility profile?
The Henderson-Hasselbalch equation provides the theoretical framework for the relationship between pH, pKa, and the ratio of ionized to un-ionized forms of a compound[6][7]. For a weak base, the total solubility (S_pH) at a given pH can be described by the following relationship, derived from the Henderson-Hasselbalch principle:
S_pH = S₀ (1 + 10^(pKa - pH))
Where:
-
S_pH is the total solubility at a specific pH.
-
S₀ is the intrinsic solubility of the neutral form.
-
pKa is the acid dissociation constant of the conjugate acid.
This equation predicts that when pH is much higher than the pKa, S_pH ≈ S₀. As the pH decreases below the pKa, the second term in the parenthesis becomes dominant, and the solubility increases exponentially.[8]
Q4: What is the industry-standard method for determining pH-dependent equilibrium solubility?
The "gold standard" for determining thermodynamic, or equilibrium, solubility is the shake-flask method .[4][9] This method involves agitating an excess amount of the solid compound in a specific pH buffer until the solution is saturated and the concentration of the dissolved compound is in equilibrium with the undissolved solid. This approach is recommended by regulatory bodies like the ICH for generating data for the Biopharmaceutics Classification System (BCS).[10][11][12] It is favored over kinetic solubility methods because it measures the true thermodynamic solubility, a more stable and reliable parameter for predictive modeling.[3][13]
Section 2: Diagrammatic Overview of Compound Ionization and Experimental Workflow
Visual aids are essential for clarifying complex scientific processes. The following diagrams illustrate the key chemical equilibrium and the procedural steps for the solubility study.
Caption: Workflow for the Shake-Flask Solubility Protocol.
Section 3: Detailed Experimental Protocol: Shake-Flask Method
This protocol is designed to be a self-validating system, incorporating checks to ensure data integrity. It aligns with ICH M9 guidelines for BCS-based biowaivers. [11][12] Objective: To determine the equilibrium solubility of this compound across a physiologically relevant pH range (1.2 - 6.8) at 37 ± 1 °C.
Materials & Reagents:
-
This compound (solid powder, purity >98%)
-
HPLC-grade acetonitrile and water
-
Reagents for buffer preparation (e.g., HCl, NaCl, NaH₂PO₄, Na₂HPO₄)
-
Glass vials with Teflon-lined screw caps
-
Orbital shaker with temperature control
-
Calibrated pH meter
-
Analytical balance
-
Centrifuge
-
Syringes and 0.22 µm PVDF or PTFE syringe filters (pre-screened for non-binding)
-
Validated HPLC-UV system
Step-by-Step Methodology:
-
Buffer Preparation & HPLC Mobile Phase:
-
Prepare aqueous buffers at a minimum of three pH values as recommended by ICH guidelines: pH 1.2 (e.g., 0.1 N HCl), pH 4.5 (e.g., acetate buffer), and pH 6.8 (e.g., phosphate buffer). [12]Ensure sufficient buffer capacity to prevent pH shifts.
-
Prepare the mobile phase for HPLC analysis (e.g., a mixture of acetonitrile and a buffered aqueous solution) and establish a validated analytical method for the compound. [14]
-
-
HPLC Calibration:
-
Prepare a stock solution of the compound in an organic solvent (e.g., DMSO or acetonitrile).
-
Create a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range (e.g., 1 µg/mL to 200 µg/mL). [15][16] * Inject the standards and construct a calibration curve by plotting peak area against concentration. The correlation coefficient (r²) should be >0.999.
-
-
Solubility Measurement (in triplicate for each pH):
-
a. Compound Addition: Add an excess amount of solid this compound to a vial containing a known volume (e.g., 5-10 mL) of a specific pH buffer. "Excess" means enough solid should remain visible at the end of the experiment, ensuring saturation. A starting point is to add ~5-10 mg of compound. [17] * b. Equilibration: Tightly cap the vials and place them in an orbital shaker set to a consistent speed (e.g., 100-150 rpm) and temperature (37 ± 1 °C). [17]Allow the samples to equilibrate for at least 24 to 48 hours. Causality Note: This extended time is crucial to ensure the system reaches thermodynamic equilibrium, providing a true measure of solubility rather than a faster, but less reliable, kinetic measurement. [3][9] * c. Phase Separation: After equilibration, remove the vials and let them stand briefly to allow larger particles to settle. To separate the saturated aqueous solution (supernatant) from the excess solid, centrifuge the vials (e.g., 15 min at 14,000 rpm).
-
d. Sampling: Carefully withdraw an aliquot of the clear supernatant. Immediately filter it through a 0.22 µm syringe filter into a clean HPLC vial. Trustworthiness Check: Discard the first few drops of the filtrate to saturate any potential binding sites on the filter membrane.
-
e. Final pH Measurement: Measure the pH of the remaining supernatant in the solubility vial to confirm that no significant pH shift occurred during the experiment. [18]
-
-
HPLC Analysis:
-
Analyze the filtered samples by HPLC-UV. If the concentration is above the calibration range, dilute the sample accurately with the mobile phase and re-analyze.
-
-
Calculation:
-
Use the peak area from the sample chromatogram and the linear regression equation from the calibration curve to determine the concentration of the compound in the saturated solution.
-
Account for any dilution factors used. The resulting concentration is the equilibrium solubility at that specific final pH.
-
Section 4: Data Presentation and Troubleshooting Guide
Clear data presentation and proactive troubleshooting are hallmarks of robust scientific work.
Data Summary Table
Summarize your quantitative results in a clear, organized table.
| Initial pH | Final pH | Mean Solubility (µg/mL) (n=3) | Standard Deviation |
| 1.20 | 1.22 | 185.4 | 9.3 |
| 4.50 | 4.51 | 35.7 | 2.1 |
| 6.80 | 6.78 | 5.2 | 0.4 |
| Note: Data presented are hypothetical and for illustrative purposes only. |
Troubleshooting FAQs
Q: My solubility results for the same pH are highly variable. What's wrong? A: This is a common issue often linked to a failure to reach equilibrium.
-
Insufficient Equilibration Time: 24 hours may not be enough. For some compounds, 48 or even 72 hours are needed. Consider running a time-point study (e.g., sampling at 24, 36, and 48 hours) to see when the concentration plateaus.
-
Temperature Fluctuations: Ensure your shaker's temperature control is precise and stable. Small temperature changes can significantly alter solubility. [17]* Inconsistent Solid Phase: If the compound has multiple polymorphic forms, the more stable, less soluble form may crystallize out over time, leading to inconsistent results. Analyzing the remaining solid by XRPD post-experiment is a crucial validation step.
Q: The final pH of my buffer is different from the starting pH. Why, and is the data usable? A: This indicates that the buffering capacity was insufficient to handle the amount of basic compound that dissolved and was protonated.
-
Cause: As the basic compound dissolves and is protonated, it consumes H⁺ ions from the buffer, causing the pH to rise.
-
Solution: Use a buffer with a higher molarity (e.g., increase from 50 mM to 100 mM).
-
Data Validity: The data point is still valid, but it must be reported at the final measured pH , not the initial pH.
Q: I suspect my compound is degrading in the pH 1.2 buffer. How can I confirm this? A: HPLC is a powerful tool for this.
-
Check Chromatograms: Look for the appearance of new peaks or a decrease in the main peak's purity over time. Compare the chromatogram from a 48-hour sample to one from a 2-hour sample.
-
Mass Balance: If you see degradation, the sum of the parent compound and its degradants should (ideally) account for the total amount initially added.
-
Mitigation: If degradation is confirmed, you may need to use a shorter equilibration time and explicitly state that the measured solubility is for that specific duration and may not represent full thermodynamic equilibrium.
Q: My measured solubility is much lower than predicted. What could be the cause? A:
-
Common Ion Effect: If your buffer contains an ion that can form a low-solubility salt with your protonated compound (e.g., phosphate buffer), it can suppress solubility.
-
Adsorption: The compound may be adsorbing to the vial walls or the filter membrane. Run a recovery experiment by preparing a known standard, subjecting it to the full experimental process (vial, filter), and quantifying the final concentration to check for losses.
-
Incorrect Solid Form: You may be using a less soluble, more stable polymorph than what was used for the prediction.
References
-
Pobudkowska, A., & Domańska, U. (2014). Study of pH-dependent drugs solubility in water. Chemical Industry and Chemical Engineering Quarterly, 20(3), 381-391. Retrieved from [Link]
-
PubChem. (n.d.). 2,4,5-Trichloroaniline. National Center for Biotechnology Information. Retrieved from [Link]
-
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Cheméo. (n.d.). Chemical Properties of Aniline, 4-tert-butyl-2-chloro-. Retrieved from [Link]
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U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Retrieved from [Link]
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ICH. (2019). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS M9. Retrieved from [Link]
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Wikipedia. (n.d.). Henderson–Hasselbalch equation. Retrieved from [Link]
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PharmaGuru. (n.d.). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Retrieved from [Link]
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Ascendia Pharma. (2021). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]
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protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]
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ResearchGate. (2015). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. Retrieved from [Link]
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Indian Journal of Pharmaceutical Education and Research. (2022). Evaluation of pH Dependent Solubility and Examination of Variation in Pharmacokinetic Properties of Alectinib. Retrieved from [Link]
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European Medicines Agency. (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers. Retrieved from [Link]
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Childs, S. L., et al. (2007). Cocrystals Mitigate Negative Effects of High pH on Solubility and Dissolution of a Basic Drug. Molecular Pharmaceutics, 4(3), 351-359. Retrieved from [Link]
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ResearchGate. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically? Retrieved from [Link]
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Tan, A., et al. (2014). pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug. Pharmaceutical Research, 31, 368-381. Retrieved from [Link]
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Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from [Link]
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Cristofoletti, R., et al. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. Pharmaceutics, 13(3), 389. Retrieved from [Link]
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ResearchGate. (2017). Application of the Henderson-Hasselbalch Equation to Solubility Determination. Retrieved from [Link]
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U.S. Food and Drug Administration. (2021). M9 Biopharmaceutics Classification System- Based Biowaivers. Retrieved from [Link]
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World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. Retrieved from [Link]
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Sciforum. (2021). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. Retrieved from [Link]
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BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]
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Brazilian Journal of Pharmaceutical Sciences. (2014). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Retrieved from [Link]
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Drug Delivery Leader. (2022). 4 Factors Affecting Solubility Of Drugs. Retrieved from [Link]
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World Health Organization. (2019). Annex 4: Guidance on equilibrium solubility experiments for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System. Retrieved from [Link]
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PubChem. (n.d.). 2-(5-Phenyl-1,3,4-oxadiazol-2-yl)aniline. National Center for Biotechnology Information. Retrieved from [Link]
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BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. Retrieved from [Link]
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BYJU'S. (n.d.). Henderson Hasselbalch Equation Chemistry Questions with Solutions. Retrieved from [Link]
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PubChem. (n.d.). 2-chloro-N-hex-5-en-2-yl-5-(tetrazol-1-yl)aniline. National Center for Biotechnology Information. Retrieved from [Link]
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Technical Support Center: Managing Photodegradation of 2-Chloro-5-(oxazol-4-yl)aniline
This guide provides in-depth technical advice for researchers, scientists, and drug development professionals to mitigate the photodegradation of 2-Chloro-5-(oxazol-4-yl)aniline during experimental procedures. As a Senior Application Scientist, my goal is to provide not just protocols, but the scientific reasoning behind them, ensuring the integrity and reproducibility of your results.
Part 1: Understanding the Risk: Why is this compound Prone to Photodegradation?
Question: My assay results with this compound are inconsistent. Could light exposure be the culprit?
Answer: Yes, inconsistent results, especially a decrease in compound concentration or the appearance of unknown peaks in analytical runs, are classic signs of photodegradation. This compound possesses several structural motifs that render it susceptible to light-induced decomposition.
-
The Aniline Moiety: The primary amine group on the benzene ring is a strong electron-donating group. Upon absorption of photons, particularly in the UV range, the aniline moiety can be easily oxidized. This process often involves the formation of radical cations and can lead to complex reaction cascades, including polymerization, resulting in colored degradation products.
-
The Chlorinated Aromatic System: The presence of a chlorine atom can influence the molecule's absorption spectrum and may participate in photochemical reactions. Aryl halides can undergo photolytic cleavage of the carbon-halogen bond to form highly reactive aryl radicals.
-
The Oxazole Ring: While generally more stable than other heterocycles like furans, the oxazole ring is an electron-rich system that can be susceptible to photo-oxidation, potentially leading to ring-opening reactions.
The combination of these functional groups creates a molecule that likely absorbs UV and even visible light, making it prone to degradation under standard laboratory lighting conditions.
Part 2: Troubleshooting Guide & Proactive Prevention
This section addresses common experimental issues and provides solutions grounded in photochemical principles.
Issue 1: Rapid Compound Loss in Solution During Sample Preparation
Question: I'm observing a significant loss of my compound in solution even before I start my main experiment. What's happening and how can I fix it?
Answer: This is a critical issue often traced back to the solvent choice and the ambient light conditions during preparation. The solvent is not merely a carrier; it can actively participate in the photodegradation process.
The Causality: Solvents can mediate photodegradation in several ways:
-
Energy Transfer: Solvents like acetone or benzophenone can act as photosensitizers, absorbing light and transferring the energy to your compound, causing it to react even if it doesn't directly absorb that wavelength of light.
-
Radical Formation: Solvents such as chlorinated hydrocarbons (e.g., chloroform, carbon tetrachloride) can generate reactive radicals under UV irradiation, which can then attack your compound of interest.
-
Protonation State: The pH of your solvent system (especially aqueous buffers) will determine the protonation state of the aniline group. The anilinium ion (protonated form) has different photochemical properties than the free amine, which can alter its stability.
Solutions & Protocols:
Table 1: Solvent Selection for Minimizing Photodegradation
| Solvent Class | Recommended | Avoid | Rationale |
| Aprotic Polar | Acetonitrile (ACN), Dimethyl Sulfoxide (DMSO) | Acetone | ACN and DMSO are generally photochemically inert. Acetone is a known photosensitizer. |
| Protic | Methanol, Ethanol, Buffered Aqueous Solutions (pH controlled) | Unbuffered Water | Alcohols are generally stable. Using buffers prevents pH shifts that could affect stability. |
| Halogenated | Dichloromethane (DCM), Chloroform | These can generate reactive chlorine radicals upon UV exposure. |
Experimental Protocol: Light-Protected Sample Preparation
-
Work Area Modification: Whenever possible, work in a fume hood with the sash lowered and the internal light turned off. Use external, low-intensity, long-wavelength lighting (e.g., a red or yellow bug light) if visibility is an issue.
-
Glassware Selection: Switch from clear glass to amber glass volumetric flasks, vials, and beakers. Alternatively, wrap standard glassware completely in aluminum foil.
-
Solvent Degassing: For highly sensitive experiments, degas your chosen solvent (e.g., by sparging with nitrogen or argon for 15-20 minutes) before use. This removes dissolved oxygen, a key participant in many photo-oxidative degradation pathways.
-
Rapid Execution: Prepare solutions as close to the time of use as possible. Avoid storing stock solutions, even in the dark, for extended periods unless their stability has been rigorously verified.
Issue 2: Degradation During an Ongoing Reaction or Assay
Question: My reaction is being irradiated with a specific wavelength for initiation, but my starting material, this compound, is degrading. How can I protect it while still running my primary photochemical reaction?
Answer: This scenario requires a more nuanced approach using photochemical filters and quenchers to selectively control the light environment and intercept reactive species.
The Causality: Your intended reaction may require UV light, but the "tail" of the lamp's emission spectrum might overlap with the absorption spectrum of your starting material, causing its degradation. Furthermore, the reaction itself might generate reactive oxygen species (ROS) like singlet oxygen, which can indiscriminately attack other molecules in the mixture.
Solutions & Protocols:
1. Wavelength Filtering:
-
Concept: Use optical filters to create a "window" of light that activates your desired process but is outside the main absorption band of this compound.
-
Protocol:
-
Acquire an Absorbance Spectrum: First, run a UV-Vis spectrum of this compound in your reaction solvent to identify its λ-max (wavelength of maximum absorbance).
-
Select a Filter: Choose a long-pass or band-pass filter that blocks the wavelengths where your compound absorbs most strongly, while transmitting the light needed for your primary reaction. For example, if your compound absorbs strongly below 350 nm, but your reaction can be initiated at 400 nm, a 375 nm long-pass filter would be ideal.
-
2. Quencher Addition:
-
Concept: Quenchers are compounds that can accept energy from an excited molecule or react with a damaging species (like singlet oxygen), thus protecting your compound of interest.
-
Protocol:
-
Choose a Quencher: A common and effective quencher for singlet oxygen is 1,4-Diazabicyclo[2.2.2]octane (DABCO). It is often effective at low concentrations (1-5 mol%).
-
Test for Interference: Before using a quencher in your main experiment, run a control reaction to ensure the quencher does not interfere with your desired transformation or downstream analysis.
-
Implementation: Add the appropriate concentration of the quencher to your reaction mixture before initiating the irradiation.
-
Diagram: Decision Workflow for Preventing On-Reaction Degradation
Technical Support Center: Optimizing Reaction Conditions for Synthesizing Oxazole Derivatives
Welcome to the Technical Support Center for Oxazole Synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of synthesizing oxazole derivatives. Here, we move beyond simple protocols to provide in-depth, field-tested insights into optimizing your reaction conditions, troubleshooting common issues, and understanding the causality behind experimental choices. Our goal is to empower you with the knowledge to not only execute these syntheses but to intelligently adapt them to your specific molecular targets.
Section 1: Foundational Synthesis Strategies: An Overview
The oxazole ring is a privileged scaffold in medicinal chemistry, and numerous methods have been developed for its construction. Understanding the fundamentals of the most common synthetic routes is the first step toward successful optimization.
Key Synthetic Pathways
Below is a summary of classical and modern methods for oxazole synthesis, each with its own set of advantages and challenges.
| Synthetic Route | General Substrates | Catalyst/Reagent | Typical Conditions | Yield Range | Advantages | Disadvantages |
| Robinson-Gabriel Synthesis | 2-Acylamino ketones | H₂SO₄, PPA, POCl₃, TFAA | High temperature | Moderate to Good | Readily available starting materials, well-established. | Harsh conditions, limited functional group tolerance.[1] |
| Van Leusen Reaction | Aldehydes, Tosylmethyl isocyanide (TosMIC) | Base (e.g., K₂CO₃) | Mild to moderate temperature | Good to Excellent | Mild conditions, good functional group tolerance, one-pot variations.[2][3] | Stoichiometric use of TosMIC, potential for side reactions.[4][5] |
| Fischer Oxazole Synthesis | Cyanohydrins, Aldehydes | Anhydrous HCl | Anhydrous, often low temperature | Moderate to Good | Classical method, useful for specific substitution patterns.[1] | Requires handling of hazardous reagents (anhydrous HCl, cyanohydrins). |
| From β-Hydroxy Amides | β-Hydroxy amides | DAST, Deoxo-Fluor | Low temperature (-78 °C to -20 °C) | Good to Excellent | Mild conditions, preserves stereochemistry.[6][7] | Reagents can be expensive and moisture-sensitive. |
| Palladium-Catalyzed Direct Arylation | Oxazoles, Aryl halides/triflates | Palladium catalyst, Ligand, Base | Varies with catalyst system | Good to Excellent | High regioselectivity possible, good for late-stage functionalization.[6][8] | Catalyst poisoning, requires careful optimization of ligands and conditions. |
Section 2: Troubleshooting Guides & FAQs
This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.
The Van Leusen Oxazole Synthesis
The Van Leusen reaction, utilizing tosylmethyl isocyanide (TosMIC), is a powerful and versatile method for preparing 5-substituted oxazoles from aldehydes.[2][9] Its mild conditions and broad substrate scope make it a popular choice.
Several factors can lead to a stalled Van Leusen reaction. Let's break down the possibilities in a logical troubleshooting workflow.
Caption: Troubleshooting workflow for low conversion in Van Leusen reactions.
-
Causality - The Role of the Base: The reaction is initiated by the deprotonation of TosMIC, which is facilitated by a base.[9] If the base is not strong enough or is not soluble in the reaction medium, the concentration of the reactive TosMIC anion will be too low. For sterically hindered or electron-deficient aldehydes, a stronger base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) may be necessary.[5]
-
Expert Insight on Reagent Quality: TosMIC is a stable solid, but it can degrade over time, especially if exposed to moisture.[3] Using fresh, high-purity TosMIC is crucial. If you suspect your TosMIC has degraded, you can purify it by recrystallization.
-
Temperature and Solvent Effects: For less reactive substrates, increasing the reaction temperature can provide the necessary activation energy.[5] A change to a more polar, aprotic solvent like DMSO can improve the solubility of reactants and stabilize charged intermediates, thereby increasing the reaction rate.[5]
Byproduct formation is a common issue. The two most prevalent side reactions are the cyclodimerization of TosMIC and the formation of a 4-alkoxy-2-oxazoline.[5]
-
Cyclodimerization of TosMIC: This is often observed when an excess of a strong base is used.
-
Solution: Carefully control the stoichiometry of the base. Add the base slowly to the reaction mixture to avoid localized high concentrations.
-
-
Formation of 4-alkoxy-2-oxazoline: This byproduct is common when using an excess of a primary alcohol as a solvent or co-solvent.[4]
-
Solution: If using an alcohol, limit its amount to 1-2 equivalents.[4] Alternatively, use a non-alcoholic solvent system.
-
The p-toluenesulfinic acid byproduct can complicate purification.
-
Aqueous Wash: A simple and effective method is to wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will deprotonate the acidic byproduct, making it soluble in the aqueous phase.
-
Resin-Based Scavenging: For a cleaner workup, a quaternary ammonium hydroxide ion exchange resin can be used. This resin catalyzes the reaction and captures the p-toluenesulfinic acid byproduct, which can then be removed by simple filtration.[6][10]
The Robinson-Gabriel Synthesis
This classical method involves the cyclodehydration of 2-acylamino ketones and is a reliable route to 2,5-disubstituted and 2,4,5-trisubstituted oxazoles.
The harsh conditions of this reaction are often the source of low yields.
-
Dehydrating Agent: The choice and concentration of the dehydrating agent (e.g., concentrated H₂SO₄, polyphosphoric acid (PPA), phosphorus oxychloride (POCl₃)) are critical.[1][11] Too strong of an acid or too high of a temperature can lead to charring and decomposition of the starting material.
-
Optimization Strategy: Start with milder conditions (e.g., trifluoroacetic anhydride (TFAA) in an ethereal solvent) and gradually increase the strength of the dehydrating agent and the temperature as needed.[12]
-
-
Moisture Sensitivity: The reaction is a dehydration, so it is imperative to use anhydrous conditions. Ensure all glassware is oven-dried and use anhydrous solvents.
-
Reaction Time and Temperature: Prolonged reaction times at high temperatures can lead to the degradation of the desired product. Monitor the reaction by TLC to determine the optimal reaction time.
This is likely due to the polymerization or decomposition of your starting materials or product under the strongly acidic and high-temperature conditions.
-
Solution:
-
Lower the reaction temperature.
-
Add the starting material in portions to the hot acid to better control the initial exotherm.
-
Consider a milder dehydrating agent.
-
Palladium-Catalyzed Direct Arylation of Oxazoles
Direct arylation is a modern and efficient method for the late-stage functionalization of the oxazole core. However, achieving high regioselectivity can be challenging.
Regioselectivity in the direct arylation of oxazoles is highly dependent on the reaction conditions.[6][8]
-
Solvent Polarity: This is a key determinant of regioselectivity.
-
Ligand Choice: The phosphine ligand plays a crucial role in directing the arylation. Task-specific phosphine ligands have been developed to favor either C-2 or C-5 arylation.[6][8]
-
Base: The choice of base can also influence the regioselectivity, although its effect is often coupled with the solvent and ligand.
Caption: Factors influencing regioselectivity in direct arylation.
Section 3: Purification and Characterization
-
Chromatography: Silica gel column chromatography is the most common method for purifying oxazole derivatives. A gradient elution starting with a nonpolar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) is typically effective.
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective method for achieving high purity.
-
Acid/Base Extraction: The basic nitrogen atom in the oxazole ring allows for purification by acid-base extraction, although the basicity is weak.[2] This can be useful for removing non-basic impurities.
-
Residual Solvents: Always check for residual solvents from the reaction or workup (e.g., diethyl ether, ethyl acetate, dichloromethane). There are standard tables of chemical shifts for common laboratory solvents.[13]
-
Starting Materials: Unreacted starting materials are a common impurity.
-
Byproducts: Be aware of the potential byproducts from your chosen synthesis method (e.g., p-toluenesulfinic acid from the Van Leusen reaction).
Section 4: Experimental Protocols
Van Leusen Synthesis of a 5-Aryl-oxazole
This protocol is a general guideline and may require optimization for your specific substrate.
-
To a solution of the aromatic aldehyde (1.0 equiv) in methanol, add p-toluenesulfonylmethyl isocyanide (TosMIC) (1.1 equiv) and potassium carbonate (K₂CO₃) (1.5 equiv).[3]
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Robinson-Gabriel Synthesis of a 2,5-Diaryl-oxazole
Caution: This reaction uses strong acid at high temperatures. Please use appropriate personal protective equipment and perform the reaction in a well-ventilated fume hood.
-
Carefully add the 2-acylamino ketone (1.0 equiv) to concentrated sulfuric acid at 0 °C.
-
Slowly warm the reaction mixture to room temperature and then heat to the desired temperature (e.g., 80-100 °C).
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it over crushed ice.
-
Neutralize the mixture with a suitable base (e.g., concentrated ammonium hydroxide).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or silica gel column chromatography.
References
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Synthesis of 1,3-oxazoles - Organic Chemistry Portal. (n.d.). Retrieved January 22, 2026, from [Link]
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Van Leusen Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 22, 2026, from [Link]
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Van Leusen reaction - Wikipedia. (2023, September 29). Retrieved January 22, 2026, from [Link]
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TosMIC Whitepaper - Varsal Chemical. (n.d.). Retrieved January 22, 2026, from [Link]
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Gabriel synthesis - L.S.College, Muzaffarpur. (2020, August 16). Retrieved January 22, 2026, from [Link]
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Working with Hazardous Chemicals - Organic Syntheses. (n.d.). Retrieved January 22, 2026, from [Link]
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Scheme.3. The Robinson-Gabriel synthesis for oxazole - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]
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new chemistry of oxazoles. (n.d.). Retrieved January 22, 2026, from [Link]
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Synthesis, Reactions and Medicinal Uses of Oxazole - Pharmaguideline. (n.d.). Retrieved January 22, 2026, from [Link]
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Organic Reaction Workup Formulas for Specific Reagents. (n.d.). Retrieved January 22, 2026, from [Link]
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- Strotman, N. A., Chobanian, H. R., Guo, Y., He, J., & Wilson, J. E. (2010). Highly Regioselective Palladium-Catalyzed Direct Arylation of Oxazole at C-2 or C-5 with Aryl Bromides, Chlorides, and Triflates. Organic Letters, 12(16), 3578-3581.
-
Robinson–Gabriel synthesis | Request PDF - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]
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Technical Notes - Removal of Reaction Solvent by Extractive Workup. (n.d.). Retrieved January 22, 2026, from [Link]
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One-Pot Friedel−Crafts/Robinson−Gabriel Synthesis of Oxazoles Using Oxazolone Templates | Request PDF - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]
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MCAT Organic Chemistry: Strecker & Gabriel Synthesis Simplified - YouTube. (2024, June 5). Retrieved January 22, 2026, from [Link]
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NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. - National Chemical Laboratory. (n.d.). Retrieved January 22, 2026, from [Link]
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- 4. Van Leusen Reaction [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 1,3-Oxazole synthesis [organic-chemistry.org]
- 7. Synthesis of Functionalized Oxazolines and Oxazoles with DAST and Deoxo-Fluor [organic-chemistry.org]
- 8. Highly Regioselective Palladium-Catalyzed Direct Arylation of Oxazole at C-2 or C-5 with Aryl Bromides, Chlorides, and Triflates [organic-chemistry.org]
- 9. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 10. Solution-phase parallel oxazole synthesis with TosMIC [organic-chemistry.org]
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- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Scaling Up the Synthesis of 2-Chloro-5-(oxazol-4-yl)aniline for Preclinical Studies
Welcome to the technical support center for the synthesis of 2-Chloro-5-(oxazol-4-yl)aniline. This guide is designed for researchers, scientists, and drug development professionals who are looking to scale up the production of this key intermediate for preclinical studies. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure a successful and efficient synthesis campaign.
I. Synthetic Strategy Overview
The synthesis of this compound typically proceeds through a multi-step pathway, commencing with the formation of a suitable precursor, followed by the construction of the oxazole ring, and concluding with the reduction of a nitro group to the desired aniline. The scalability of this process hinges on careful control of reaction parameters and efficient purification strategies at each stage.
Technical Support Center: Enhancing the Stability of 2-Chloro-5-(oxazol-4-yl)aniline in Solution
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance for enhancing the stability of 2-Chloro-5-(oxazol-4-yl)aniline in solution. Through a series of frequently asked questions (FAQs) and troubleshooting guides, we will address common challenges encountered during experimental work, explaining the underlying chemical principles to empower you to optimize your protocols.
Introduction
This compound is a molecule of interest in medicinal chemistry and drug discovery. Its unique structure, combining a substituted aniline with an oxazole ring, presents specific stability challenges in solution. Understanding and mitigating the degradation of this compound is crucial for obtaining reliable and reproducible experimental results. This guide provides practical, field-proven insights into the factors affecting its stability and offers robust strategies for its preservation.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in solution?
A1: The degradation of this compound is primarily driven by the chemical reactivity of its two core moieties: the chloro-substituted aniline ring and the oxazole ring. The main degradation pathways include:
-
Oxidation of the Aniline Moiety: The electron-rich aniline ring is susceptible to oxidation, which can be initiated by atmospheric oxygen, metal ions, or light. This can lead to the formation of colored degradation products, including nitroso and nitro derivatives, as well as polymeric species.[1][2]
-
Hydrolysis of the Oxazole Ring: The oxazole ring can undergo cleavage through acid or base-catalyzed hydrolysis.[3] Under acidic conditions, the ring can open to form an α-acylamino ketone. In strongly basic conditions, deprotonation at the C2 position can lead to a ring-opened isonitrile intermediate.[3][4]
-
Photodegradation: Both aniline and oxazole rings can be sensitive to light, particularly UV radiation. Photo-oxidation is a common degradation pathway for anilines.[5]
The interplay of these pathways can result in a complex mixture of degradation products, compromising the integrity of your sample.
Troubleshooting Common Stability Issues
Issue 1: My solution of this compound is turning yellow/brown over time.
This discoloration is a classic indicator of aniline oxidation.[6] The formation of colored byproducts is often accelerated by exposure to air and light.
Troubleshooting Steps:
-
Work Under an Inert Atmosphere: Purge your solvents with an inert gas like nitrogen or argon before preparing your solutions. Handle the solid compound and solutions in a glovebox or under a gentle stream of inert gas to minimize exposure to oxygen.
-
Protect from Light: Store solutions in amber vials or wrap them in aluminum foil to prevent photodegradation.[7]
-
Control the pH: Maintain the pH of your solution in the slightly acidic to neutral range (pH 4-7). Aniline derivatives are generally more stable under these conditions.
-
Use Antioxidants: Consider adding a small amount of an antioxidant, such as butylated hydroxytoluene (BHT) or ascorbic acid, to your solution to scavenge free radicals and inhibit oxidation.
Issue 2: I'm observing a loss of the parent compound peak and the appearance of new, more polar peaks in my HPLC analysis.
This observation often points towards the hydrolytic degradation of the oxazole ring, leading to more polar, ring-opened products.
Troubleshooting Steps:
-
pH Optimization: Carefully control the pH of your solution. Avoid strongly acidic or basic conditions. Use a well-characterized buffer system to maintain a stable pH.
-
Solvent Selection: If your experimental design allows, consider using a co-solvent system to reduce the activity of water. A mixture of an organic solvent like acetonitrile or ethanol with water can sometimes slow down hydrolysis.
-
Temperature Control: Perform your experiments at the lowest practical temperature to reduce the rate of hydrolytic degradation.
Experimental Protocols
Protocol 1: Preparation of a Stabilized Stock Solution
This protocol outlines the steps for preparing a stock solution of this compound with enhanced stability.
Materials:
-
This compound
-
Degassed solvent (e.g., HPLC-grade acetonitrile or DMSO)
-
Inert gas (Nitrogen or Argon)
-
Amber glass vials with Teflon-lined caps
-
Syringes and 0.22 µm syringe filters
Procedure:
-
Weigh the desired amount of this compound in a clean, dry amber vial.
-
Under a gentle stream of inert gas, add the degassed solvent to the vial to achieve the desired concentration.
-
Cap the vial tightly and vortex or sonicate briefly to ensure complete dissolution.
-
Store the stock solution at -20°C or -80°C, protected from light.
-
Before use, allow the solution to equilibrate to room temperature before opening to prevent condensation.
Protocol 2: Stability-Indicating HPLC Method
This method can be used to monitor the stability of this compound and detect the formation of degradation products. Note: This is a general method based on similar compounds and should be validated for your specific application.[8][9][10][11]
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 20% B to 80% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Sample Preparation:
Dilute your sample with the initial mobile phase composition (80% A: 20% B) to a suitable concentration. Filter through a 0.22 µm syringe filter before injection.
Data Presentation
Table 1: Recommended Storage Conditions for this compound Solutions
| Solvent | Temperature | Light Protection | Atmosphere | Antioxidant (Optional) |
| DMSO | -20°C or -80°C | Amber vial | Inert Gas | BHT (0.01%) |
| Acetonitrile | -20°C or -80°C | Amber vial | Inert Gas | BHT (0.01%) |
| Ethanol | -20°C or -80°C | Amber vial | Inert Gas | Ascorbic Acid (0.1 mg/mL) |
| Aqueous Buffer (pH 4-7) | 2-8°C (short-term) | Amber vial | Inert Gas | Ascorbic Acid (0.1 mg/mL) |
Visualization of Degradation and Mitigation Strategies
Diagram 1: Potential Degradation Pathways
Caption: Major degradation routes for this compound.
Diagram 2: Troubleshooting Workflow for Solution Instability
Caption: A logical workflow for troubleshooting instability issues.
References
-
Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition. (n.d.). PubMed Central. Retrieved January 22, 2026, from [Link]
-
Separation of 2-Chloro-5-(phenylsulphonyl)aniline on Newcrom R1 HPLC column. (n.d.). SIELC. Retrieved January 22, 2026, from [Link]
-
DEVELOPMENT AND VALIDATION OF STABILITY INDICATING LIQUID CHROMATOGRAPHIC METHOD OF A SEMICARBAZONE DERIVATIVE OF HIGH MEDICINAL. (n.d.). IJRPC. Retrieved January 22, 2026, from [Link]
-
Maslarska, V., Bozhanov, S., Vladimirova, S., Peikova, L., Tzankova, D., & Georgieva, M. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia, 69(2), 265–271. [Link]
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Study of stress degradation behavior of rasagiline mesylate under hydrolytic conditions by high performance liquid chromatography. (2012). PubMed. Retrieved January 22, 2026, from [Link]
-
Identification and analysis of the degradation products of chlorothalonil in vegetables. (2022). PubMed. Retrieved January 22, 2026, from [Link]
-
Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. (2022). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Synthesis, Reactions and Medicinal Uses of Oxazole. (2021). Pharmaguideline. Retrieved January 22, 2026, from [Link]
-
Aniline Degradation by Subcritical Water Oxidation using Hydrogen Peroxide. (2025). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Oxazole. (n.d.). Wikipedia. Retrieved January 22, 2026, from [Link]
-
Biodegradation of 2-chloroaniline, 3-chloroaniline, and 4-chloroaniline by a novel strain Delftia tsuruhatensis H1. (2010). PubMed. Retrieved January 22, 2026, from [Link]
-
Catalytic oxidation of aniline by aqueous hydrogen peroxide in the presence of some heteropolyoxometalates. (2005). SciELO. Retrieved January 22, 2026, from [Link]
-
2-CHLOROANILINE. (n.d.). Ataman Kimya. Retrieved January 22, 2026, from [Link]
-
Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater. (2019). PubMed Central. Retrieved January 22, 2026, from [Link]
-
Synthesis of 1,3-oxazoles. (n.d.). Organic Chemistry Portal. Retrieved January 22, 2026, from [Link]
-
A Review: Stability Indicating Forced Degradation Studies. (2019). Research Journal of Pharmacy and Technology. Retrieved January 22, 2026, from [Link]
-
The degradation products of aniline in the solutions with ozone and kinetic investigations. (2007). PubMed. Retrieved January 22, 2026, from [Link]
-
Characterization of stress degradation products of mirabegron using UPLC-QTOF-MS/MS and in silico toxicity predictions of its degradation products. (2017). RSC Advances. Retrieved January 22, 2026, from [Link]
-
Multiphase Oxidation of Aniline to Nitrosobenzene with Hydrogen Peroxide Catalyzed by Heteropolyacids. (2011). SciSpace. Retrieved January 22, 2026, from [Link]
-
Catalyzed oxidation of aniline by hydrogen peroxide in the presence of cnts: A Possible case of a nanodimension reaction. (n.d.). RIT Digital Institutional Repository. Retrieved January 22, 2026, from [Link]
-
Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. (2019). SlideShare. Retrieved January 22, 2026, from [Link]
-
Photodegradation Products and their Analysis in Food. (2020). Herald Scholarly Open Access. Retrieved January 22, 2026, from [Link]
-
Modular access to saturated bioisosteres of anilines via photoelectrochemical decarboxylative C(sp3)–N coupling. (2025). PubMed Central. Retrieved January 22, 2026, from [Link]
-
2-Chloroaniline. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]
-
Visible-Light-Driven Stereoselective Annulation of Alkyl Anilines and Dibenzoylethylenes via Electron Donor–Acceptor Complexes. (2020). PubMed Central. Retrieved January 22, 2026, from [Link]
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- 7. heraldopenaccess.us [heraldopenaccess.us]
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- 11. Study of stress degradation behavior of rasagiline mesylate under hydrolytic conditions by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting low conversion rates in derivatization reactions
Troubleshooting Low Conversion Rates in Derivatization Reactions
Welcome to the technical support guide for troubleshooting derivatization reactions. As a Senior Application Scientist, my goal is to provide you with a logical, scientifically-grounded framework to diagnose and resolve issues leading to low or incomplete derivatization. This guide is structured to walk you through a systematic investigation, from the simplest checks to more complex optimizations.
Derivatization is a powerful technique used to modify an analyte to make it more suitable for analysis, typically by gas (GC) or liquid (HPLC) chromatography.[1][2] The primary goals are to increase analyte volatility and thermal stability, improve chromatographic separation, and enhance detector sensitivity.[2][3][4][5] However, the chemical reaction at the heart of this process can be prone to issues. Low conversion rates are a common frustration, leading to inaccurate quantification, poor sensitivity, and time-consuming re-analysis.[6][7]
This guide will help you methodically identify the root cause of your low yields.
Initial Troubleshooting Workflow
Before diving into specific experimental variables, it's crucial to approach the problem systematically. The following flowchart outlines a logical progression for diagnosing the cause of low derivatization efficiency.
Caption: A systematic workflow for troubleshooting low derivatization yields.
Category 1: Reagent Integrity & Stoichiometry
The quality and handling of the derivatizing agent are the most common and easily correctable sources of reaction failure.
Q1: My reaction isn't working. Could my derivatizing agent be bad?
A: Absolutely. Derivatizing agents are often highly reactive and susceptible to degradation, especially from atmospheric moisture.
-
Causality: Many common derivatizing agents, particularly silylating reagents (e.g., BSTFA, MSTFA), are highly sensitive to water.[1][2][8] Moisture will hydrolyze the reagent, rendering it inactive and consuming it before it can react with your analyte.[1][8] Acylation reagents are also moisture-sensitive.[2]
-
Troubleshooting Steps:
-
Verify Storage Conditions: Most derivatizing reagents must be stored tightly sealed in a cool, dark, and dry place (e.g., in a desiccator).[1][8] Improper storage, even for a short period, can lead to degradation.
-
Inspect the Reagent: Look for visual changes like discoloration or precipitation.
-
Run a Control: Test the reagent on a fresh, high-purity standard of your analyte or a similar compound under ideal conditions. This is the most definitive way to confirm reagent activity.
-
Q2: I see my analyte peak, but it's much smaller than expected, and I see a large reagent peak. What's wrong?
A: This suggests the reaction is not going to completion, but the reagent is still active. If you see a large excess of the derivatizing agent, it points away from reagent degradation and towards other limiting factors. However, if the derivatization is still incomplete, you may need to extend the reaction time.[9]
-
Causality: Derivatization reactions are equilibrium processes. To drive the reaction to completion (>95-100% conversion), a significant molar excess of the derivatizing agent is typically required.[1][6] A general rule of thumb for silylation is to use at least a 2:1 molar ratio of the reagent to active hydrogens on the analyte.[1]
-
Troubleshooting Steps:
-
Calculate Molar Ratios: Ensure you are using a sufficient molar excess of the reagent. For complex molecules with multiple reaction sites or for samples with matrix components that also consume the reagent, this excess may need to be significantly increased.
-
Increase Reagent Concentration: As a practical test, double the amount of derivatizing agent in a trial reaction and observe if the yield improves. In most cases, it is sufficient to simply increase the amount of reagent.[9]
-
Q3: My sample is aqueous. How can I prevent water from interfering with the reaction?
A: The presence of water is one of the most frequent causes of derivatization failure.[1][8] It is critical to ensure that the sample, solvent, and glassware are as anhydrous (dry) as possible.
-
Causality: Water contains active hydrogens and will readily react with most derivatizing agents, especially silylating reagents.[2] This side reaction consumes the reagent and produces byproducts that can interfere with the analysis.
-
Troubleshooting Protocol: Sample Drying
-
Lyophilization (Freeze-Drying): If your analyte is non-volatile, freeze-drying the sample is an effective way to remove water.
-
Evaporation under Nitrogen: Gently evaporate the sample to dryness under a stream of dry nitrogen gas. Avoid excessive heat, which could degrade the analyte.
-
Use of a Drying Agent: If the reaction is performed in a solvent, adding a small amount of anhydrous sodium sulfate can help sequester trace amounts of water.[8]
-
Solvent Exchange: If the analyte is in an aqueous solution, consider a liquid-liquid extraction into an immiscible, anhydrous organic solvent.
-
Category 2: Reaction Conditions (Kinetics & Thermodynamics)
If the reagent is confirmed to be active and used in sufficient excess, the next step is to scrutinize the reaction conditions: temperature, time, solvent, and catalysis.
Q4: How important are reaction time and temperature? My yield is still low.
A: Reaction time and temperature are critical kinetic variables that must be optimized for each specific analyte and reagent combination.[1] There is no universal set of conditions.
-
Causality: Some functional groups react more slowly than others. For example, the ease of silylation generally follows the order: alcohol > phenol > carboxylic acid > amine > amide.[1] Steric hindrance (bulkiness) around the functional group can also significantly slow down the reaction rate.[1] Heating increases the reaction rate, helping to overcome activation energy barriers, but excessive heat can degrade the analyte or the derivative.[8]
-
Troubleshooting Table: Optimizing Reaction Conditions
Parameter Issue Recommended Action Rationale Temperature Incomplete reaction at room temp. Incrementally increase temperature (e.g., 60°C, 75°C, 90°C) and analyze aliquots. Provides energy to overcome the activation barrier for sterically hindered or less reactive groups.[1][8] Time Low yield after short incubation. Analyze aliquots at various time points (e.g., 15 min, 30 min, 1 hr, 2 hrs) at the optimal temperature. Some reactions, especially with hindered analytes, require extended periods to reach completion.[1][8] | Analyte Stability | Yield decreases at high temp/long times. | Reduce temperature and/or time. Check for the appearance of degradation peaks. | The analyte or the formed derivative may be thermally labile.[8] |
-
Experimental Protocol: Reaction Optimization
-
Setup: Prepare several identical aliquots of your sample or standard.
-
Time Course: At a fixed temperature (e.g., 75°C), stop the reaction for different aliquots at 30, 45, 60, and 90 minutes. Analyze the yield for each.
-
Temperature Profile: At the optimal time determined above, run the reaction for separate aliquots at different temperatures (e.g., room temp, 60°C, 75°C).
-
Analysis: Plot the derivative peak area versus time and temperature to find the conditions that yield the highest, most stable signal.
-
Q5: Does the choice of solvent matter?
A: Yes, the solvent plays a critical role. It must dissolve the analyte and reagent, be inert to the reaction conditions, and be anhydrous.
-
Causality: The polarity of the solvent can influence reaction rates. Non-polar solvents are often preferred for silylation. In some cases, the derivatizing reagent itself can act as the solvent, which is ideal as it eliminates potential solvent peak interference and contamination.[2] Protic solvents (those with active hydrogens, like alcohols) are generally incompatible as they will react with the derivatizing agent.[2]
-
Common Solvents: Pyridine, Acetonitrile (ACN), Dimethylformamide (DMF), Toluene. Always use a high-purity, anhydrous grade.
Q6: When should I use a catalyst?
A: A catalyst is often used to accelerate reactions involving sterically hindered or less reactive functional groups.[1]
-
Causality: Catalysts increase the reaction rate without being consumed. For silylation, a small amount of a catalyst like Trimethylchlorosilane (TMCS) is often added to BSTFA to enhance its reactivity, especially for amines and amides.[1] For alkylation reactions, basic catalysts may be required for weakly acidic groups like alcohols, while milder catalysts are sufficient for more acidic phenols and carboxylic acids.[8]
-
Action: If you are working with a difficult-to-derivatize compound, consult the literature or reagent manufacturer's guide to see if a catalyst is recommended.
Category 3: Sample Matrix Effects
The sample itself, beyond just the analyte of interest, can significantly impact the reaction. These are known as matrix effects.
Q7: My standards derivatize perfectly, but my real samples show low yield. Why?
A: This is a classic case of matrix interference. Components in your sample matrix (e.g., plasma, urine, tissue extract) can compete for the derivatizing reagent or inhibit the reaction.[6][7]
-
Causality: Other molecules in the sample matrix may contain the same functional groups as your analyte (e.g., other alcohols, amines, acids). These will co-react and consume the derivatizing agent, effectively lowering the amount available for your analyte. Other matrix components can also alter the pH or sequester the analyte, preventing it from reacting.[10]
-
Troubleshooting Steps:
-
Increase Reagent Excess: The simplest approach is to further increase the molar excess of the derivatizing reagent to compensate for what is consumed by the matrix.
-
Sample Cleanup: The most robust solution is to implement a sample preparation step to remove interferences before derivatization. Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can isolate the analyte from the complex matrix.
-
Dilution: In some cases, simply diluting the sample can mitigate matrix effects, although this may compromise sensitivity.[10]
-
Sources
- 1. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 2. diverdi.colostate.edu [diverdi.colostate.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. m.youtube.com [m.youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Challenging Pharmaceutical Impurity Analyses - Derivatization - Part 1 [thermofisher.com]
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- 8. gcms.cz [gcms.cz]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Analysis of Kinase Inhibitor Scaffolds: A Deep Dive into the 2-Chloro-aniline Moiety in Src/Abl Inhibition
A Senior Application Scientist's Guide to Structure-Activity Relationships and Experimental Validation
Executive Summary
The development of small molecule kinase inhibitors has revolutionized targeted cancer therapy. A key strategy in medicinal chemistry is the exploration of privileged scaffolds—molecular frameworks that demonstrate a high affinity for specific biological targets. This guide provides a comparative analysis centered on the 2-chloro-aniline scaffold, a critical component in a class of potent tyrosine kinase inhibitors. We will use the clinically approved dual Src/Abl inhibitor, Dasatinib , as a cornerstone for our analysis. Dasatinib features a 2-chloro-6-methylphenyl group linked to an aminothiazole core. We will compare its well-documented performance with that of other Src/Abl inhibitors, Imatinib and Bosutinib , and explore the hypothetical implications of substituting Dasatinib's aminothiazole with the bioisosteric oxazole ring found in the chemical building block, 2-Chloro-5-(oxazol-4-yl)aniline . This analysis is designed for researchers and drug development professionals, offering insights into structure-activity relationships (SAR), the rationale behind experimental design, and detailed protocols for validation.
The Central Role of Src and Abl Kinases in Oncology
Src (Proto-oncogene tyrosine-protein kinase Src) and Abl (Abelson murine leukemia viral oncogene homolog 1) are non-receptor tyrosine kinases that function as critical nodes in signaling pathways regulating cell proliferation, differentiation, survival, and motility.[1] In many cancers, particularly Chronic Myeloid Leukemia (CML), the aberrant fusion protein BCR-ABL exhibits constitutively active kinase function, driving uncontrolled cell growth.[2] Similarly, the Src family of kinases (SFKs) are frequently hyperactivated in solid tumors, contributing to metastasis and tumor progression.[3] Consequently, the dual inhibition of Src and Abl has become a validated and powerful therapeutic strategy.[3]
The development of ATP-competitive inhibitors, which bind to the kinase's ATP-binding pocket, has been a highly successful approach. These inhibitors typically feature a heterocyclic core that forms hydrogen bonds with the "hinge region" of the kinase, mimicking the adenine moiety of ATP.[4][5] The specificity and potency of these drugs are dictated by the various substituents that extend from this core to interact with other regions of the binding pocket.
dot
Figure 1: Simplified Src/Abl Signaling Pathway and Point of Inhibition.
The 2-Chloro-Aniline Scaffold: A Privileged Structure
The aniline moiety is a common feature in many kinase inhibitors, often serving to position the core heterocyclic structure within the ATP binding site.[6] The addition of a chlorine atom, as seen in this compound and the 2-chloro-6-methylphenyl group of Dasatinib, serves several critical functions:
-
Steric Hindrance and Conformational Control: The chloro group can influence the rotational freedom of the aniline ring, locking the inhibitor into a favorable binding conformation.
-
Hydrophobic Interactions: It can form productive hydrophobic interactions within the kinase active site, enhancing binding affinity.
-
Metabolic Stability: Halogenation can block sites of oxidative metabolism, improving the pharmacokinetic profile of the drug. For instance, the metabolism of Dasatinib can lead to the formation of reactive intermediates via hydroxylation of the 2-chloro-6-methylphenyl ring.[7][8]
Case Study: Dasatinib and its Aminothiazole Core
Dasatinib is a second-generation inhibitor that is significantly more potent than its predecessor, Imatinib.[9] A key structural feature is its aminothiazole-carboxamide core, which is appended with the N-(2-chloro-6-methylphenyl) group. This entire moiety makes critical interactions within the ATP pocket.
Mechanism of Action: Unlike Imatinib, which only binds to the inactive "DFG-out" conformation of Abl kinase, Dasatinib can bind to multiple conformations, including the active "DFG-in" state.[9][10] This conformational flexibility allows it to inhibit a wider range of imatinib-resistant mutants and contributes to its higher potency.[9]
The Oxazole Moiety: A Bioisosteric Consideration
The compound of interest, this compound, presents an oxazole ring in place of Dasatinib's aminothiazole. Oxazoles are frequently used as bioisosteres for thiazoles in medicinal chemistry. The key difference is the substitution of the thiazole's sulfur atom with an oxygen atom. This seemingly minor change can have significant consequences:
-
Hydrogen Bonding: The oxygen atom in the oxazole ring is a hydrogen bond acceptor, whereas the sulfur in a thiazole is generally not. This could alter the interaction profile with the kinase hinge region.
-
Electronic Properties: Oxygen is more electronegative than sulfur, which can alter the electronic distribution of the ring system and impact its interactions with the protein.
-
Metabolic Stability: The metabolic fate of an oxazole ring can differ from that of a thiazole, potentially affecting the drug's half-life and metabolite profile.
Comparative Biochemical Potency of Src/Abl Inhibitors
The potency of a kinase inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the kinase's activity.
| Inhibitor | Target Kinase | IC50 (nM) | Binding Conformation |
| Dasatinib | c-Src | 0.5 - 1.1[11][12] | Active & Inactive |
| c-Abl | <1 - 9[11][13] | Active & Inactive | |
| Bosutinib | c-Src | 1.2[14][15] | Active |
| c-Abl | 1.0[15] | Active | |
| Imatinib | c-Src | >1000 (inactive) | Inactive |
| c-Abl | 600[16] | Inactive |
Table 1: Comparative in vitro IC50 values of selected Src/Abl inhibitors.
Analysis: Dasatinib and Bosutinib demonstrate potent, low-nanomolar inhibition of both Src and Abl kinases.[11][12][14][15] In contrast, Imatinib is a potent Abl inhibitor but is largely inactive against Src. This difference in selectivity is a key differentiator in their clinical applications and side-effect profiles. Dasatinib's ability to bind multiple kinase conformations likely contributes to its superior potency against wild-type BCR-ABL compared to Imatinib.[9]
A hypothetical inhibitor derived from This compound would be expected to be an ATP-competitive inhibitor. Its potency would heavily depend on how effectively the oxazole ring can function as a hinge-binder and how well the overall conformation is accommodated within the Src/Abl active sites.
Experimental Methodologies for Comparative Analysis
To objectively compare kinase inhibitors, a series of standardized biochemical and cell-based assays are essential. The choice of each assay is predicated on its ability to answer a specific question about the inhibitor's function.
Biochemical Kinase Inhibition Assay (IC50 Determination)
Rationale: This is the primary assay to determine the direct inhibitory potency of a compound against a purified kinase enzyme. It is a cell-free system, which eliminates confounding factors like cell permeability and off-target effects within a cellular context. Homogeneous Time-Resolved Fluorescence (HTRF) is a robust and widely used format for this purpose.
dot
Figure 2: Workflow for a Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay.
Detailed Protocol (HTRF):
-
Reagent Preparation: Prepare a serial dilution of the test inhibitors (e.g., Dasatinib) in a suitable buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Kinase Reaction: In a 384-well low-volume plate, add 2 µL of purified Src or Abl kinase, 2 µL of the inhibitor dilution, and initiate the reaction by adding 2 µL of a mixture containing ATP (at its Km concentration) and a biotinylated peptide substrate.
-
Incubation: Allow the kinase reaction to proceed for 60 minutes at room temperature.
-
Detection: Stop the reaction and initiate detection by adding 5 µL of HTRF detection reagents: a Europium (Eu3+) cryptate-labeled anti-phosphotyrosine antibody and Streptavidin-XL665.
-
Second Incubation: Incubate for 60 minutes at room temperature to allow the detection antibodies to bind.
-
Data Acquisition: Read the plate on an HTRF-compatible reader, measuring emission at 665 nm (acceptor) and 620 nm (donor).
-
Analysis: Calculate the HTRF ratio (665nm/620nm) and plot it against the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Proliferation Assay (GI50 Determination)
Rationale: While a biochemical assay measures direct enzyme inhibition, a cell-based assay determines a compound's ability to inhibit cell growth and proliferation. This is a more biologically relevant measure, as it accounts for cell permeability, metabolic stability, and engagement with the target in its native environment. The MTT assay is a classic colorimetric method for this purpose.[17]
Detailed Protocol (MTT Assay):
-
Cell Plating: Seed cancer cells (e.g., K562, a CML cell line expressing BCR-ABL) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the kinase inhibitors. Add the diluted compounds to the appropriate wells and incubate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.[17]
-
Incubation: Incubate the plate for 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to a purple formazan precipitate.[18]
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[19]
-
Data Acquisition: Incubate for an additional 2-4 hours in the dark at room temperature, then measure the absorbance at 570 nm using a plate reader.
-
Analysis: Normalize the absorbance values to untreated control wells and plot against inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
Target Engagement via Western Blot
Rationale: To confirm that the observed cellular effects are due to the inhibition of the intended target, it is crucial to measure the phosphorylation status of the kinase or its direct substrates. A decrease in phosphorylation upon drug treatment indicates successful target engagement.
Detailed Protocol (Western Blot for p-Src):
-
Cell Treatment and Lysis: Treat cells with the kinase inhibitor at various concentrations for a defined period (e.g., 2 hours). Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on an 8-10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated Src (e.g., p-Src Tyr416). Also, probe a separate blot or strip and re-probe the same blot for total Src and a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities. A potent inhibitor should show a dose-dependent decrease in the p-Src/Total Src ratio.
Conclusion and Future Directions
This guide demonstrates a framework for the comparative analysis of kinase inhibitors centered on a common chemical scaffold. By using the clinically successful drug Dasatinib as a reference, we can establish a robust baseline for potency, mechanism, and cellular activity. The analysis of its 2-chloro-6-methylphenyl aminothiazole structure provides a powerful lens through which to evaluate related chemical matter, such as hypothetical inhibitors derived from This compound .
The key takeaway is that subtle structural modifications, such as the bioisosteric replacement of a thiazole with an oxazole, can profoundly impact a compound's biological profile. While predictive, these hypotheses must be validated through rigorous experimental testing. The detailed protocols provided herein for biochemical and cellular assays represent the foundational workflows required to advance a compound from a chemical curiosity to a potential therapeutic candidate. Future work would involve synthesizing the oxazole-based analogue and subjecting it to this battery of tests to directly compare its performance against the established profiles of Dasatinib, Bosutinib, and Imatinib, thereby generating novel SAR insights for the next generation of Src/Abl inhibitors.
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Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. (n.d.). Blood. Retrieved from [Link]
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Src-family and Syk Kinases in Activating and Inhibitory Pathways in Innate Immune Cells: Signaling Cross Talk. (n.d.). PMC. Retrieved from [Link]
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Novel Src/Abl tyrosine kinase inhibitor bosutinib suppresses neuroblastoma growth via inhibiting Src/Abl signaling. (n.d.). PubMed Central. Retrieved from [Link]
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The structure of Dasatinib (BMS-354825) bound to activated ABL kinase domain elucidates its inhibitory activity against imatinib-resistant ABL mutants. (2006, June 1). PubMed. Retrieved from [Link]
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Effects of Dasatinib on Src kinase activity and downstream intracellular signaling in primitive chronic myelogenous leukemia hematopoietic cells. (n.d.). NIH. Retrieved from [Link]
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Multiparameter Analysis of the “Off-Target Effects” of Dasatinib on Bone Homeostasis in Patients with Newly Diagnosed Chronic Myelogenous Leukemia. (n.d.). NIH. Retrieved from [Link]
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Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines. (2008, September 29). Molecular Cancer Therapeutics. Retrieved from [Link]
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Hinge Binder Collection For Kinase Inhibitor Design. (2024, January 17). BioSolveIT. Retrieved from [Link]
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Activity of dual SRC-ABL inhibitors highlights the role of BCR/ABL kinase dynamics in drug resistance. (n.d.). PNAS. Retrieved from [Link]
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IC 50 values for imatinib-sensitive and imatinibresistant cell lines... (n.d.). ResearchGate. Retrieved from [Link]
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DASATINIB INHIBITS THE GROWTH OF MOLECULARLY HETEROGENEOUS MYELOID LEUKEMIAS. (n.d.). PMC. Retrieved from [Link]
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A Technical Guide to the Structure-Activity Relationship (SAR) of 2-Chloro-5-(oxazol-4-yl)aniline Derivatives as Potential Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Therapeutic Potential of a Privileged Scaffold
The 2-Chloro-5-(oxazol-4-yl)aniline core represents a fascinating and promising scaffold in modern medicinal chemistry. Its constituent parts—the substituted aniline and the oxazole ring—are prevalent in a multitude of biologically active compounds, particularly in the realm of kinase inhibitors for oncology.[1][2] This guide, intended for researchers and drug development professionals, will provide an in-depth analysis of the structure-activity relationship (SAR) of this specific chemical class. While direct and comprehensive SAR data for this compound derivatives is not extensively published in a single source, this guide will synthesize information from closely related analogs to build a robust and predictive SAR model. We will explore the probable roles of each structural component, compare hypothetical derivatives, and provide detailed experimental protocols to empower further research and development in this area.
The this compound Scaffold: A Deconstruction
The therapeutic potential of this scaffold can be understood by dissecting its key components and their likely interactions with biological targets, primarily protein kinases.
-
The Aniline Moiety: The aniline group is a well-established "hinge-binder" in a vast number of kinase inhibitors.[3] The nitrogen atom and its substituent can form critical hydrogen bonds with the backbone of the kinase hinge region, anchoring the inhibitor in the ATP-binding pocket.
-
The Chloro Substituent: The chlorine atom at the 2-position of the aniline ring is not merely a passive substituent. Its electron-withdrawing nature can modulate the pKa of the aniline nitrogen, influencing its hydrogen bonding capacity. Furthermore, it can induce a specific conformation of the aniline ring, which may be favorable for binding to the target kinase. The chloro group can also engage in halogen bonding or occupy small hydrophobic pockets within the ATP-binding site, further enhancing affinity.
-
The Oxazole Ring: The oxazole ring serves multiple purposes. It acts as a rigid linker, positioning other parts of the molecule for optimal interactions with the kinase. The heteroatoms in the oxazole ring can also participate in hydrogen bonding or other polar interactions. Moreover, the oxazole ring itself is a bioisostere of other five-membered heterocyclic rings commonly found in kinase inhibitors, offering a unique electronic and steric profile.[4]
Below is a Graphviz diagram illustrating the key pharmacophoric features of the this compound scaffold.
Caption: Key pharmacophoric features of the this compound scaffold.
Comparative Analysis: A Predictive SAR Study
In the absence of a comprehensive published dataset for this compound derivatives, we present a hypothetical SAR table based on established principles from related kinase inhibitors. This table is intended to guide the design and synthesis of novel analogs by predicting the impact of various substitutions. The activity scores are on a relative scale, where '++++' denotes high potency and '+' denotes low potency.
| Compound ID | R1 (on Oxazole) | R2 (on Aniline) | Predicted Kinase Inhibitory Potency | Rationale |
| Parent | H | H | ++ | Core scaffold with baseline activity. |
| A-1 | Methyl | H | +++ | Small alkyl group may occupy a small hydrophobic pocket. |
| A-2 | Phenyl | H | ++++ | Aromatic ring can engage in π-stacking interactions. |
| A-3 | 4-Fluorophenyl | H | ++++ | Fluorine can enhance binding through favorable interactions and improve metabolic stability. |
| B-1 | H | 4-Fluoro | +++ | Fluorine on the aniline may enhance hinge binding and improve physicochemical properties. |
| B-2 | H | 4-Methoxy | ++ | Methoxy group may be too bulky or introduce unfavorable polar interactions. |
| C-1 | Phenyl | 4-Fluoro | +++++ | Combination of favorable substitutions on both rings can lead to synergistic effects on binding affinity. |
Experimental Protocols: A Blueprint for Discovery
To validate the predicted SAR and discover novel, potent inhibitors, a robust experimental workflow is essential. The following section provides detailed, step-by-step protocols for key in vitro and in vivo assays.
I. Synthesis of this compound Derivatives
A general synthetic route to this class of compounds is outlined below. This can be adapted based on the desired substitutions.[5]
Caption: General synthetic workflow for this compound derivatives.
II. In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This luminescent assay is a robust method for quantifying kinase activity by measuring the amount of ADP produced during the kinase reaction.[6]
Materials:
-
Kinase of interest (e.g., a panel of cancer-relevant kinases)
-
Kinase-specific substrate
-
ATP
-
Test compounds (this compound derivatives)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
Kinase Reaction Setup: In a 384-well plate, add the kinase, the test compound, and the kinase-specific substrate.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Termination and ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to convert the generated ADP to ATP and to generate a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence of each well using a plate reader. The signal is proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
III. Cell Proliferation Assay (Sulforhodamine B - SRB Assay)
The SRB assay is a colorimetric assay used to determine cell viability based on the measurement of cellular protein content.[4]
Materials:
-
Human cancer cell lines (e.g., a panel relevant to the targeted kinases)
-
Cell culture medium and supplements
-
Test compounds
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution
-
Tris base solution
-
96-well plates
-
Plate reader with absorbance detection at 510 nm
Procedure:
-
Cell Seeding: Seed the cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds and incubate for a specified period (e.g., 72 hours).
-
Cell Fixation: Gently remove the medium and fix the cells by adding cold TCA. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates with water to remove the TCA.
-
Staining: Add SRB solution to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Wash the plates with 1% acetic acid to remove the unbound SRB dye.
-
Solubilization of Bound Dye: Add Tris base solution to each well to solubilize the protein-bound dye.
-
Data Acquisition: Measure the absorbance at 510 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI₅₀ (concentration for 50% growth inhibition) for each compound.
IV. In Vivo Efficacy Evaluation (Human Tumor Xenograft Model)
Human tumor xenograft models are crucial for assessing the in vivo anti-cancer activity of lead compounds.[7][8]
Animal Model:
-
Immunocompromised mice (e.g., athymic nude or SCID mice) are commonly used to prevent rejection of the human tumor cells.[7]
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of human tumor cells into the flank of the mice.
-
Tumor Growth Monitoring: Monitor the tumor growth regularly by measuring the tumor volume with calipers.
-
Treatment Initiation: Once the tumors reach a predetermined size, randomize the mice into treatment and control groups.
-
Compound Administration: Administer the test compound and a vehicle control to the respective groups via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a specified dose and schedule.
-
Efficacy Assessment: Monitor tumor growth and the body weight of the mice throughout the study. The primary endpoint is typically tumor growth inhibition.
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Analysis: At the end of the study, plasma and tumor tissue can be collected for PK/PD analysis to correlate drug exposure with target modulation and anti-tumor efficacy.
Conclusion and Future Directions
The this compound scaffold holds significant promise for the development of novel kinase inhibitors. While direct SAR data is limited, by leveraging knowledge from analogous chemical series, a rational approach to the design and optimization of new derivatives can be undertaken. The experimental protocols provided in this guide offer a comprehensive framework for the synthesis, in vitro characterization, and in vivo evaluation of these compounds. Future research should focus on the systematic exploration of substitutions on both the aniline and oxazole rings to build a comprehensive SAR dataset for this specific scaffold. This will undoubtedly accelerate the discovery of potent and selective drug candidates with the potential to address unmet medical needs in oncology and other diseases driven by aberrant kinase activity.
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SEARCH FOR NEW TYROSINE KINASE INHIBITORS AMONG 2-(3-R-1H-1,2,4-TRIAZOL-5-YL)ANILINES AS POTENTIAL ANTITUMOR AGENTS USING MOLECULAR DOCKING | Journal of Chemistry and Technologies. (2023-07-25). Available from: [Link]
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A Senior Application Scientist's Guide to In Vitro Validation of Anticancer Activity Against HeLa and MCF-7 Cell Lines
This guide provides a comprehensive framework for the in vitro validation of novel anticancer compounds, utilizing two of the most prevalent cell lines in cancer research: HeLa (cervical cancer) and MCF-7 (breast cancer). We will delve into the critical experimental assays, the rationale behind their selection, and the interpretation of the data generated. This document is intended for researchers, scientists, and drug development professionals seeking to establish a robust preclinical data package for their candidate compounds.
The Rationale: Why HeLa and MCF-7?
The selection of appropriate cell lines is a cornerstone of meaningful in vitro cancer research. HeLa and MCF-7 cells are workhorses in this field for distinct and complementary reasons.
-
HeLa Cells: As the first human cell line to be successfully cultured in vitro, HeLa cells are incredibly robust and have a rapid doubling time.[1] Derived from a cervical adenocarcinoma, they are known for their aggressive proliferation, a characteristic driven by an active telomerase that prevents cellular senescence.[2] This makes them an excellent model for screening compounds for general cytotoxic and anti-proliferative effects.[3]
-
MCF-7 Cells: In contrast, the MCF-7 cell line, derived from a breast adenocarcinoma, offers a more specific model system.[4] A key feature of MCF-7 cells is the expression of estrogen receptors (ERα), making them an invaluable tool for investigating hormone-dependent breast cancers.[5][6] Their response to anti-estrogen therapies like tamoxifen allows for the study of endocrine resistance and the development of novel targeted therapies.[5]
By employing both a highly proliferative, aggressive cancer cell line (HeLa) and a hormone-responsive, more differentiated line (MCF-7), researchers can gain broader insights into a compound's spectrum of activity and potential mechanisms of action.
A Multi-Faceted Approach to Validation: The Experimental Workflow
A thorough in vitro validation of anticancer activity should not rely on a single endpoint. Instead, a multi-assay approach is crucial to build a comprehensive understanding of a compound's effects on cancer cells. Our recommended workflow integrates assessments of cytotoxicity, apoptosis, and cell cycle progression.
Caption: A typical experimental workflow for in vitro anticancer drug validation.
Part 1: Assessing Cytotoxicity - The MTT/WST-1 Assay
The initial step in evaluating a potential anticancer compound is to determine its cytotoxic or cytostatic effects. Tetrazolium-based assays, such as MTT and WST-1, are widely used for this purpose.[7][8] These colorimetric assays measure the metabolic activity of cells, which in most cases, correlates with cell viability.[9]
The Principle: In viable cells, mitochondrial dehydrogenases reduce the tetrazolium salt (MTT or WST-1) to a colored formazan product.[9] The intensity of the color is directly proportional to the number of metabolically active cells.
Experimental Protocol: WST-1 Assay
The WST-1 assay is often preferred over the MTT assay as it produces a water-soluble formazan, eliminating the need for a solubilization step and reducing potential interference from the test compound.[10][11]
-
Cell Seeding: Seed HeLa and MCF-7 cells in separate 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound and a positive control (e.g., Doxorubicin) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO) and a no-cell control.
-
WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the half-maximal inhibitory concentration (IC50).
Data Presentation: Comparative IC50 Values (µM)
| Compound | HeLa (48h) | MCF-7 (48h) |
| Test Compound X | 15.2 | 8.5 |
| Doxorubicin | 0.8 | 0.5 |
Note: These are example values and will vary depending on the compound.
Part 2: Unraveling the Mechanism of Cell Death - Apoptosis vs. Necrosis
Once a compound has demonstrated cytotoxic activity, the next critical step is to determine the mode of cell death it induces. Apoptosis, or programmed cell death, is a controlled process that is often the desired outcome of cancer therapy.[12] In contrast, necrosis is a more chaotic form of cell death that can lead to inflammation.
The Annexin V/Propidium Iodide (PI) Assay
This flow cytometry-based assay is the gold standard for distinguishing between apoptotic and necrotic cells.[13]
-
Annexin V: This protein has a high affinity for phosphatidylserine (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.[13]
-
Propidium Iodide (PI): PI is a fluorescent dye that intercalates with DNA.[14] It cannot cross the intact membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells where membrane integrity is compromised.[13]
Experimental Protocol: Annexin V/PI Staining
-
Cell Treatment: Treat HeLa and MCF-7 cells with the test compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours. Include a positive control (e.g., Doxorubicin) and an untreated control.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
Interpreting the Results:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Data Presentation: Percentage of Apoptotic Cells
| Treatment (MCF-7, 48h) | Early Apoptosis (%) | Late Apoptosis (%) | Total Apoptosis (%) |
| Untreated Control | 2.1 | 1.5 | 3.6 |
| Test Compound X (IC50) | 15.8 | 10.2 | 26.0 |
| Doxorubicin (IC50) | 25.4 | 18.7 | 44.1 |
Part 3: Investigating Cell Cycle Arrest
Many anticancer drugs exert their effects by disrupting the cell cycle, leading to a halt in proliferation and, in some cases, apoptosis. Flow cytometry with propidium iodide staining is a widely used technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[15]
The Principle: PI stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the DNA content.[14][15]
-
G0/G1 phase: Cells have a normal diploid (2N) DNA content.
-
S phase: Cells are actively replicating their DNA, so their DNA content is between 2N and 4N.
-
G2/M phase: Cells have a tetraploid (4N) DNA content, having completed DNA replication.
Experimental Protocol: Cell Cycle Analysis
-
Cell Treatment: Treat HeLa and MCF-7 cells with the test compound at its IC50 concentration for 24 hours.
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol.
-
Staining: Wash the fixed cells and resuspend them in a staining solution containing PI and RNase A (to prevent staining of RNA).[14]
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the cells using a flow cytometer.
Data Presentation: Cell Cycle Distribution (%)
| Treatment (HeLa, 24h) | G0/G1 Phase | S Phase | G2/M Phase |
| Untreated Control | 55.2 | 28.1 | 16.7 |
| Test Compound X (IC50) | 20.1 | 35.5 | 44.4 |
| Doxorubicin (IC50) | 15.8 | 25.3 | 58.9 |
An accumulation of cells in a specific phase of the cell cycle suggests that the compound may be targeting a checkpoint or process within that phase. For example, Doxorubicin is known to cause G2/M arrest by inhibiting topoisomerase II.[16][17]
Part 4: Probing the Molecular Mechanisms - Western Blot Analysis
To gain deeper insight into the molecular pathways affected by the test compound, Western blotting is an indispensable tool.[18][19] This technique allows for the detection and quantification of specific proteins involved in apoptosis and cell cycle regulation.
Key Protein Targets:
-
Apoptosis:
-
Bcl-2 family proteins: These proteins are key regulators of the intrinsic apoptotic pathway.[20][21] A decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax would suggest the induction of apoptosis.[20]
-
Caspases: These are the executioners of apoptosis. An increase in cleaved (active) forms of caspase-9 (initiator caspase) and caspase-3 (executioner caspase) is a hallmark of apoptosis.[22]
-
-
Cell Cycle:
-
Cyclins and Cyclin-Dependent Kinases (CDKs): These proteins regulate progression through the cell cycle. Changes in their expression levels can explain the observed cell cycle arrest.
-
Experimental Protocol: Western Blotting
-
Protein Extraction: Treat cells with the compound, lyse them, and quantify the protein concentration.[23]
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
Caption: The intrinsic apoptosis pathway, a common target of anticancer drugs.
Conclusion
The in vitro validation of anticancer activity against HeLa and MCF-7 cell lines requires a systematic and multi-pronged approach. By integrating cytotoxicity assays, apoptosis and cell cycle analysis, and molecular techniques like Western blotting, researchers can build a robust data package that not only demonstrates the efficacy of a compound but also provides valuable insights into its mechanism of action. This comprehensive understanding is essential for making informed decisions in the drug development pipeline.
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Wikipedia. (n.d.). HeLa. Retrieved from [Link]
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Teal Health. (2024, October 4). The HeLa and SiHa Cell Lines: Recognizing a History of Harm to Envision a Future Without Cervical Cancer. Retrieved from [Link]
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Comparing the efficacy of different synthesis routes for oxazole anilines
An In-Depth Comparative Guide to the Synthesis of Oxazole Anilines
Introduction: The Strategic Importance of Oxazole Anilines
Oxazole anilines represent a privileged scaffold in medicinal chemistry and materials science. This heterocyclic motif, characterized by the fusion of an oxazole ring with an aniline functionality, is a cornerstone in the design of a vast array of biologically active agents, including kinase inhibitors, antibacterial compounds, and fluorescent probes. The efficacy, scalability, and versatility of the synthetic route chosen to construct this core are therefore of paramount importance to researchers in drug discovery and chemical development.
This guide provides a comparative analysis of three distinct and widely employed synthetic strategies for accessing oxazole derivatives, with a focus on those amenable to the preparation of oxazole anilines. We will delve into the mechanistic underpinnings, practical considerations, and relative merits of a classic thermal cyclodehydration method, a versatile isocyanide-based approach, and a modern metal-catalyzed oxidative cyclization. By examining the causality behind experimental choices and presenting supporting data, this document aims to equip researchers with the critical insights needed to select the optimal synthetic route for their specific target molecules.
Method 1: The Classic Approach - Robinson-Gabriel Synthesis
First described in the early 20th century, the Robinson-Gabriel synthesis is a foundational method for oxazole formation.[1][2] The core of this reaction is the intramolecular cyclization and subsequent dehydration of an α-acylamino ketone.[2] While robust, this method often requires harsh conditions, which can limit its applicability for sensitive substrates.
Mechanistic Rationale
The reaction proceeds via activation of the ketone carbonyl by a strong acid or dehydrating agent (e.g., H₂SO₄, P₂O₅, POCl₃). This activation facilitates nucleophilic attack from the amide oxygen, forming a five-membered cyclic intermediate (an oxazoline derivative). Subsequent elimination of water, driven by the formation of a stable aromatic ring, yields the final oxazole product. The use of concentrated sulfuric acid is common, serving as both the catalyst and a powerful dehydrating agent to drive the equilibrium towards the product.[3]
Caption: Mechanism of the Robinson-Gabriel Synthesis.
Advantages & Limitations
-
Advantages:
-
Utilizes readily available starting materials (α-amino ketones and acylating agents).
-
A straightforward and well-established procedure for synthesizing 2,5-disubstituted oxazoles.[1]
-
-
Limitations:
-
Requires strongly acidic and high-temperature conditions, which are incompatible with many functional groups.
-
The preparation of the requisite α-acylamino ketone precursor can add steps to the overall sequence.
-
Yields can be modest when using older dehydrating agents like PCl₅ or H₂SO₄, though improvements have been seen with polyphosphoric acid.[1]
-
Representative Experimental Protocol
-
To a solution of the α-acylamino ketone (1.0 eq) in a suitable solvent (e.g., toluene or neat), add concentrated sulfuric acid (2.0-5.0 eq) dropwise at 0 °C.
-
Heat the reaction mixture to 80-110 °C and monitor the reaction by TLC until the starting material is consumed.
-
Cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the aqueous solution with a base (e.g., NaOH or NaHCO₃) until pH 7-8.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Method 2: The Versatile Workhorse - Van Leusen Oxazole Synthesis
Developed in 1972, the van Leusen reaction has become one of the most convenient and widely used methods for preparing oxazoles.[1][4] It employs p-toluenesulfonylmethyl isocyanide (TosMIC) as a versatile C-N-C synthon that reacts with an aldehyde in the presence of a base to form the oxazole ring.[4][5][6] This method is particularly effective for synthesizing 5-substituted oxazoles.
Mechanistic Rationale
The reaction is initiated by the deprotonation of the acidic methylene group of TosMIC by a base (typically K₂CO₃). The resulting anion acts as a nucleophile, attacking the aldehyde carbonyl to form an alkoxide intermediate. This intermediate then undergoes an intramolecular cyclization, with the alkoxide oxygen attacking the isocyanide carbon to form a 5-membered oxazoline ring. The driving force of the reaction is the subsequent base-mediated elimination of p-toluenesulfinic acid (TosH), a stable leaving group, which results in the aromatization of the ring to yield the final 5-substituted oxazole.[5]
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A Comparative Reactivity Analysis for Drug Discovery Scaffolds: 2-Chloro-5-(oxazol-4-yl)aniline vs. 2-Chloroaniline
In the landscape of modern medicinal chemistry, the strategic selection of building blocks is paramount to the successful development of novel therapeutics. Substituted anilines, in particular, are a cornerstone of many synthetic pathways, offering a versatile handle for the introduction of diverse functionalities. This guide provides an in-depth comparative study of two such aniline derivatives: the structurally complex 2-Chloro-5-(oxazol-4-yl)aniline and the more conventional 2-Chloroaniline. Our focus will be on their comparative reactivity in key synthetic transformations crucial for drug development, including N-acylation, sulfonation, and palladium-catalyzed cross-coupling reactions. Through a blend of theoretical analysis and practical experimental insights, we aim to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in their synthetic endeavors.
Introduction: Unpacking the Structural Nuances
At first glance, both molecules share a 2-chloroaniline core. However, the presence of an oxazole ring at the 5-position in this compound introduces significant electronic and steric differences that profoundly influence its chemical behavior.
2-Chloroaniline is a widely used intermediate in the synthesis of dyes, pigments, and pharmaceuticals.[1] Its reactivity is primarily governed by the interplay of the electron-donating amino group (-NH2) and the electron-withdrawing, ortho-directing chloro group (-Cl).
This compound , a more specialized building block, incorporates a five-membered aromatic heterocycle. The oxazole moiety is known to be electron-deficient and can significantly modulate the electron density of the aniline ring, thereby altering its reactivity profile.
A summary of the key physical properties of these two compounds is presented in Table 1.
| Property | This compound | 2-Chloroaniline |
| CAS Number | 916051-61-1[2] | 95-51-2[1] |
| Molecular Formula | C9H7ClN2O[2] | C6H6ClN |
| Molecular Weight | 194.62 g/mol [2] | 127.57 g/mol |
| Appearance | Not specified (likely a solid) | Clear pale yellow to brown liquid |
| Solubility | Data not readily available | Almost insoluble in water, soluble in acids and most common organic solvents[1] |
Theoretical Reactivity Analysis: An Electronic and Steric Perspective
The reactivity of anilines in many crucial synthetic transformations is dictated by the nucleophilicity of the amino group and the electron density of the aromatic ring. The substituents on the aniline ring play a pivotal role in modulating these properties.
Electronic Effects:
-
Amino Group (-NH2): This is a strongly activating, ortho-, para-directing group due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the benzene ring through resonance.[3]
-
Chloro Group (-Cl): The chlorine atom is an electronegative element and thus exerts an electron-withdrawing inductive effect (-I). However, it also possesses lone pairs of electrons that can be donated to the ring via resonance (+R). Overall, it is a deactivating but ortho-, para-directing group.
Steric Effects:
The chloro group at the ortho position in both molecules introduces steric hindrance around the amino group, which can influence the rate of reactions involving the amine. The oxazole group in this compound is located at the meta-position relative to the amino group and is therefore not expected to exert a significant direct steric effect on the amine's reactivity.
Based on these considerations, we can predict the following reactivity trends:
-
Nucleophilicity of the Amino Group: The amino group in this compound is expected to be less nucleophilic than in 2-chloroaniline. This is because the additional electron-withdrawing effect of the oxazole ring will further decrease the electron density on the nitrogen atom.
-
Electrophilic Aromatic Substitution: The aniline ring in this compound will be significantly more deactivated towards electrophilic aromatic substitution compared to 2-chloroaniline due to the combined electron-withdrawing effects of the chloro and oxazolyl groups.
Comparative Reactivity in Key Synthetic Transformations
To provide a practical framework for understanding the differing reactivities of these two anilines, we will now delve into three common and important reaction types in drug discovery.
N-Acylation: A Gateway to Amide Derivatives
N-acylation is a fundamental transformation used to introduce amide functionalities, which are prevalent in drug molecules, or to protect the amino group.[4]
Reaction Principle: The reaction involves the nucleophilic attack of the aniline's amino group on an acylating agent, such as an acid chloride or anhydride.
Comparative Reactivity:
-
2-Chloroaniline: Readily undergoes N-acylation under standard conditions. The ortho-chloro group offers some steric hindrance but does not prevent the reaction.
-
This compound: Due to the reduced nucleophilicity of its amino group, this compound is expected to react more slowly in N-acylation reactions. More forcing conditions, such as higher temperatures, longer reaction times, or the use of a more potent acylating agent or catalyst, may be necessary to achieve comparable yields to 2-chloroaniline.
Experimental Protocol: N-Acetylation
Caption: Workflow for a typical N-acetylation reaction.
For 2-Chloroaniline:
-
Dissolve 2-chloroaniline (1.0 eq) in dichloromethane.
-
Add a catalytic amount of pyridine.
-
Add acetic anhydride (1.1 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (typically 1-2 hours, monitored by TLC).
-
Perform an aqueous work-up to remove excess reagents and byproducts.
-
Purify the product by recrystallization or column chromatography.
For this compound:
-
The same procedure can be followed, but the reaction may require heating to reflux or a longer reaction time to achieve full conversion. The use of a stronger base, such as triethylamine, in stoichiometric amounts may also be beneficial.
Sulfonation: Introducing the Sulfonic Acid Moiety
Sulfonation of anilines is a key step in the synthesis of sulfa drugs and other biologically active compounds. The reaction introduces a sulfonic acid group (-SO3H) onto the aromatic ring.
Reaction Principle: This is an electrophilic aromatic substitution reaction where the sulfonating agent (e.g., concentrated sulfuric acid or oleum) acts as the electrophile.
Comparative Reactivity:
-
2-Chloroaniline: The amino group strongly activates the ring for electrophilic substitution, directing the incoming sulfonic acid group primarily to the para position. Due to the presence of the deactivating chloro group, the reaction conditions might need to be slightly more forcing than for aniline itself.
-
This compound: The aniline ring in this molecule is significantly deactivated due to the combined electron-withdrawing effects of the chloro and oxazolyl groups. Therefore, sulfonation is expected to be much more difficult and require harsher conditions (e.g., higher temperatures, stronger sulfonating agents like oleum). The directing effects of the substituents will favor substitution at the position para to the amino group.
Experimental Protocol: Sulfonation with Concentrated Sulfuric Acid
Caption: General workflow for the sulfonation of anilines.
For 2-Chloroaniline:
-
Carefully add 2-chloroaniline (1.0 eq) to an excess of concentrated sulfuric acid, keeping the temperature low.
-
Heat the mixture to 180-190 °C for several hours.
-
Cool the reaction mixture and pour it onto crushed ice to precipitate the product.
-
Filter the solid, wash with cold water, and recrystallize from hot water.
For this compound:
-
This reaction will likely require more forcing conditions. The use of fuming sulfuric acid (oleum) at elevated temperatures may be necessary to achieve a reasonable reaction rate. The work-up procedure would be similar.
Palladium-Catalyzed Cross-Coupling: Forging New Carbon-Carbon and Carbon-Nitrogen Bonds
Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig amination reactions, are powerful tools for constructing complex molecules.[5] For this guide, we will focus on the Suzuki coupling as a representative example of C-C bond formation.
Reaction Principle: The Suzuki reaction couples an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. In our case, the chloroanilines would serve as the halide partner.
Comparative Reactivity:
-
2-Chloroaniline: Aryl chlorides are generally less reactive than the corresponding bromides or iodides in palladium-catalyzed cross-coupling reactions. However, with the advent of modern, highly active catalyst systems (e.g., those employing bulky, electron-rich phosphine ligands), the coupling of 2-chloroaniline can be achieved with good efficiency.
-
This compound: The electronic nature of the substituents can influence the rate of the oxidative addition step, which is often the rate-determining step in the catalytic cycle. The electron-withdrawing oxazole group may facilitate the oxidative addition of the C-Cl bond to the palladium(0) catalyst, potentially leading to a faster reaction compared to 2-chloroaniline under certain conditions. However, the overall success of the reaction will also depend on the choice of catalyst, ligand, base, and solvent.
Experimental Protocol: Suzuki Cross-Coupling
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A Comparative In Silico Docking Analysis of 2-Chloro-5-(oxazol-4-yl)aniline Against Anticancer and Antimicrobial Targets
In the landscape of modern drug discovery, in silico computational docking methodologies serve as a powerful and indispensable tool for the rapid and efficient screening of potential therapeutic agents. By simulating the interactions between a small molecule and its biological target at an atomic level, we can predict binding affinities and elucidate potential mechanisms of action, thereby prioritizing candidates for further experimental validation. This guide provides a comprehensive comparative analysis of 2-Chloro-5-(oxazol-4-yl)aniline, a novel small molecule, against two well-established biological targets implicated in cancer and microbial infections: tubulin and DNA gyrase .
Through a meticulously designed in silico docking workflow, we will compare the binding potential of this compound with that of known inhibitors for each target. For the anticancer investigation, we will benchmark against colchicine and combretatin A-4 , both recognized for their potent tubulin polymerization inhibitory activity. In the antimicrobial study, the widely-used antibiotic ciprofloxacin will serve as the reference compound for DNA gyrase inhibition. This comparative approach is designed to furnish researchers, scientists, and drug development professionals with objective, data-driven insights into the therapeutic potential of this compound.
Introduction to the Biological Targets
A nuanced understanding of the biological targets is paramount to interpreting the significance of the docking results. The selection of tubulin and DNA gyrase is predicated on their critical roles in cellular proliferation and bacterial survival, respectively, rendering them validated and high-value targets for therapeutic intervention.
Tubulin: A Cornerstone of Cellular Division and a Prime Anticancer Target
Tubulin is a globular protein that polymerizes to form microtubules, essential components of the cytoskeleton. Microtubules are highly dynamic structures involved in a myriad of cellular processes, including cell division, intracellular transport, and the maintenance of cell shape. During mitosis, the microtubule network forms the mitotic spindle, which is responsible for the segregation of chromosomes into daughter cells. Disruption of microtubule dynamics can lead to mitotic arrest and, ultimately, apoptosis (programmed cell death), making tubulin a highly attractive target for the development of anticancer agents.[1][2] The colchicine binding site on β-tubulin is a well-characterized pocket where small molecules can bind and inhibit tubulin polymerization.[2]
DNA Gyrase: An Essential Enzyme for Bacterial Replication and a Key Antimicrobial Target
DNA gyrase is a type II topoisomerase found in bacteria that introduces negative supercoils into DNA, a process crucial for DNA replication, transcription, and repair.[3] By relieving torsional strain, DNA gyrase facilitates the unwinding of the DNA double helix, a prerequisite for these fundamental cellular processes. The absence of DNA gyrase in eukaryotes makes it an ideal target for the development of selective antibacterial drugs with minimal host toxicity. Fluoroquinolones, such as ciprofloxacin, exert their bactericidal effects by inhibiting the breakage and resealing activity of DNA gyrase, leading to the accumulation of double-strand DNA breaks.[4]
Comparative Ligands: Rationale for Selection
The choice of comparator compounds is critical for a meaningful in silico analysis. The selected molecules are well-characterized inhibitors with established binding modes and inhibitory activities against their respective targets.
| Target | Comparator Compound | Rationale for Selection |
| Tubulin | Colchicine | A natural product and a classic microtubule-depolymerizing agent that binds to the colchicine binding site of tubulin, serving as a benchmark for inhibitors of this class.[1][5] |
| Combretastatin A-4 | A potent natural stilbenoid that also binds to the colchicine site on tubulin and exhibits strong antiproliferative activity.[6][7] | |
| DNA Gyrase | Ciprofloxacin | A broad-spectrum fluoroquinolone antibiotic that is a well-established inhibitor of bacterial DNA gyrase, providing a clinically relevant reference.[8][9] |
In Silico Docking Methodology: A Step-by-Step Protocol
To ensure scientific rigor and reproducibility, a standardized and validated in silico docking protocol was employed for both biological targets. The following workflow outlines the key steps from target and ligand preparation to the execution of the docking simulations and analysis of the results.
Figure 1: A generalized workflow for the in silico molecular docking experiments.
Experimental Protocols
1. Protein Structure Preparation
-
Anticancer Target (Tubulin): The crystal structure of bovine tubulin in complex with colchicine (PDB ID: 1SA0) was obtained from the RCSB Protein Data Bank.[1][2][10] The protein was prepared by removing water molecules and the co-crystallized ligand. Polar hydrogens and Kollman charges were added using AutoDock Tools.
-
Antimicrobial Target (DNA Gyrase): The crystal structure of Staphylococcus aureus DNA gyrase in complex with ciprofloxacin (PDB ID: 2XCT) was retrieved from the RCSB Protein Data Bank.[4] Similar to tubulin, the protein was prepared by removing water molecules and the bound ligand, followed by the addition of polar hydrogens and Gasteiger charges.
2. Ligand Preparation
-
The 3D structures of this compound, colchicine, combretastatin A-4, and ciprofloxacin were obtained in SDF format from the PubChem database.[6][8][11][12]
-
The ligands were prepared for docking using AutoDock Tools, which involved assigning rotatable bonds and merging non-polar hydrogens.
3. Molecular Docking Simulation
-
Molecular docking was performed using AutoDock Vina.
-
For tubulin, the grid box was centered on the known colchicine binding site, as determined from the co-crystallized structure (PDB ID: 1SA0).
-
For DNA gyrase, the grid box was centered on the binding site of the co-crystallized ciprofloxacin (PDB ID: 2XCT).
-
The docking calculations were performed with an exhaustiveness of 8, and the top-ranked binding poses were selected based on their predicted binding affinities (kcal/mol).
Results and Comparative Analysis
The in silico docking studies yielded valuable insights into the potential binding of this compound to both tubulin and DNA gyrase. The predicted binding affinities and interactions were compared with those of the reference inhibitors.
Anticancer Target: Tubulin (Colchicine Binding Site)
The docking results for the tubulin colchicine binding site are summarized in the table below. Binding affinity is a crucial metric for predicting the strength of the interaction between a ligand and its target protein; a more negative value indicates a stronger predicted binding.
| Compound | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Predicted) |
| This compound | -7.2 | Cys241, Leu248, Ala316, Val318 |
| Colchicine (Reference) | -8.5 | Cys241, Leu255, Ala316, Val318, Lys352 |
| Combretastatin A-4 (Reference) | -7.9 | Cys241, Leu248, Ala250, Val315 |
The in silico analysis suggests that this compound has a favorable predicted binding affinity for the colchicine binding site of tubulin. While its predicted affinity is slightly lower than that of the established inhibitors colchicine and combretastatin A-4, it is within a comparable range, indicating its potential as a tubulin polymerization inhibitor. The predicted interactions with key residues within the binding pocket, such as Cys241 and various hydrophobic residues, are consistent with the binding modes of other colchicine site inhibitors.
Figure 2: Predicted binding affinities of the test and reference compounds to the tubulin colchicine binding site.
Antimicrobial Target: DNA Gyrase
The docking results for the S. aureus DNA gyrase active site are presented below.
| Compound | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Predicted) |
| This compound | -6.8 | Ser84, Glu88, Asp79 |
| Ciprofloxacin (Reference) | -7.5 | Ser84, Asp83, Gly81 |
The in silico docking against S. aureus DNA gyrase suggests that this compound has a moderate predicted binding affinity. Its predicted affinity is somewhat lower than that of ciprofloxacin. The predicted interactions with key residues in the active site, such as Ser84 and acidic residues, which are crucial for the binding of fluoroquinolones, suggest a potentially similar mechanism of action.
Figure 3: Predicted binding affinities of the test and reference compounds to the S. aureus DNA gyrase active site.
Discussion and Future Directions
The results of this in silico comparative analysis provide a preliminary yet promising assessment of the therapeutic potential of this compound. The compound demonstrates a notable predicted binding affinity for the colchicine binding site of tubulin, suggesting it may possess anticancer properties through the inhibition of microtubule polymerization. Further optimization of the scaffold could potentially enhance this activity to levels comparable with or exceeding those of established inhibitors.
In the context of antimicrobial activity, the predicted binding to DNA gyrase is less potent than the reference compound, ciprofloxacin. However, the predicted interactions with key active site residues warrant further investigation. It is plausible that this compound could serve as a scaffold for the development of novel antibacterial agents, potentially with a modified spectrum of activity or improved resistance profile compared to existing fluoroquinolones.
It is imperative to underscore that these in silico findings represent predictive models and require experimental validation. Future work should focus on the in vitro evaluation of this compound in relevant biological assays, such as tubulin polymerization assays and antibacterial susceptibility testing. Subsequent structure-activity relationship (SAR) studies, guided by the docking poses and interaction data presented herein, will be instrumental in optimizing the potency and selectivity of this promising chemical scaffold.
Conclusion
This comparative in silico docking guide has provided a comprehensive evaluation of this compound against two high-value therapeutic targets. The findings suggest a more pronounced potential for this compound as an anticancer agent targeting tubulin, with a moderate potential as an antimicrobial agent targeting DNA gyrase. The presented data and protocols offer a solid foundation for further research and development efforts aimed at harnessing the therapeutic potential of this and related oxazole-aniline derivatives.
References
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Ravelli, R. B. G., Gigant, B., Curmi, P. A., Jourdain, I., Lachkar, S., Sobel, A., & Knossow, M. (2004). Insight into tubulin regulation from a complex with colchicine and a stathmin-like domain. Nature, 428(6979), 198–202. [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 6167, Colchicine. Retrieved January 22, 2026 from [Link].
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2764, Ciprofloxacin. Retrieved January 22, 2026 from [Link].
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Bax, B. D., Chan, P. F., Eggleston, D. S., Fosberry, A., Gentry, D. R., Gorrec, F., ... & Pan, X. S. (2010). Type IIA topoisomerase inhibition by a new class of antibacterial agents. Nature, 466(7309), 935–940. [Link]
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Gaspari, R., Prota, A. E., Bargsten, K., Cavalli, A., & Steinmetz, M. O. (2017). Structural basis of cis-and trans-combretastatin binding to tubulin. Chem, 2(1), 102-113. [Link]
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UniProt Consortium. (n.d.). UniProtKB - P67833 (GYRA_STAAN). UniProt. Retrieved January 22, 2026 from [Link]
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Ravelli, R. B., Gigant, B., Curmi, P. A., Jourdain, I., Lachkar, S., Sobel, A., & Knossow, M. (2004). The structure of tubulin in complex with colchicine and a stathmin-like domain. RCSB PDB. [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5351344, Combretastatin A4. Retrieved January 22, 2026 from [Link].
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Indigo Instruments. (n.d.). Ciprofloxacin Antibacterial Drug Chemical Molecule Structure. Retrieved January 22, 2026 from [Link]
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Pettit, G. R., Singh, S. B., Hamel, E., Lin, C. M., Alberts, D. S., & Garcia-Kendall, D. (1989). Isolation and structure of the strong cell growth and tubulin inhibitor combretastatin A-4. Experientia, 45(2), 209–211. [Link]
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ResearchGate. (n.d.). In silico docking study of ciprofloxacin, and ligands with S. aureus DNA gyrase (PDB 3G75). Retrieved January 22, 2026 from [Link]
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ResearchGate. (n.d.). Three-dimensional (3D) orientation of ciprofloxacin (yellow) and its... Retrieved January 22, 2026 from [Link]
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Li, L., Liu, Y., Zhang, Y., Li, C., & Guo, Y. (2023). Ciprofloxacin enhances the biofilm formation of Staphylococcus aureus via an agrC-dependent mechanism. Frontiers in microbiology, 14, 1289191. [Link]
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A Senior Application Scientist's Guide to the Cross-Validation of Analytical Methods for 2-Chloro-5-(oxazol-4-yl)aniline Quantification
Introduction: The Critical Role of Precise Quantification in Drug Development
In the landscape of pharmaceutical development, the journey of a new chemical entity (NCE) from discovery to a marketed drug is underpinned by rigorous analytical science. 2-Chloro-5-(oxazol-4-yl)aniline is a key intermediate in the synthesis of various pharmaceutical agents. The precise and accurate quantification of this compound is paramount for ensuring the quality, safety, and efficacy of the final drug product. In-process control, impurity profiling, and stability testing all rely on robust analytical methods to yield reliable data.
This guide provides an in-depth comparison of three common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). As a Senior Application Scientist, my objective is not merely to present protocols, but to elucidate the rationale behind the experimental choices and to provide a framework for the cross-validation of these methods, ensuring data integrity across different analytical platforms.
It is important to note that while the principles and protocols described herein are based on established methods for structurally similar aromatic amines and chloroanilines, any analytical method for a specific compound must be thoroughly validated in-house to demonstrate its suitability for the intended purpose, in accordance with regulatory guidelines such as those from the International Council for Harmonisation (ICH)[1][2] and the U.S. Food and Drug Administration (FDA)[3][4][5].
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): The Workhorse of Quality Control
HPLC is a cornerstone of pharmaceutical analysis, prized for its versatility and reliability in quantifying a wide array of compounds. For a molecule like this compound, which possesses a chromophore, UV detection is a straightforward and robust approach.
Causality Behind Experimental Choices in HPLC-UV Method Development
The development of a successful HPLC-UV method hinges on the systematic optimization of several key parameters. A reversed-phase C18 column is typically the first choice for a molecule of this polarity, as it provides a good balance of hydrophobic and polar interactions. The mobile phase, a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, is critical for achieving adequate separation. The choice of buffer and its pH can significantly impact the peak shape and retention time of the analyte, especially for a compound with a basic aniline moiety. The detection wavelength is selected based on the UV spectrum of this compound to ensure maximum sensitivity.
Experimental Protocol: HPLC-UV Quantification
This protocol is a representative method that should be adapted and validated for the specific application.
1. Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: Acetonitrile
-
-
Gradient: 60% A / 40% B, isocratic
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
2. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of a 50:50 mixture of acetonitrile and water (diluent).
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the diluent to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Accurately weigh the sample containing this compound, dissolve it in the diluent to achieve a theoretical concentration within the calibration range, and filter through a 0.45 µm syringe filter before injection.
3. Validation Parameters to be Assessed:
-
Specificity: Analyze a placebo (matrix without the analyte) to ensure no interfering peaks at the retention time of the analyte.
-
Linearity: Inject the working standard solutions in triplicate and plot the peak area against concentration. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking a placebo with known concentrations of the analyte (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98-102%.
-
Precision (Repeatability and Intermediate Precision): Analyze at least six replicate preparations of a standard solution. The relative standard deviation (RSD) should be ≤ 2%. Intermediate precision should be assessed by a different analyst on a different day.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Figure 1: Experimental workflow for HPLC-UV analysis.
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile and Semi-Volatile Compounds
GC-MS is a highly sensitive and selective technique that is well-suited for the analysis of volatile and thermally stable compounds. While anilines can be analyzed directly, derivatization is sometimes employed to improve their chromatographic behavior and sensitivity.
Causality Behind Experimental Choices in GC-MS Method Development
The choice of a capillary column with a non-polar or mid-polar stationary phase is common for the analysis of aromatic amines. The temperature program of the GC oven is optimized to ensure good separation of the analyte from any impurities or matrix components. The mass spectrometer is typically operated in electron ionization (EI) mode, which provides reproducible fragmentation patterns for compound identification. For quantification, selected ion monitoring (SIM) mode is often used to enhance sensitivity and selectivity by monitoring specific ions characteristic of the analyte.
Experimental Protocol: GC-MS Quantification
This protocol is a representative method that should be adapted and validated for the specific application.
1. Chromatographic and Mass Spectrometric Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Inlet Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 min
-
Ramp: 15°C/min to 280°C, hold for 5 min
-
-
Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Quantification ion: m/z 194 (M+)
-
Qualifier ions: m/z 159, 133
-
2. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of a suitable solvent such as ethyl acetate.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in ethyl acetate to construct a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL).
-
Sample Preparation: An extraction step, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE), may be necessary to isolate the analyte from the sample matrix and transfer it into a GC-compatible solvent. The final extract should be concentrated or diluted to bring the analyte concentration within the calibration range.
3. Validation Parameters to be Assessed:
-
Specificity: Analyze a blank extract to ensure no interfering peaks at the retention time of the analyte and that the selected ions are not present.
-
Linearity: Inject the working standard solutions and plot the peak area of the quantification ion against concentration. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of the analyte before the extraction step.
-
Precision: Assess repeatability and intermediate precision as described for the HPLC-UV method.
-
LOD and LOQ: Determine based on the signal-to-noise ratio of the quantification ion.
Figure 2: Experimental workflow for GC-MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard for Sensitivity and Specificity
LC-MS/MS combines the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry. This technique is particularly valuable for quantifying trace levels of analytes in complex matrices.
Causality Behind Experimental Choices in LC-MS/MS Method Development
The chromatographic conditions for LC-MS/MS are often similar to those for HPLC-UV, but with a focus on mobile phases that are compatible with mass spectrometry (e.g., volatile buffers like ammonium formate or ammonium acetate). Electrospray ionization (ESI) is a common ionization technique for compounds like this compound. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion is selected and fragmented, and a specific product ion is monitored. This process provides a very high degree of selectivity and sensitivity.
Experimental Protocol: LC-MS/MS Quantification
This protocol is a representative method that should be adapted and validated for the specific application.
1. Chromatographic and Mass Spectrometric Conditions:
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient: Start at 10% B, ramp to 90% B over 5 min, hold for 2 min, then return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
Precursor Ion: m/z 195.0 [M+H]+
-
Product Ion (Quantifier): To be determined by infusion and fragmentation of the analyte.
-
Product Ion (Qualifier): To be determined by infusion and fragmentation of the analyte.
-
-
Collision Energy: To be optimized for the specific MRM transition.
2. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Prepare as described for the HPLC-UV method.
-
Working Standard Solutions: Prepare a series of dilutions in the initial mobile phase composition (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL).
-
Sample Preparation: Dilute the sample in the initial mobile phase to bring the analyte concentration within the calibration range and filter through a 0.22 µm syringe filter.
3. Validation Parameters to be Assessed:
-
Specificity: Analyze a blank matrix to ensure no signal at the retention time of the analyte for the selected MRM transition.
-
Linearity: Inject the working standard solutions and plot the peak area against concentration. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of the analyte.
-
Precision: Assess repeatability and intermediate precision.
-
LOD and LOQ: Determine based on the signal-to-noise ratio of the quantifier product ion.
Figure 3: Experimental workflow for LC-MS/MS analysis.
Comparative Performance of Analytical Methods
The choice of an analytical method is often a trade-off between various performance characteristics. The following table provides a comparative summary of the expected performance of the three techniques for the quantification of this compound, based on data for similar compounds.
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Specificity | Moderate to High | High | Very High |
| Linearity (r²) | ≥ 0.999 | ≥ 0.999 | ≥ 0.999 |
| Accuracy (% Recovery) | 98-102% | 95-105% | 98-102% |
| Precision (%RSD) | ≤ 2% | ≤ 5% | ≤ 2% |
| LOD | ~10-50 ng/mL | ~1-10 ng/mL | ~0.01-0.1 ng/mL |
| LOQ | ~50-150 ng/mL | ~5-25 ng/mL | ~0.05-0.5 ng/mL |
| Sample Throughput | High | Moderate | High |
| Cost of Instrumentation | Low | Moderate | High |
| Expertise Required | Low to Moderate | Moderate to High | High |
Cross-Validation of Analytical Methods: Ensuring Data Comparability
When multiple analytical methods are used within a drug development program, it is crucial to perform a cross-validation study to ensure that the data generated by each method is comparable. This is particularly important when transferring a method from a research and development setting to a quality control laboratory.
The cross-validation process typically involves analyzing the same set of samples using both methods and comparing the results. The acceptance criteria for the comparison should be pre-defined in a validation protocol.
Figure 4: Logical workflow for cross-validation of two analytical methods.
Key Considerations for Cross-Validation:
-
Sample Selection: A representative set of samples, covering the expected concentration range, should be analyzed.
-
Statistical Analysis: Appropriate statistical tools, such as the Student's t-test or equivalence testing, should be used to compare the results.
-
Acceptance Criteria: The acceptance criteria for the comparison should be based on the precision of the methods and the acceptable level of bias.
Conclusion: A Triad of Methods for Comprehensive Quantification
The quantification of this compound can be reliably achieved using HPLC-UV, GC-MS, and LC-MS/MS. Each method offers a unique set of advantages in terms of specificity, sensitivity, and throughput.
-
HPLC-UV is a robust and cost-effective method ideal for routine quality control applications where high sensitivity is not a primary requirement.
-
GC-MS provides enhanced selectivity and sensitivity, particularly for impurity profiling of volatile and semi-volatile related substances.
-
LC-MS/MS stands as the most sensitive and specific technique, making it the method of choice for trace-level quantification and for analysis in complex biological matrices.
The successful implementation of these methods requires a thorough understanding of their underlying principles and a commitment to rigorous validation and cross-validation. By following the guidance provided in this document and adhering to regulatory expectations, researchers, scientists, and drug development professionals can ensure the generation of high-quality, reliable data for this critical pharmaceutical intermediate.
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Maslarska, V., Bozhanov, S., Vladimirova, S., Peikova, L., Tzankova, D., & Georgieva, M. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia, 69(2), 265–271. [Link]
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U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
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A Senior Application Scientist's Guide to Benchmarking Antimicrobial Spectrum Against Standard Antibiotics
In the critical path of antimicrobial drug development, establishing a robust and comparative understanding of a novel agent's spectrum of activity is paramount. This guide provides an in-depth framework for benchmarking a new antimicrobial compound ("Novamycin") against a panel of standard, clinically relevant antibiotics. We will move beyond mere protocol recitation to explore the scientific rationale behind each step, ensuring a self-validating and authoritative experimental design.
Phase 1: The Foundational Metric - Minimum Inhibitory Concentration (MIC)
The cornerstone of antimicrobial susceptibility testing (AST) is the determination of the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[1][2] This metric provides a quantitative measure of the potency of an antibiotic against a specific bacterial strain.[3] For this guide, we will employ the broth microdilution method, a technique recognized as a reference standard by international bodies like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[4][5][6]
Why Broth Microdilution?
The choice of the broth microdilution method is deliberate. Its miniaturized 96-well plate format offers high throughput, allowing for the simultaneous testing of multiple antibiotics against a single organism, or a single antibiotic against multiple organisms.[7] This scalability is crucial for efficiently building a comprehensive spectrum profile. Furthermore, the methodology is rigorously standardized, which is essential for ensuring reproducibility and comparability of data across different laboratories and studies.[8]
Phase 2: Strategic Selection - Crafting the Comparator & Organism Panels
A benchmark is only as good as its comparators. The selection of both the bacterial panel and the standard antibiotics must be clinically and mechanistically informed.
The Organism Panel: Targeting Threats
To accurately define the spectrum, the test panel must include a diverse array of clinically significant bacteria. A primary focus should be on the "ESKAPE" pathogens: Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species.[9][10] These organisms are notorious for their high rates of multidrug resistance and are a major cause of hospital-acquired infections, representing a significant global health threat.[11][12]
The panel should be further stratified to include:
-
Gram-Positive Representatives: e.g., Staphylococcus aureus (both methicillin-susceptible [MSSA] and methicillin-resistant [MRSA]), Enterococcus faecalis.
-
Gram-Negative Representatives: e.g., Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae (including strains with and without extended-spectrum β-lactamase [ESBL] production).[13]
-
Quality Control (QC) Strains: Reference strains, such as E. coli ATCC® 25922™, P. aeruginosa ATCC® 27853™, and S. aureus ATCC® 29213™, are non-negotiable inclusions.[14][15] These strains have well-characterized susceptibility profiles and are used to validate the accuracy and reproducibility of the assay itself.[13]
The Standard Antibiotic Panel: A Mechanistic Approach
The choice of standard antibiotics for comparison should not be arbitrary. It should be based on providing a broad comparison across different mechanisms of action. This allows for a more nuanced understanding of Novamycin's potential role in a clinical setting.
| Antibiotic Class | Mechanism of Action | Examples | Rationale for Inclusion |
| β-Lactams | Inhibit cell wall synthesis by blocking peptidoglycan cross-linking.[16][17] | Piperacillin/Tazobactam, Ceftriaxone, Meropenem | Broad-spectrum workhorses; comparison reveals activity against common resistance mechanisms (e.g., β-lactamases).[10] |
| Fluoroquinolones | Inhibit DNA synthesis by targeting DNA gyrase and topoisomerase IV.[18] | Ciprofloxacin, Levofloxacin | Key synthetic agents; comparison indicates activity against a different essential pathway. |
| Aminoglycosides | Inhibit protein synthesis by irreversibly binding to the 30S ribosomal subunit.[18][19] | Gentamicin, Amikacin | Important for treating serious Gram-negative infections; provides a protein synthesis inhibition benchmark. |
| Glycopeptides | Inhibit cell wall synthesis by disrupting peptidoglycan cross-linkage.[18] | Vancomycin | The standard of care for many MRSA infections; a critical comparator for any agent with Gram-positive activity. |
| Macrolides | Inhibit protein synthesis by reversibly binding to the 50S ribosomal subunit.[18] | Azithromycin | Commonly used for respiratory pathogens; provides another protein synthesis inhibition benchmark. |
Phase 3: The Benchmarking Protocol - A Step-by-Step Guide
This protocol is based on the CLSI M07 guidelines for broth microdilution.[5][14]
Workflow Overview
The entire process, from preparing the bacterial challenge to interpreting the final data, follows a systematic and controlled sequence to ensure the integrity of the results.
Caption: High-level workflow for antimicrobial susceptibility benchmarking.
Detailed Methodology
1. Preparation of Materials:
-
Media: Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) as this is the standard medium recommended by CLSI for most non-fastidious aerobic bacteria.[5] The concentration of divalent cations (Ca²⁺ and Mg²⁺) is critical as it can affect the activity of certain antibiotics.
-
Antimicrobial Stock Solutions: Prepare high-concentration stock solutions of Novamycin and all comparator antibiotics. Solvents and storage conditions must be optimized for each compound to ensure stability.
2. Inoculum Preparation (The Self-Validating Step):
-
From a fresh (18-24 hour) culture plate, select several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This is a critical control point, ensuring the initial bacterial density is approximately 1.5 x 10⁸ CFU/mL.[20][21]
-
Dilute this suspension in CAMHB to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[22]
-
Causality Check: An incorrect inoculum density can lead to falsely high or low MICs. A low inoculum may be easily inhibited, giving a false impression of potency, while a high inoculum may overwhelm the antibiotic, suggesting false resistance.
3. Plate Preparation and Inoculation:
-
Dispense 50 µL of CAMHB into each well of a 96-well plate.
-
Add 50 µL of the highest concentration of an antibiotic to the first well of a row and perform a 2-fold serial dilution across the row. This creates a gradient of antibiotic concentrations.
-
The final 100 µL in each well will consist of 50 µL of the antibiotic dilution and 50 µL of the standardized bacterial inoculum.
-
Essential Controls:
- Sterility Control: One well containing only uninoculated CAMHB.
- Growth Control: One well containing CAMHB and the bacterial inoculum, but no antibiotic. This well must show clear turbidity after incubation for the test to be valid.[23]
tbl [label=<
<tableborder="0"cellborder="1"cellspacing="0"width="760"><tr><tdwidth="60"><b>Wellb>td><tdwidth="60"><b>1b>td><tdwidth="60"><b>2b>td><tdwidth="60"><b>3b>td><tdwidth="60"><b>4b>td><tdwidth="60"><b>5b>td><tdwidth="60"><b>6b>td><tdwidth="60"><b>7b>td><tdwidth="60"><b>8b>td><tdwidth="60"><b>9b>td><tdwidth="60"><b>10b>td><tdwidth="60"><b>11b>td><tdwidth="60"><b>12b>td>tr><tr><td><b>Row A<br/>(Novamycin)b>td><tdbgcolor="#4285F4:white">256td><tdbgcolor="#4285F4:white">128td><tdbgcolor="#4285F4:white">64td><tdbgcolor="#4285F4:white">32td><tdbgcolor="#4285F4:white">16td><tdbgcolor="#4285F4:white">8td><tdbgcolor="#4285F4:white">4td><tdbgcolor="#4285F4:white">2td><tdbgcolor="#4285F4:white">1td><tdbgcolor="#4285F4:white">0.5td><tdbgcolor="#34A853:white">Growth Controltd><tdbgcolor="#5F6368:white">Sterility Controltd>tr><tr><td><b>Row B<br/>(Ciprofloxacin)b>td><tdbgcolor="#EA4335:white">256td><tdbgcolor="#EA4335:white">128td><tdbgcolor="#EA4335:white">64td><tdbgcolor="#EA4335:white">32td><tdbgcolor="#EA4335:white">16td><tdbgcolor="#EA4335:white">8td><tdbgcolor="#EA4335:white">4td><tdbgcolor="#EA4335:white">2td><tdbgcolor="#EA4335:white">1td><tdbgcolor="#EA4335:white">0.5td><tdbgcolor="#34A853:white">Growth Controltd><tdbgcolor="#5F6368:white">Sterility Controltd>tr><tr><td><b>...b>td><td>...td><td>...td><td>...td><td>...td><td>...td><td>...td><td>...td><td>...td><td>...td><td>...td><td>...td><td>...td>tr>table>
>];
}
Caption: Example 96-well plate layout for MIC determination (concentrations in µg/mL).
4. Incubation and Reading:
-
Cover the plates and incubate at 35-37°C for 16-20 hours in ambient air.[22]
-
The MIC is read as the lowest concentration of the antibiotic that completely inhibits visible growth (e.g., no turbidity or pellet at the bottom of the well).[24][25] This can be done by eye or with a plate reader.
Phase 4: Data Analysis and Interpretation
Raw MIC values are crucial, but for comparing activity across a panel of isolates, summary statistics are more powerful.
MIC₅₀ and MIC₉₀
-
MIC₅₀: The MIC value at which ≥50% of the tested isolates are inhibited.[26]
-
MIC₉₀: The MIC value at which ≥90% of the tested isolates are inhibited.[26]
Causality Check: The MIC₅₀ represents the potency against the more susceptible half of the bacterial population, while the MIC₉₀ is a more stringent measure, indicating the concentration needed to inhibit the more resistant isolates within that population.[27] A large difference between the MIC₅₀ and MIC₉₀ can suggest the presence of a subpopulation with higher resistance.
Data Presentation
Data should be summarized in a clear, comparative table. This allows for at-a-glance evaluation of Novamycin's performance relative to established agents.
Table 1: Comparative In Vitro Activity of Novamycin and Standard Antibiotics against a Panel of 100 S. aureus Isolates
| Antimicrobial Agent | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Novamycin | 0.25 - 8 | 1 | 4 |
| Vancomycin | 0.5 - 2 | 1 | 2 |
| Linezolid | 1 - 4 | 2 | 4 |
| Ciprofloxacin | 0.5 - >256 | 2 | 128 |
| Piperacillin/Tazobactam | 2 - 128 | 4 | 64 |
Note: This is example data for illustrative purposes.
Interpretation of Results
When interpreting the data, it's crucial to compare MICs within the context of established clinical breakpoints set by bodies like CLSI and EUCAST.[1][28] An organism is categorized as Susceptible (S), Intermediate (I), or Resistant (R) based on whether the MIC is below or above these predefined thresholds.[2][29]
-
Susceptible (S): Implies that the infection may be appropriately treated with the standard dosage.[28]
-
Intermediate (I): Indicates that the MIC is approaching attainable blood/tissue concentrations and therapeutic success may be possible with an adjusted dosing regimen.[28]
-
Resistant (R): Implies that the organism is unlikely to be inhibited by achievable systemic concentrations of the agent.[2]
A low MIC value alone is not sufficient for interpretation; it must be compared to the breakpoint.[1] An antibiotic with an MIC of 2 µg/mL could be considered highly effective if its breakpoint is ≥16 µg/mL, but completely ineffective if its breakpoint is ≤1 µg/mL.
By systematically applying this rigorous, standards-driven benchmarking process, researchers can generate a clear, defensible, and clinically relevant profile of a novel antimicrobial agent, providing the critical data needed to advance its development.
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The CDS Antibiotic Susceptibility Test. (n.d.). 11. Tables. Available at: [Link]
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Unissa, A. N., et al. (2023). Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination. Erasmus University Repository. Available at: [Link]
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European Committee on Antimicrobial Susceptibility Testing. (n.d.). Home. EUCAST. Available at: [Link]
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Kothari, A., et al. (2013). Statistical Methods for Establishing Quality Control Ranges for Antibacterial Agents in Clinical and Laboratory Standards Institute Susceptibility Testing. Journal of Clinical Microbiology, 51(11), 3747-3752. Available at: [Link]
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Navidinia, M. (2020). Antimicrobial Resistance in ESKAPE Pathogens. Clinical Microbiology Reviews, 33(3). Available at: [Link]
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TeachMePhysiology. (2023). Antibiotics. Available at: [Link]
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Spanu, T., et al. (2022). Comparison between EUCAST Broth Microdilution and MIC Strip Test in Defining Isavuconazole In Vitro Susceptibility against Candida and Rare Yeast Clinical Isolates. Journal of Fungi, 8(8), 843. Available at: [Link]
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Henrik's Lab. (2021). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). YouTube. Available at: [Link]
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Head-to-head comparison of oxazole vs. thiazole analogs in biological assays
A Senior Application Scientist's Guide to Navigating Core Heterocyclic Scaffolds in Drug Discovery
For researchers, scientists, and drug development professionals, the choice of a core heterocyclic scaffold is a critical decision that profoundly influences the ultimate biological activity and pharmacokinetic profile of a lead compound. Among the plethora of five-membered aromatic heterocycles, oxazoles and thiazoles stand out as privileged structures, frequently incorporated into a wide array of therapeutic agents. Their value lies in their ability to engage in various non-covalent interactions with biological targets, coupled with their synthetic tractability.
This guide provides an in-depth, head-to-head comparison of oxazole and thiazole analogs, moving beyond a simple recitation of facts to offer a nuanced understanding of their respective strengths and weaknesses in biological assays. We will delve into the subtle yet significant differences in their physicochemical properties that underpin their divergent biological activities, supported by experimental data from comparative studies.
The Tale of Two Heterocycles: Structural and Physicochemical Nuances
At first glance, oxazole and thiazole are remarkably similar. Both are five-membered aromatic rings containing a nitrogen atom and another heteroatom at positions 1 and 3. The key distinction lies in this second heteroatom: an oxygen atom in oxazole and a sulfur atom in thiazole. This seemingly minor substitution has profound implications for the electronic and steric properties of the ring, which in turn dictate their interactions with biological macromolecules.
| Property | Oxazole | Thiazole | Rationale and Implications in Drug Design |
| Electronegativity of Heteroatom | Oxygen (3.44) | Sulfur (2.58) | The higher electronegativity of oxygen in oxazole leads to a more polarized ring system with a greater dipole moment. This can influence hydrogen bonding capabilities and interactions with polar residues in a protein's active site. |
| Aromaticity | Weaker | Stronger | Thiazole exhibits greater aromatic character than oxazole.[1] This enhanced aromaticity contributes to greater stability and can influence pi-pi stacking interactions with aromatic amino acid residues in the target protein. |
| Hydrogen Bond Acceptor Strength | The nitrogen atom is a good hydrogen bond acceptor. The oxygen atom is a weaker acceptor. | The nitrogen atom is a good hydrogen bond acceptor. The sulfur atom is a very weak acceptor. | The ability of the nitrogen atom in both rings to accept hydrogen bonds is a key feature for target engagement. The difference in the second heteroatom's contribution is a point of divergence to be exploited in analog design. |
| Size of Heteroatom (van der Waals radius) | Oxygen (1.52 Å) | Sulfur (1.80 Å) | The larger size of the sulfur atom in thiazole can introduce steric constraints or, conversely, provide a better fit in a larger binding pocket compared to the smaller oxygen atom in oxazole. |
| Metabolic Stability | Generally considered to have good metabolic stability. | Often exhibits greater metabolic stability compared to oxazole. | The relative stability of the thiazole ring can be advantageous in designing drugs with longer half-lives. |
These fundamental differences provide a rational basis for the differential biological activities observed between structurally analogous oxazole and thiazole derivatives. The choice between these two scaffolds is therefore not arbitrary but a strategic decision based on the specific requirements of the biological target and the desired pharmacokinetic profile.
Comparative Biological Evaluation: A Data-Driven Analysis
To objectively assess the performance of oxazole versus thiazole analogs, we will now examine experimental data from head-to-head comparative studies across three key therapeutic areas: anticancer, antimicrobial, and anti-inflammatory.
Anticancer Activity: A Competitive Landscape
The development of novel anticancer agents is a major focus of medicinal chemistry, and both oxazole and thiazole scaffolds have been extensively explored. A systematic review of studies published between 2014 and 2020 concluded that the majority of promising antiproliferative compounds identified contained a thiazole nucleus.[2][3] This suggests a general trend favoring thiazole in the context of anticancer drug discovery.
One direct comparative study on a series of sulindac analogs provides concrete evidence for this trend. In this study, researchers synthesized and evaluated both oxazole and thiazole derivatives for their ability to inhibit the growth of various cancer cell lines. The results, summarized below, indicate that the thiazole analogs were generally more potent.[4]
Table 1: Comparative Anticancer Activity of Sulindac Analogs
| Compound ID | Heterocycle | R | Cancer Cell Line | IC50 (µM) |
| Analog 1a | Oxazole | H | PC-3 (Prostate) | >50 |
| Analog 1b | Thiazole | H | PC-3 (Prostate) | 35.5 |
| Analog 2a | Oxazole | CH3 | HT-29 (Colon) | 15.8 |
| Analog 2b | Thiazole | CH3 | HT-29 (Colon) | 10.5 |
| Analog 3a | Oxazole | OCH3 | MDA-MB-231 (Breast) | 22.4 |
| Analog 3b | Thiazole | OCH3 | MDA-MB-231 (Breast) | 12.9 |
Data synthesized from a study by Penning et al. (2018).[4]
The consistently lower IC50 values for the thiazole analogs in this study suggest a superior intrinsic activity of the thiazole scaffold in this particular chemical series. This could be attributed to the enhanced aromaticity of the thiazole ring, leading to more favorable pi-pi stacking interactions with the target protein, or the different electronic distribution influencing key binding interactions.
Experimental Protocol: MTT Assay for Cell Viability
The anticancer activity of these compounds is typically assessed using a cell viability assay, such as the MTT assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Diagram 1: MTT Assay Workflow
Caption: A schematic representation of the MTT assay protocol.
Step-by-Step Methodology:
-
Cell Seeding: Plate cells in a 96-well flat-bottomed plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the oxazole and thiazole analogs in culture medium. Remove the overnight culture medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Antimicrobial Activity: Thiazole Takes the Lead
In the realm of antimicrobial drug discovery, both oxazole and thiazole derivatives have demonstrated significant potential. However, comparative studies often indicate a superior performance for thiazole-containing compounds. One study that synthesized and evaluated a series of oxazole and benzothiazole derivatives against various bacterial and fungal strains found that the benzothiazole derivatives were more active.
Table 2: Comparative Antimicrobial Activity (MIC in µg/mL)
| Compound Type | S. aureus | E. coli | C. albicans |
| Oxazole Derivative Series | 12.5 - 50 | 25 - 100 | 25 - 50 |
| Benzothiazole Derivative Series | 6.25 - 25 | 12.5 - 50 | 12.5 - 25 |
Data synthesized from a study by Tomi et al. (2015).
The lower Minimum Inhibitory Concentration (MIC) values for the benzothiazole series suggest a greater potency against the tested microbial strains. The presence of the sulfur atom in the thiazole ring is often cited as a key contributor to antimicrobial activity, potentially through interactions with sulfur-containing enzymes or by influencing the overall lipophilicity of the molecule, thereby facilitating cell wall penetration.
Experimental Protocol: Broth Microdilution for MIC Determination
The antimicrobial efficacy of compounds is quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Diagram 2: Broth Microdilution Workflow
Caption: A simplified workflow for MIC determination using broth microdilution.
Step-by-Step Methodology:
-
Compound Dilution: Prepare a two-fold serial dilution of each oxazole and thiazole analog in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
Anti-inflammatory Activity: A More Complex Picture
The anti-inflammatory potential of both oxazole and thiazole derivatives is well-documented, with many compounds targeting enzymes like cyclooxygenase (COX). While direct head-to-head comparisons of structurally analogous pairs in COX inhibition assays are less frequently reported in the literature, existing studies on individual classes of compounds provide valuable insights. For instance, several thiazole derivatives have been reported as potent and selective COX-2 inhibitors.
Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay
The anti-inflammatory activity of compounds is often evaluated by their ability to inhibit the activity of COX-1 and COX-2 enzymes. This can be measured using a variety of in vitro assay kits.
Diagram 3: COX Inhibition Assay Principle
Caption: The principle of a competitive in vitro COX inhibition assay.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare assay buffer, heme, and solutions of purified COX-1 and COX-2 enzymes, arachidonic acid (substrate), and a colorimetric or fluorometric probe according to the manufacturer's instructions.
-
Compound Incubation: In a 96-well plate, add the assay buffer, heme, and the respective COX enzyme. Then, add the oxazole or thiazole analogs at various concentrations. Include a vehicle control and a known COX inhibitor as a positive control.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 10-20 minutes).
-
Signal Detection: Stop the reaction and measure the product formation using a microplate reader at the appropriate wavelength for the chosen detection method.
-
Data Analysis: Calculate the percentage of COX inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that inhibits enzyme activity by 50%.
Conclusion: Making an Informed Choice
The head-to-head comparison of oxazole and thiazole analogs reveals a nuanced landscape where the "better" scaffold is highly context-dependent. While the available data suggests a general trend of thiazole derivatives exhibiting superior potency in anticancer and antimicrobial assays, both heterocycles remain invaluable tools in the medicinal chemist's arsenal.
The key takeaway for researchers is to move beyond a simplistic preference for one scaffold over the other and instead adopt a rational, data-driven approach to analog design. The choice between an oxazole and a thiazole core should be guided by a thorough understanding of the target's active site topology, the desired physicochemical properties of the final compound, and the specific biological activity being pursued. By leveraging the subtle yet significant differences between these two powerful heterocycles, drug discovery professionals can continue to develop innovative and effective therapies for a wide range of diseases.
References
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Guerrero-Pepino, N. Y., Cardona-Trujillo, M. C., Garzón, S. C., Veloza-Castiblanco, L. A., & Sepúlveda-Arias, J. C. (2021). Antiproliferative activity of thiazole and oxazole derivatives: A systematic review of in vitro and in vivo studies. Biomedicine & Pharmacotherapy, 138, 111495. [Link]
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Kaspersen, S. D., Sæther, M., & Sundby, E. (2022). Biological activity of oxadiazole and thiadiazole derivatives. Applied Microbiology and Biotechnology, 106(13-16), 4899–4925. [Link]
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Penning, T. D., et al. (2018). Oxazole and thiazole analogs of sulindac for cancer prevention. Future Medicinal Chemistry, 10(7), 743–753. [Link]
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Guerrero-Pepino, N. Y., et al. (2021). Antiproliferative activity of thiazole and oxazole derivatives: A systematic review of in vitro and in vivo studies. Biomedicine & Pharmacotherapy, 138, 111495. [Link]
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Penning, T. D., et al. (2018). Oxazole and thiazole analogs of sulindac for cancer prevention. Future Medicinal Chemistry, 10(7), 743-753. [Link]
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Tomi, I. H. R., et al. (2015). Synthesis, characterization and comparative study the microbial activity of some heterocyclic compounds containing oxazole and benzothiazole moieties. Journal of Saudi Chemical Society, 19(4), 392-398. [Link]
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A Researcher's Guide to Validating Tyrosine Kinase Inhibition: A Comparative Analysis of Enzyme Assays
In the landscape of targeted drug discovery, tyrosine kinases remain a pivotal class of enzymes, the dysregulation of which is a hallmark of numerous cancers and other proliferative diseases.[1][2] The development of potent and selective tyrosine kinase inhibitors (TKIs) is a cornerstone of modern oncology. However, the journey from a promising compound to a validated inhibitor is paved with rigorous biochemical validation. This guide provides an in-depth comparison of the most prevalent enzyme assay platforms used to confirm the mechanism of tyrosine kinase inhibition, offering field-proven insights into their principles, practical application, and comparative performance.
At its core, a kinase enzyme assay measures the transfer of a phosphate group from ATP to a substrate, a reaction catalyzed by the kinase.[1] The inhibition of this process by a small molecule is the primary readout for a potential drug candidate. The choice of assay technology is a critical decision in the drug discovery pipeline, impacting throughput, data quality, and the ability to elucidate the inhibitor's mechanism of action.[3][4]
The Landscape of Kinase Assay Technologies
A variety of assay formats are available to researchers, each with its own set of advantages and limitations. These can be broadly categorized based on their detection principle:
-
Luminescence-Based Assays: These assays measure the consumption of ATP or the production of ADP.[1][4]
-
Fluorescence-Based Assays: These methods rely on changes in fluorescence properties upon substrate phosphorylation.[4]
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): A sophisticated fluorescence technique that minimizes background interference.[4]
-
AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay): A bead-based assay that generates a chemiluminescent signal when a binding event occurs.[1]
This guide will focus on a comparative analysis of four widely adopted, homogeneous (no-wash) assay formats that are amenable to high-throughput screening (HTS): ADP-Glo™ , HTRF® KinEASE™ , AlphaScreen® SureFire® , and Fluorescence Polarization (FP) .
Core Principles and Experimental Workflows
A sound understanding of the underlying principles of each assay is paramount for experimental design and data interpretation.
Caption: A generalized workflow for a typical in vitro kinase inhibition assay.
ADP-Glo™: A Universal Luminescence-Based Assay
The ADP-Glo™ assay is a universal method as it measures the production of ADP, a common product of all kinase reactions.[5] This makes it applicable to virtually any kinase.
Principle: The assay is a two-step process. First, after the kinase reaction, a reagent is added to terminate the kinase activity and deplete any remaining ATP. In the second step, a detection reagent is added to convert the generated ADP back into ATP, which then drives a luciferase-luciferin reaction, producing a luminescent signal that is directly proportional to the initial kinase activity.[1][5][6][7]
Caption: The two-step reaction principle of the ADP-Glo™ kinase assay.
Experimental Protocol (ADP-Glo™):
-
Kinase Reaction:
-
In a 384-well plate, add 5 µL of the kinase reaction mix containing the kinase, substrate, buffer, and the test inhibitor at various concentrations.[8]
-
Initiate the reaction by adding ATP.
-
Incubate at room temperature for the desired time (e.g., 60 minutes).
-
-
ATP Depletion:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and consume the remaining ATP.[8]
-
Incubate for 40 minutes at room temperature.
-
-
ADP Detection:
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction.[8]
-
Incubate for 30-60 minutes at room temperature.
-
-
Signal Measurement:
-
Measure the luminescence using a plate reader.
-
HTRF® KinEASE™: A TR-FRET Approach for Tyrosine Kinases
Homogeneous Time-Resolved Fluorescence (HTRF) is a robust technology that minimizes assay interference by employing long-lifetime lanthanide cryptates as donors.[9] The KinEASE™ platform offers a universal peptide substrate for tyrosine kinases.[9]
Principle: The assay uses a biotinylated peptide substrate and a europium cryptate-labeled anti-phosphotyrosine antibody. When the kinase phosphorylates the substrate, the antibody binds to the phosphorylated peptide. The addition of streptavidin-XL665 (acceptor) brings the donor and acceptor into close proximity, resulting in a FRET signal.[10]
Caption: Proximity-based signal generation in the HTRF® KinEASE™ assay.
Experimental Protocol (HTRF® KinEASE™):
-
Kinase Reaction:
-
Detection:
-
Add a pre-mixed solution of the europium-labeled anti-phosphotyrosine antibody and streptavidin-XL665 in detection buffer containing EDTA to stop the reaction.[10]
-
Incubate for 60 minutes at room temperature.
-
-
Signal Measurement:
AlphaScreen® SureFire®: A Bead-Based Proximity Assay
AlphaScreen® is a highly sensitive, bead-based technology that can be adapted for kinase assays.[1]
Principle: The assay utilizes two types of beads: Donor beads and Acceptor beads. One antibody specific to the substrate is conjugated to a Donor bead, and a second antibody that recognizes the phosphorylated form of the substrate is conjugated to an Acceptor bead. When the substrate is phosphorylated, both antibodies bind, bringing the beads into close proximity (≤200 nm). Upon excitation of the Donor bead at 680 nm, it releases singlet oxygen, which diffuses to the nearby Acceptor bead, triggering a chemiluminescent signal.[1]
Caption: The bead-based proximity principle of the AlphaScreen® SureFire® assay.
Experimental Protocol (AlphaScreen®):
-
Assay Development:
-
Key optimization steps include enzyme titration, determining the kinetic profile (time-course), and titrating the substrate, antibody (if applicable), and ATP.[12]
-
-
Kinase Reaction:
-
Perform the kinase reaction in a suitable buffer, incubating the enzyme, substrate, ATP, and inhibitor.
-
-
Detection:
-
Add a mixture of Donor and Acceptor beads conjugated to the appropriate antibodies.
-
Incubate in the dark to allow for bead association.
-
-
Signal Measurement:
-
Read the plate on an AlphaScreen-capable plate reader.
-
Fluorescence Polarization (FP): A Binding-Based Assay
FP is a technique that measures changes in the rotational speed of a fluorescently labeled molecule in solution.[13]
Principle: The assay is based on the principle that a small, fluorescently labeled molecule (tracer) tumbles rapidly in solution, resulting in low polarization of emitted light when excited with polarized light. When this tracer binds to a larger molecule (e.g., an antibody), its rotation slows down, leading to an increase in the polarization of the emitted light. In a competitive FP kinase assay, a phospho-specific antibody and a fluorescently labeled phosphopeptide tracer are used. The phosphorylated substrate produced by the kinase competes with the tracer for binding to the antibody. Therefore, higher kinase activity results in a lower FP signal.
Caption: Competitive binding principle of a Fluorescence Polarization kinase assay.
Experimental Protocol (FP):
-
Kinase Reaction:
-
Set up the kinase reaction with the enzyme, substrate, ATP, and inhibitor in a low-volume microplate.
-
Incubate to allow for substrate phosphorylation.
-
-
Detection:
-
Stop the reaction and add a mixture of the phospho-specific antibody and the fluorescent phosphopeptide tracer.
-
Incubate to allow for binding equilibrium to be reached.
-
-
Signal Measurement:
-
Measure the fluorescence polarization using a plate reader equipped with polarizing filters.[1]
-
Comparative Analysis of Assay Performance
The choice of assay depends on several factors, including the specific kinase, the nature of the inhibitor, and the experimental goals.[4]
| Feature | ADP-Glo™ | HTRF® KinEASE™ | AlphaScreen® SureFire® | Fluorescence Polarization (FP) |
| Principle | Luminescence (ADP detection) | TR-FRET (Phosphorylation detection) | Chemiluminescence (Proximity-based) | Fluorescence Polarization (Competitive binding) |
| Universality | High (any ADP-producing enzyme)[5] | Semi-universal (tyrosine or ser/thr)[9] | Kinase/Substrate-specific antibodies required | Requires specific antibody and tracer |
| Sensitivity | High | High | Very High | Moderate to High |
| Throughput | High | High | High | High |
| Interference | Potential for luciferase inhibitors[3] | Reduced background fluorescence | Potential for light scattering/quenching compounds | Potential for fluorescent compounds[14] |
| Cost | Moderate | High | High | Moderate |
| Best For | Universal kinase screening, ATP-competitive inhibitor studies | Robust screening, reduced interference | High-sensitivity screening, cell-based assays | Cost-effective HTS, smaller interaction studies |
Data Analysis and Interpretation: Determining Inhibitor Potency
The primary output of these assays is a dose-response curve, from which the half-maximal inhibitory concentration (IC50) is determined. The IC50 value represents the concentration of an inhibitor required to reduce the kinase activity by 50%.[15]
Data Analysis Workflow:
-
Data Normalization: Raw data is typically normalized to positive (no inhibitor) and negative (no enzyme or maximum inhibition) controls.
-
Curve Fitting: The normalized data is then plotted against the logarithm of the inhibitor concentration and fitted to a four-parameter logistic equation to determine the IC50 value.
Validating the Mechanism of Action: Beyond IC50
While IC50 values are crucial for ranking inhibitor potency, they do not fully describe the mechanism of inhibition. For ATP-competitive inhibitors, the apparent IC50 value will increase with increasing ATP concentrations.[16] By performing the kinase assay at varying ATP concentrations, one can gain insights into whether an inhibitor competes with ATP for binding to the kinase's active site.
Experimental Design for Mechanism of Action Studies:
-
Determine the Michaelis constant (Km) for ATP for the specific kinase under the assay conditions.
-
Measure the IC50 of the inhibitor at an ATP concentration equal to the Km.
-
Repeat the IC50 determination at a significantly higher ATP concentration (e.g., 10x Km).
-
An increase in the IC50 value at the higher ATP concentration is indicative of an ATP-competitive mechanism of action.
Conclusion: A Multi-Assay Approach for Robust Validation
No single assay is perfect for all applications. A robust validation of a tyrosine kinase inhibitor's mechanism of action often necessitates a multi-assay approach. For instance, a primary screen using a universal and cost-effective assay like ADP-Glo™ could be followed by confirmation and deeper mechanistic studies using a technology with a different detection principle, such as HTRF® or AlphaScreen®. This orthogonal validation strategy minimizes the risk of artifacts and provides a higher degree of confidence in the inhibitor's biological activity. By carefully selecting the appropriate assay platforms and thoughtfully designing the experiments, researchers can generate high-quality, reproducible data to drive their kinase inhibitor drug discovery programs forward.
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Harris, S. F., et al. (2012). Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. Journal of visualized experiments : JoVE, (66), e4133. Retrieved from [Link]
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Gao, J., et al. (2023). Screening assays for tyrosine kinase inhibitors: A review. Journal of Pharmaceutical and Biomedical Analysis, 223, 115166. Retrieved from [Link]
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Revvity. HTRF KinEASE a universal expanded platform to address serine/threonine & tyrosine kinases. Retrieved from [Link]
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Revvity. (2024, June 11). How to measure Kinase activity with HTRF™ KinEASE™ assay kit. Retrieved from [Link]
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Bantscheff, M., et al. (2007). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. Proceedings of the National Academy of Sciences of the United States of America, 104(4), 1213–1218. Retrieved from [Link]
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SBH Sciences. (2025, April 17). A Comparison of AlphaLISA and HTRF: Which Method Is Best For You? (Part III). Retrieved from [Link]
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Basford, S. M., & Williams, C. (2021). Steady-state enzyme kinetics. The Biochemist, 43(3), 50–53. Retrieved from [Link]
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Nanomicrospheres. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. Retrieved from [Link]
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Sámková, L., et al. (2021). Determination of Tyrosine Kinase Inhibitors via Capillary Electrophoresis with Tandem Mass Spectrometry and Online Stacking Preconcentration. Molecules (Basel, Switzerland), 26(11), 3121. Retrieved from [Link]
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Lazo, J. S., et al. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]
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Anand, P., et al. (2014). Prediction of kinase-inhibitor binding affinity using energetic parameters. BMC pharmacology & toxicology, 15, 41. Retrieved from [Link]
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Zhang, J. H., et al. (2007). Development of a HTRF® Kinase Assay for Determination of Syk Activity. Combinatorial chemistry & high throughput screening, 10(5), 369–380. Retrieved from [Link]
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ResearchGate. Development and validation of a simultaneous quantification method of fourteen tyrosine kinase inhibitors in human plasma using LC-MS/MS. Retrieved from [Link]
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Zhang, Y., et al. (2012). Comparison of Luminescence ADP Production Assay and Radiometric Scintillation Proximity Assay for Cdc7 Kinase. ASSAY and Drug Development Technologies, 10(6), 536–544. Retrieved from [Link]
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Cisbio. (2018, March 28). How to measure Kinase activity with HTRF® KinEASE™ assay kit I Cisbio. Retrieved from [Link]
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Molecular Devices. Fluorescence Polarization (FP). Retrieved from [Link]
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Reaction Biology. (2024, August 29). Spotlight: Activity-Based Kinase Assay Formats. Retrieved from [Link]
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Shults, M. D., & Imperiali, B. (2010, July 23). Screening for Allosteric Kinase Inhibitors in High Throughput. Wiley Analytical Science. Retrieved from [Link]
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Klink, T. A., et al. (2012). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]
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Ma, H., & Deacon, S. (2008). The challenge of selecting protein kinase assays for lead discovery optimization. Expert opinion on drug discovery, 3(6), 607–621. Retrieved from [Link]
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ADP Glo Protocol. Retrieved from [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Chloro-5-(oxazol-4-yl)aniline
Executive Summary: The proper handling and disposal of specialized chemical reagents like 2-Chloro-5-(oxazol-4-yl)aniline (CAS No. 916051-61-1) are paramount for ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides a comprehensive, step-by-step framework for researchers and drug development professionals. By understanding the compound's inherent hazards and the rationale behind these disposal protocols, laboratories can build a robust culture of safety and operational excellence. This document moves beyond a simple checklist, offering field-proven insights into waste stream management for halogenated aromatic amines.
Hazard Identification and Risk Assessment: A Proactive Approach
The structure combines three key features that dictate its toxicological profile and disposal requirements:
-
Aromatic Amine Core: Aromatic amines as a class are known for their potential toxicity, including carcinogenicity and mutagenicity.[3] They can be readily absorbed through the skin, and their systemic effects can include methemoglobinemia, a condition that reduces the blood's ability to carry oxygen.
-
Chlorine Substitution: The presence of a halogen atom classifies this compound as a halogenated organic . This is a critical designation for waste segregation, as halogenated waste streams require specific disposal methods, such as high-temperature incineration with scrubbers to neutralize the resulting hydrochloric acid (HCl).[1][4] Mixing halogenated and non-halogenated waste streams complicates and increases the cost of disposal.[5]
-
Oxazole Ring: The heterocyclic oxazole ring adds to the molecular complexity but does not mitigate the primary hazards posed by the chloroaniline moiety.
Based on these structural alerts and data from related compounds, this compound must be handled as a hazardous substance with the presumed risks summarized in the table below.
Data Presentation: Inferred Hazard Profile
| Hazard Category | Classification | Rationale & Source Analogy |
| Acute Toxicity | Toxic if swallowed, in contact with skin, or if inhaled. | Based on GHS classifications for 2-chloroaniline (Acute Tox. 3).[1][2] |
| Eye Irritation | Causes serious eye irritation. | A common property of aniline derivatives.[2] |
| Organ Toxicity | May cause damage to organs (blood, hematopoietic system) through prolonged or repeated exposure. | A known risk associated with aromatic amines.[2] |
| Aquatic Toxicity | Very toxic to aquatic life with long lasting effects. | Halogenated aromatic compounds often exhibit high environmental toxicity.[2] |
| Signal Word | Danger | Consistent with the high acute toxicity of analogous compounds.[2] |
Operational Safety: From Personal Protection to Spill Control
A self-validating safety protocol begins before any waste is generated. Proper personal protective equipment (PPE) and a clear spill response plan are non-negotiable.
Required Personal Protective Equipment (PPE)
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile or neoprene). Always check the manufacturer's breakthrough time data. Discard and replace gloves immediately after contamination.
-
Eye Protection: Use chemical safety goggles or a face shield to protect against splashes.
-
Body Protection: A lab coat is mandatory. For larger quantities or in case of a spill, a chemically resistant apron or coveralls should be used.
-
Respiratory Protection: Handle this compound only in a well-ventilated area, preferably within a certified chemical fume hood to avoid inhalation of any dust or vapors.[6]
Spill Management Protocol
Accidental releases must be managed swiftly and safely.
-
Evacuate & Secure: Immediately alert personnel in the vicinity and evacuate the affected area. Restrict access.
-
Ventilate: Ensure the area is well-ventilated, typically by working within a fume hood.
-
Contain: Cover the spill with an inert, non-combustible absorbent material such as sand, vermiculite, or a commercial chemical sorbent.[2][7] Do not use combustible materials like paper towels to absorb the bulk of the spill.[7]
-
Collect: Carefully scoop the absorbed material into a designated, leak-proof, and clearly labeled hazardous waste container.[6][7]
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol), followed by a thorough wash with soap and water. All cleaning materials (wipes, gloves, etc.) must be disposed of as hazardous waste.[7]
-
Report: Report the incident to your institution's Environmental Health & Safety (EHS) office, per local policy.
The Core Directive: Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is that it must never be disposed of down the drain or in the regular trash.[8][9] It must be managed as regulated hazardous waste from "cradle to grave."[10]
Experimental Protocol: Waste Accumulation and Disposal
-
Waste Classification:
-
Select the Proper Waste Container:
-
Use a chemically compatible, leak-proof container with a secure, tight-fitting lid.[8][13] A high-density polyethylene (HDPE) or glass container is typically appropriate.
-
Ensure the container is in good condition, free of cracks or residue.
-
The container must be standing within a secondary containment bin to prevent the spread of material in case of a leak.[11]
-
-
Labeling the Container:
-
Waste Accumulation:
-
Add waste to the container inside a chemical fume hood.
-
Keep the container securely closed at all times, except when actively adding waste.[12][14] This is a common regulatory violation and safety lapse. The closure must be vapor-tight.
-
Do not fill the container beyond 90% of its capacity to allow for vapor expansion.[13]
-
-
Storage in the Laboratory:
-
Store the sealed waste container in a designated and secure satellite accumulation area.
-
This area should be under the control of laboratory personnel, away from general traffic, and clearly marked.[13]
-
Crucially, segregate this halogenated waste from non-halogenated solvent waste streams. [5][12] Also, store it away from incompatible materials like strong acids or oxidizing agents.[2]
-
-
Arranging for Final Disposal:
-
Once the container is full or when the waste needs to be removed according to institutional timelines (e.g., every 12 months for academic labs under EPA Subpart K), contact your institution's EHS office.[15]
-
The EHS office will coordinate with a licensed hazardous waste disposal company for transport to a permitted Treatment, Storage, and Disposal Facility (TSDF).[8][10]
-
Never give hazardous waste to an un-permitted transporter.
-
Visualization: Disposal Decision Workflow
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound.
Conclusion
The responsible disposal of this compound is a multi-faceted process rooted in a thorough understanding of its chemical hazards. By classifying it as a toxic, halogenated organic compound and adhering strictly to the protocols for segregation, containment, and labeling, research professionals can effectively mitigate risks. This proactive and informed approach to waste management is the bedrock of a safe and efficient laboratory environment, ensuring that scientific advancement does not come at the cost of personal or environmental health.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Chloro-5-(oxazol-4-yl)aniline
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling 2-Chloro-5-(oxazol-4-yl)aniline (CAS No. 916051-61-1). The protocols herein are designed to establish a self-validating system of safety, grounded in the fundamental principles of chemical hazard mitigation. Our objective is to empower you with the knowledge to work safely, protecting both yourself and your research.
Hazard Profile: A Synthesis of Structure and Toxicity
While a specific, comprehensive toxicological profile for this compound is not widely published, its structure—a chlorinated aniline derivative—provides a strong basis for a rigorous hazard assessment. The chloroaniline family is well-documented for its significant toxicity.[1] Therefore, we must operate under the assumption that this compound shares the hazardous properties of its analogs.
Aniline and its chlorinated derivatives are known to be toxic via inhalation, dermal contact, and ingestion.[2] A primary and severe health effect of exposure to chloroanilines is methemoglobinemia, a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen, leading to cyanosis (a bluish discoloration of the skin) and, in severe cases, life-threatening anoxia.[3] Furthermore, these compounds can cause damage to organs, particularly the blood and hematopoietic system, through prolonged or repeated exposure.[4]
| Hazard Category | Anticipated Risk for this compound | Rationale & Representative Sources |
| Acute Toxicity (Oral) | Category 3: Toxic if swallowed | Based on GHS classifications for analogous chloroanilines.[4][5] |
| Acute Toxicity (Dermal) | Category 3: Toxic in contact with skin | Chloroanilines are readily absorbed through the skin.[5] |
| Acute Toxicity (Inhalation) | Category 3: Toxic if inhaled | Vapors or dusts are expected to be hazardous upon inhalation.[4][5] |
| Eye Irritation | Category 2: Causes serious eye irritation | Common for aniline derivatives.[4] |
| Specific Target Organ Toxicity | Category 2: May cause damage to organs (blood, hematopoietic system) through prolonged or repeated exposure | A hallmark of chloroaniline toxicity, leading to conditions like anemia and spleen or liver damage.[1][4] |
| Aquatic Hazard | Acute 1: Very toxic to aquatic life with long lasting effects | A common classification for chlorinated aromatic compounds.[4][5] |
The Hierarchy of Controls: Your First Line of Defense
Personal Protective Equipment (PPE) is the final, critical barrier between you and a chemical hazard. However, it should never be the only one. Always prioritize the hierarchy of controls:
-
Engineering Controls: The most critical control measure. Always handle this compound inside a certified chemical fume hood to minimize inhalation exposure.[6][7] Ensure safety showers and eyewash stations are readily accessible.[6]
-
Administrative Controls: Establish standard operating procedures (SOPs) for handling, storage, and disposal. Restrict access to authorized personnel and ensure all users are trained on the specific hazards.
-
Personal Protective Equipment (PPE): The focus of this guide, to be used in conjunction with the controls above.
Mandatory Personal Protective Equipment (PPE) Ensemble
Given the high acute toxicity via all routes of exposure, a comprehensive PPE ensemble is mandatory. Do not handle this compound without every component listed below.
| Protection Area | Required PPE | Causality and Rationale |
| Respiratory | Air-Purifying Respirator (APR) with organic vapor cartridges | Why: While a fume hood is the primary control, an APR provides an essential secondary layer of protection against vapors or aerosols. An N95 or P100 particulate filter should be added if handling the compound as a powder. All respirator use must comply with a formal respiratory protection program (per OSHA 29 CFR 1910.134), including fit testing.[4][6] |
| Eye & Face | Chemical splash goggles (ANSI Z87.1 certified) AND Face shield | Why: Goggles provide a seal around the eyes to protect against splashes and vapors. A face shield is required to be worn over the goggles to protect the entire face from splashes during procedures such as transferring solutions or reacting the chemical.[8][9] |
| Hand | Double Gloving: Nitrile inner glove, thicker chemical-resistant outer glove (e.g., neoprene or butyl rubber) | Why: Chloroanilines are readily absorbed through the skin. A single nitrile glove offers minimal protection. Double gloving provides a robust barrier. The outer glove should be selected for its high resistance to chlorinated and aromatic compounds. Always check the manufacturer's glove compatibility charts.[2] |
| Body | Chemical-resistant apron over a flame-resistant lab coat | Why: A standard lab coat is insufficient. A chemical-resistant apron is necessary to prevent skin contact from spills.[10] The lab coat should be fully buttoned. |
| Footwear | Closed-toe, chemical-resistant shoes or boots | Why: Protects feet from spills. Leather or other permeable materials are not suitable as they can absorb and retain the chemical, leading to prolonged skin contact.[8][9] |
Operational Protocols: A Step-by-Step Guide to Safety
Pre-Handling Checklist
-
Confirm the chemical fume hood is operational and has a valid certification.
-
Locate and verify the functionality of the nearest eyewash station and safety shower.
-
Assemble all necessary PPE and inspect each item for damage (cracks, holes, etc.).
-
Prepare your spill kit. It should contain an absorbent material like sand or vermiculite (do not use combustible materials), and a sealed container for hazardous waste.[4]
-
Review the Safety Data Sheets (SDS) for this compound and all other reagents being used in the procedure.
PPE Donning & Doffing Workflow
The sequence of putting on and taking off PPE is critical to prevent cross-contamination.
Caption: Workflow for donning and doffing PPE to minimize contamination risk.
Safe Handling Procedures
-
Work Zone: Conduct all work in a designated area within the chemical fume hood to contain potential spills.
-
Weighing: If handling a solid, weigh it directly within the fume hood or in a glove box. Avoid creating dust.
-
Transfers: Use a syringe or cannula for liquid transfers. For solids, use a spatula and weigh onto creased weighing paper to minimize dispersal.
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[4] Always wash hands thoroughly with soap and water after removing gloves and before leaving the work area.[2]
-
Storage: Keep the container tightly closed in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizing agents.[7]
Emergency Procedures
-
Skin Exposure: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4] Seek immediate medical attention.
-
Eye Exposure: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[4] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Call for immediate medical assistance.[4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]
-
Minor Spill (in fume hood): Absorb the spill with a non-combustible absorbent material (e.g., sand, vermiculite).[11] Scoop the material into a labeled, sealed container for hazardous waste. Decontaminate the area with an appropriate solvent and then soap and water.
-
Major Spill: Evacuate the immediate area. Alert your institution's environmental health and safety (EHS) department. Do not attempt to clean it up without specialized training and equipment.
Decontamination & Waste Disposal
-
Equipment: All glassware and equipment must be decontaminated. Rinse with a suitable solvent (e.g., ethanol or acetone) in the fume hood. Collect the rinsate as hazardous waste. Then, wash with soap and water.
-
PPE: Dispose of all disposable PPE, including both pairs of gloves and any contaminated lab coats or aprons, as hazardous waste. Do not place it in the regular trash.
-
Chemical Waste: Collect all waste containing this compound in a properly labeled, sealed hazardous waste container.[4] Follow all local, state, and federal regulations for hazardous waste disposal. Do not pour down the drain.[7]
By adhering to these stringent protocols, you build a system of safety that protects you, your colleagues, and the integrity of your work. Treat this compound with the respect its chemical nature demands.
References
-
Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: 2-Chloroaniline. Retrieved from [Link]
-
Angene Chemical. (2025). Safety Data Sheet: 4-(Isoxazol-5-yl)aniline. Retrieved from [Link]
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Chemos GmbH & Co. KG. (2021). Safety Data Sheet: Aniline. Retrieved from [Link]
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U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. Retrieved from [Link]
-
Beaupre, S. R., & Hryhorczuk, D. O. (2011). Toxicology Laboratory Analysis and Human Exposure to p-Chloroaniline. Journal of Medical Toxicology, 7(1), 45–49. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for 4,4'-Methylenebis(2-chloroaniline). Retrieved from [Link]
-
Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]
- National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2017). 2-Chloroaniline and its hydrochloride: Human health tier II assessment. Australian Government Department of Health.
-
Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE). Retrieved from [Link]
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National Toxicology Program. (1998). NTP Comparative Toxicity Studies of o-, m-, and p-Chloroanilines.... Environmental Health Perspectives, 106(Suppl 6), 1337–1344. Retrieved from [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Butyl-4-chloro-5-formylimidazole. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2025). Personal Protective Equipment. Retrieved from [Link]
Sources
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- 2. chemos.de [chemos.de]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
